Azithromycin
Description
Properties
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H72N2O12/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTOSJVFKKJCRP-BICOPXKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H72N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
117772-70-0 (dihydrate), 121470-24-4 (monohydrate) | |
| Record name | Azithromycin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083905015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8030760 | |
| Record name | Azithromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8030760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
749.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Azithromycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014352 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in ethanol and DSMO, minimally soluble in water, 5.14e-01 g/L | |
| Record name | Azithromycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00207 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Azithromycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014352 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Amorphous solid | |
CAS No. |
83905-01-5 | |
| Record name | Azithromycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83905-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azithromycin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083905015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azithromycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00207 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Azithromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8030760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Oxa-6-azacyclopentadecan-15-one, 13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-.alpha.-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-.beta.-D-xylo-hexopyranosyl]oxy]-, (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.551 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZITHROMYCIN ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2KLZ20U1M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AZITHROMYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7205 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Azithromycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014352 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
113-115 °C, White crystalline powder. mp: 126 °C. Optical rotation: -41.4 deg at 26 °C/D (c = 1 in CHCl3) /Azithromycin dihydrate/, 113 - 115 °C | |
| Record name | Azithromycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00207 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AZITHROMYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7205 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Azithromycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014352 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Transformation of a Classic: A Technical Guide to the Discovery and Synthesis of Azithromycin from Erythromycin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the seminal discovery and synthetic pathway of azithromycin, a pivotal azalide antibiotic, from its parent macrolide, erythromycin. The following sections provide a comprehensive overview of the chemical transformations, detailed experimental protocols, and quantitative data to support researchers and professionals in the field of drug development and medicinal chemistry.
Introduction: The Need for a New Generation of Macrolides
Erythromycin, a 14-membered macrolide antibiotic, has been a cornerstone in treating various bacterial infections. However, its clinical utility is hampered by its instability in acidic environments, leading to gastrointestinal side effects, and a relatively narrow spectrum of activity.[1] This necessitated the development of new derivatives with improved pharmacokinetic and pharmacodynamic profiles. The groundbreaking work by a team of researchers at the Pliva pharmaceutical company in the 1980s led to the discovery of this compound, a 15-membered azalide with a nitrogen atom incorporated into the macrolide ring.[1][2] This structural modification conferred enhanced acid stability, broader antimicrobial activity, particularly against Gram-negative bacteria, and a longer half-life.[1]
The Synthetic Pathway: From a 14- to a 15-Membered Ring
The synthesis of this compound from erythromycin A is a multi-step process that involves a key ring expansion reaction. The overall transformation can be summarized in four main stages:
-
Oximation: Conversion of the C9 ketone of erythromycin A to an oxime.
-
Beckmann Rearrangement: Ring expansion of the oxime to form a 15-membered lactam intermediate (an imino ether).
-
Reduction: Reduction of the imino ether to the corresponding secondary amine.
-
Reductive N-methylation: N-methylation of the secondary amine to yield this compound.
The following diagram illustrates this synthetic pathway:
References
azithromycin chemical structure and functional groups
An In-depth Technical Guide on the Core Chemical Structure and Functional Groups of Azithromycin
Introduction
This compound is a broad-spectrum macrolide antibiotic widely used for the treatment of various bacterial infections.[1][2][3] It belongs to the azalide subclass, distinguished by the incorporation of a methyl-substituted nitrogen atom into the 15-membered macrocyclic lactone ring.[1][2][4][5] This structural modification confers enhanced acid stability and improved pharmacokinetic properties compared to its predecessor, erythromycin.[1] This guide provides a detailed examination of the chemical structure, functional groups, physicochemical properties, and relevant experimental protocols and signaling pathways associated with this compound.
Chemical Structure and Nomenclature
This compound is a semi-synthetic derivative of erythromycin A.[6] Its chemical name is (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one.[6][7] The molecular formula of this compound is C38H72N2O12, with a molecular weight of 749.00 g/mol .[2][7][8]
The core structure of this compound is a 15-membered macrocyclic lactone ring, which is characteristic of macrolide antibiotics. Attached to this ring are two sugar moieties: desosamine and cladinose.
Key Functional Groups
The biological activity and physicochemical properties of this compound are dictated by its various functional groups.
-
Macrolide Ring: A 15-membered lactone ring forms the central scaffold of the molecule.
-
Tertiary Amine (in the ring): The defining feature of azalides, a methyl-substituted nitrogen atom is incorporated at the 9a position of the aglycone ring.[1] This tertiary amine is basic and contributes to the drug's pharmacokinetic profile.
-
Ketone Group: A ketone functional group is present within the macrolide ring and influences the metabolic processes of this compound.[9]
-
Ether Linkages: Ether groups link the desosamine and cladinose sugars to the macrolide ring and are integral to the molecule's overall structure and function.[9]
-
Hydroxyl Groups: Multiple hydroxyl groups are present on the macrolide ring and the sugar moieties, contributing to the molecule's polarity and potential for hydrogen bonding.
-
Tertiary Amine (on desosamine sugar): The desosamine sugar contains a dimethylamino group, which is also basic and crucial for the drug's binding to the bacterial ribosome.
-
Methyl Groups: Numerous methyl groups are distributed across the structure, influencing its lipophilicity and conformation.[9]
Physicochemical Properties
The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Reference |
| Molecular Formula | C38H72N2O12 | [2][7][8] |
| Molecular Weight | 749.00 g/mol | [2][7][8] |
| Appearance | White crystalline powder | [7] |
| Melting Point | 113-115 °C (amorphous solid), 126 °C (dihydrate) | [6] |
| Water Solubility | 0.514 mg/mL | [10] |
| logP | 3.03 | [2][10] |
| pKa (Strongest Basic) | 9.57 | [10] |
| pKa (Strongest Acidic) | 12.43 | [10] |
Experimental Protocols
Synthesis of this compound
This compound is synthesized from erythromycin A oxime in a multi-step process. A general "one-pot" method for synthesizing demethyl this compound, a key intermediate, has been described. This is followed by methylation and recrystallization to yield this compound dihydrate.[11]
A representative synthesis workflow is outlined below:
A specific protocol for the preparation of 3-O-descladinosylthis compound, an intermediate for creating derivatives, involves treating this compound with aqueous HCl to a pH of 1.0-2.0, followed by stirring for 5 hours. The pH is then adjusted to 9 with aqueous ammonia to precipitate the product.[12]
Preparation of this compound Dihydrate
A method for preparing the dihydrate form involves dissolving this compound in an acidic aqueous solution (pH 1-5) containing acetone. A base, such as sodium hydroxide, is then added to raise the pH (e.g., to 9.8) and induce crystallization of the dihydrate form.[13]
Mechanism of Action and Signaling Pathways
This compound exhibits both antibacterial and immunomodulatory effects.
Antibacterial Mechanism
This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit of susceptible bacteria.[3][4][5][14][15] This binding interferes with the translocation step of protein synthesis, thereby halting the growth of the bacteria.[1][3]
Immunomodulatory Effects and Signaling Pathways
This compound has been shown to have anti-inflammatory properties.[15] It can modulate the host immune response by affecting various signaling pathways in immune and epithelial cells.[16] For instance, this compound can inhibit the production of the pro-inflammatory cytokine IL-8 and mucin MUC5AC, which are often involved in airway inflammation. This is achieved through the suppression of signaling pathways such as ERK1/2 and JNK.[17] The inhibition of these pathways leads to reduced activity of transcription factors like AP-1 and NF-κB.[16][17]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C38H72N2O12 | CID 447043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. This compound [drugfuture.com]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. drugs.com [drugs.com]
- 9. prezi.com [prezi.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. CN103880898A - this compound synthesis method - Google Patents [patents.google.com]
- 12. Synthesis and Antibacterial Evaluation of a Series of 11,12-Cyclic Carbonate this compound-3-O-descladinosyl-3-O-carbamoyl Glycosyl Derivatives [mdpi.com]
- 13. Preparation of this compound dihydrate | Hovione [hovione.com]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. Mechanism of action, resistance, synergism, and clinical implications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound: mechanisms of action and their relevance for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of this compound in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Basis of Azithromycin Resistance in Gram-Negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azithromycin, a macrolide antibiotic, is a critical therapeutic agent in the treatment of various bacterial infections. However, the emergence and spread of this compound resistance among Gram-negative bacteria pose a significant threat to its clinical efficacy. Understanding the molecular mechanisms underpinning this resistance is paramount for the development of novel therapeutic strategies and for guiding antimicrobial stewardship efforts. This technical guide provides an in-depth overview of the core molecular bases of this compound resistance in Gram-negative bacteria, with a focus on efflux pumps, ribosomal modifications, and enzymatic inactivation.
Core Resistance Mechanisms
Gram-negative bacteria employ a tripartite strategy to resist the effects of this compound, often involving a combination of mechanisms that act synergistically to achieve high levels of resistance.
Active Efflux of this compound
The primary mechanism of intrinsic and acquired this compound resistance in many Gram-negative bacteria is the active efflux of the drug from the bacterial cell.[1][2] This process is mediated by multi-drug resistance (MDR) efflux pumps, which are protein complexes that span the inner and outer membranes. Overexpression of these pumps prevents this compound from reaching its ribosomal target at a sufficient concentration to inhibit protein synthesis.
Key efflux pump systems involved in this compound resistance include:
-
Resistance-Nodulation-Division (RND) Superfamily: This is the most clinically significant family of efflux pumps in Gram-negative bacteria.
-
AcrAB-TolC in Escherichia coli and other Enterobacteriaceae: This is a well-characterized RND pump that confers resistance to a broad range of antimicrobial agents, including this compound.[3][4] The AcrAB-TolC system is comprised of the inner membrane transporter AcrB, the periplasmic adaptor protein AcrA, and the outer membrane channel TolC.
-
MexAB-OprM and MexCD-OprJ in Pseudomonas aeruginosa: These RND pumps are major contributors to the intrinsic and acquired resistance of P. aeruginosa to macrolides.[5][6] Overexpression of these pumps is a common mechanism of this compound resistance in clinical isolates.[5]
-
Alterations of the Ribosomal Target
This compound exerts its antibacterial effect by binding to the 50S ribosomal subunit and inhibiting protein synthesis.[3] Alterations in the drug's binding site on the ribosome can significantly reduce its efficacy.
The main mechanisms of ribosomal target modification are:
-
Mutations in 23S rRNA: Point mutations in domain V of the 23S rRNA, particularly at positions A2058 and A2059 (E. coli numbering), are a common cause of high-level macrolide resistance.[3] These mutations prevent the binding of this compound to the ribosome.
-
Mutations in Ribosomal Proteins: Alterations in ribosomal proteins L4 (encoded by rplD) and L22 (encoded by rplV) can also confer resistance to this compound.[3] These proteins are located near the macrolide binding site and mutations can indirectly affect drug binding.
-
Ribosomal Methylation: The most common mechanism of acquired macrolide resistance is the methylation of the 23S rRNA target, catalyzed by erythromycin ribosomal methylases (Erm). These enzymes, encoded by erm genes (e.g., erm(B), erm(C)), add one or two methyl groups to a specific adenine residue (A2058) in the 23S rRNA, which blocks the binding of macrolides.[7]
Enzymatic Inactivation of this compound
A less common but still significant mechanism of resistance is the enzymatic modification and inactivation of the this compound molecule itself.
The primary enzymes involved in this process are:
-
Macrolide Phosphotransferases (MPH): Encoded by mph genes (e.g., mph(A), mph(B)), these enzymes inactivate macrolides by phosphorylating the 2'-hydroxyl group of the desosamine sugar.[5][8] The mph(A) gene is frequently found in E. coli and Klebsiella pneumoniae.[5]
-
Macrolide Esterases (ERE): Encoded by ere genes (e.g., ere(A), ere(B)), these enzymes hydrolyze the lactone ring of the macrolide, rendering it inactive.
Quantitative Data on this compound Resistance
The following tables summarize key quantitative data related to this compound resistance in prominent Gram-negative pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) Values for this compound in Resistant Gram-Negative Bacteria
| Bacterial Species | Resistance Mechanism | This compound MIC Range (µg/mL) | Reference(s) |
| Escherichia coli | Efflux pump overexpression (AcrAB-TolC) | 32 - >256 | [5] |
| mph(A) gene | 64 - >256 | [8] | |
| 23S rRNA mutation | >256 | ||
| Klebsiella pneumoniae | mph(A) gene | 64 - >256 | [5] |
| Efflux pump overexpression | 32 - 128 | [9] | |
| Pseudomonas aeruginosa | Efflux pump overexpression (MexAB-OprM, MexCD-OprJ) | 64 - >256 | [10] |
| 23S rRNA mutation | >128 | ||
| Neisseria gonorrhoeae | 23S rRNA mutation (A2059G) | >256 | [11] |
| Efflux pump overexpression (MtrCDE) | 2 - 32 | [11] |
Note: MIC values can vary depending on the specific strain, the presence of multiple resistance mechanisms, and the testing methodology.
Table 2: Prevalence of this compound Resistance Genes in Clinical Isolates of Gram-Negative Bacteria
| Bacterial Species | Resistance Gene | Prevalence (%) | Geographic Region/Study Population | Reference(s) |
| Escherichia coli | mph(A) | 11 - 29 | India, Kenya | [5] |
| erm(B) | 67.3 | Wastewater isolates | [12] | |
| Klebsiella pneumoniae | blaSHV-1 | 85.45 | Clinical isolates | [13] |
| blaCTX-M1 | 78.95 | Clinical isolates | [13] | |
| uge | 47 | Clinical isolates | [14] | |
| Pseudomonas aeruginosa | mexA | Present in one isolate | Clinical isolates | [15] |
| mexB | Present in three isolates | Clinical isolates | [15] | |
| mexR | Present in three isolates | Clinical isolates | [15] | |
| oprD | Present in three isolates | Clinical isolates | [15] | |
| Shiga toxin-producing E. coli | mef(C)-mph(G) | 0.52 (increase since 2017) | France | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate identification and characterization of this compound resistance. Below are protocols for key experiments.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium. The protocol should adhere to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[16]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[17]
-
This compound stock solution
-
96-well microtiter plates[17]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare this compound Dilutions: Serially dilute the this compound stock solution in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., 0.06 to 256 µg/mL).[17]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[5]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
PCR-Based Detection of Resistance Genes (erm and mph)
Polymerase Chain Reaction (PCR) is a rapid and sensitive method for detecting the presence of specific resistance genes.[18]
Materials:
-
Bacterial DNA template (extracted from the isolate)
-
Gene-specific primers for erm and mph genes
-
Taq DNA polymerase and dNTPs
-
PCR buffer
-
Thermocycler
-
Agarose gel electrophoresis equipment
Procedure:
-
DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit or standard protocols.
-
PCR Amplification:
-
Set up a PCR reaction mixture containing the DNA template, forward and reverse primers for the target gene (e.g., erm(B) or mph(A)), Taq polymerase, dNTPs, and PCR buffer.
-
Use a thermocycler with the following typical cycling conditions:
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds (primer-dependent)
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 7 minutes[7]
-
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose gel containing a DNA stain (e.g., ethidium bromide).
-
Visualize the DNA bands under UV light. The presence of a band of the expected size indicates the presence of the resistance gene.
-
Efflux Pump Activity Assay using a Fluorescent Dye (e.g., Ethidium Bromide)
This assay measures the ability of bacteria to efflux a fluorescent substrate, providing an indication of efflux pump activity.
Materials:
-
Bacterial culture in the mid-logarithmic phase of growth
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution
-
Glucose
-
Efflux pump inhibitor (EPI) (e.g., Carbonyl cyanide m-chlorophenylhydrazone - CCCP)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Cell Preparation:
-
Grow bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with PBS.
-
Resuspend the cells in PBS to a specific optical density (e.g., OD600 of 0.4).
-
-
Loading with Fluorescent Dye:
-
Incubate the bacterial suspension with EtBr and glucose at 37°C to allow the dye to accumulate within the cells.
-
-
Efflux Measurement:
-
Centrifuge the cells to remove the external EtBr and resuspend them in PBS.
-
Monitor the fluorescence of the cell suspension over time using a fluorometer. A decrease in fluorescence indicates the efflux of EtBr.
-
To confirm the role of efflux pumps, perform a parallel experiment in the presence of an EPI like CCCP. Inhibition of the decrease in fluorescence by the EPI confirms that the efflux is pump-mediated.
-
Visualizing Molecular Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to this compound resistance.
Signaling Pathways
Caption: Regulation of the AcrAB-TolC efflux pump in E. coli.
Caption: Mechanisms of ribosomal target modification.
Experimental Workflows
Caption: Workflow for MIC determination by broth microdilution.
Caption: Workflow for PCR-based detection of resistance genes.
Conclusion and Future Perspectives
This compound resistance in Gram-negative bacteria is a multifaceted problem driven by the interplay of efflux pumps, ribosomal alterations, and enzymatic drug inactivation. The continued surveillance of resistance mechanisms and their prevalence is crucial for informing clinical practice and guiding the development of new therapeutic interventions. Future research should focus on the development of potent efflux pump inhibitors, novel agents that can overcome ribosomal resistance, and strategies to prevent the horizontal transfer of resistance genes. A deeper understanding of the regulatory networks that control the expression of resistance determinants will also be key to devising innovative approaches to combat this growing public health threat.
References
- 1. The AcrAB-TolC Efflux Pump Impacts Persistence and Resistance Development in Stationary-Phase Escherichia coli following Delafloxacin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Regulation of acrAB expression by cellular metabolites in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prevalence of this compound resistance after the COVID-19 era in clinical bacterial isolates from a tertiary care hospital in Gurugram, India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development and Application of Real-Time PCR Assays for Quantification of erm Genes Conferring Resistance to Macrolides-Lincosamides-Streptogramin B in Livestock Manure and Manure Management Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Resistance in Shiga Toxin-Producing Escherichia coli in France between 2004 and 2020 and Detection of mef(C)-mph(G) Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Epidemiology and In-Depth Characterization of Klebsiella pneumoniae Clinical Isolates from Armenia | MDPI [mdpi.com]
- 10. Clinical Efficacy and In Vitro Drug Sensitivity Test Results of this compound Combined With Other Antimicrobial Therapies in the Treatment of MDR P. aeruginosa Ventilator-Associated Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Effect of 13 traditional Chinese medicine drug preparations against Neisseria gonorrhoeae [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Antibiotic Resistance and Virulence Profiles of Klebsiella pneumoniae Strains Isolated From Different Clinical Sources [frontiersin.org]
- 14. Prevalence and molecular characterization of antibiotic resistance and associated genes in Klebsiella pneumoniae isolates: A clinical observational study in different hospitals in Chattogram, Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Study of Antibiotic Resistant Genes in Pseudomonas aeroginosa Isolated from Burns and Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iacld.com [iacld.com]
- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PCR-based Microbial Antibiotic Resistance Gene Analysis - CD Genomics [cd-genomics.com]
Azithromycin's Immunomodulatory Effects on T Cells and B Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azithromycin, a macrolide antibiotic, is increasingly recognized for its significant immunomodulatory properties that extend beyond its antimicrobial activity. This technical guide provides an in-depth analysis of the molecular and cellular mechanisms through which this compound influences the function of key adaptive immune cells: T lymphocytes and B lymphocytes. The document summarizes the current understanding of its impact on critical signaling pathways, cellular proliferation, and effector functions. Quantitative data from key studies are presented in tabular format for comparative analysis. Furthermore, this guide outlines the experimental methodologies employed in foundational research and provides visual representations of key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of this compound's immunomodulatory landscape.
Introduction
Beyond its established role in treating bacterial infections, this compound has demonstrated potent anti-inflammatory and immunomodulatory effects, proving beneficial in the management of chronic inflammatory diseases.[1] These non-antibiotic properties are attributed to its ability to modulate the activity of various immune cells, including T and B lymphocytes, which are central to the adaptive immune response.[2][3] Understanding the precise mechanisms of these interactions is crucial for harnessing the full therapeutic potential of this compound in a range of immunological disorders. This guide synthesizes the current knowledge on this compound's effects on T and B cells, with a focus on the underlying signaling pathways and functional outcomes.
Effects on T Cell Function
This compound exerts a predominantly suppressive effect on T cell activation and function. This is achieved through the modulation of key intracellular signaling pathways, leading to reduced proliferation and altered cytokine production.
Inhibition of the mTOR Signaling Pathway
A primary mechanism of this compound's immunomodulatory action on T cells is the inhibition of the mammalian target of rapamycin (mTOR) pathway.[2][4] The mTOR signaling cascade is a critical regulator of T cell proliferation, differentiation, and metabolism.[1][5] this compound has been shown to directly inhibit mTOR activity, independent of FKBP12, which is the mechanism of action for the classic mTOR inhibitor rapamycin.[4] This inhibition leads to a reduction in the phosphorylation of downstream targets, such as the S6 ribosomal protein (S6RP), which is essential for protein synthesis and cell cycle progression.[4]
Modulation of the CD27 Signaling Pathway
Recent studies have highlighted the role of the CD27 pathway in this compound's modulation of T cell function.[6][7] CD27, a member of the TNF receptor superfamily, is a co-stimulatory molecule crucial for T cell activation, survival, and memory formation.[6] this compound has been shown to downregulate the surface expression of CD27 on T cells and reduce its release as soluble CD27.[6] This effect is particularly pronounced in CD27-high (CD27^hi) T cells, which are associated with a hyperactivated state.[6] The suppression of the CD27 pathway contributes to the observed decrease in T cell proliferation and effector function.[6][7]
Quantitative Effects on T Cell Proliferation and Cytokine Production
In vitro studies have provided quantitative data on the dose-dependent inhibitory effects of this compound on T cell proliferation and cytokine secretion.
| Parameter | This compound Concentration | Effect | Reference |
| CD4+ T Cell Proliferation | 2.5 mg/L | Significant reduction | [4] |
| 10 mg/L | Reduction to a median proliferation rate of 0.45 | [4] | |
| 40 mg/L | Strong reduction to a median proliferation rate of 0.10 | [4] | |
| S6RP Phosphorylation | 2.5 mg/L | Significant stepwise reduction (mean: 0.92) | [4] |
| 10 mg/L | Decreased phosphorylation to a normalized mean of 0.64 | [4] | |
| 40 mg/L | Further reduction to a normalized mean of 0.27 | [4] | |
| IL-17 Production by CD4+ T cells | 10 µg/ml | Decrease to 187±27 pg/ml (Control: 218±22 pg/ml) | [2] |
| 20 µg/ml | Decrease to 133±24 pg/ml | [2] | |
| 40 µg/ml | Decrease to 73±33 pg/ml | [2] | |
| 80 µg/ml | Decrease to 23±5 pg/ml | [2] |
Effects on T Helper Cell Subsets
This compound appears to differentially affect T helper (Th) cell subsets:
-
Th1 Cells: this compound can reduce the production of the hallmark Th1 cytokine, interferon-gamma (IFN-γ).[5]
-
Th2 Cells: There are conflicting reports on the effect on Th2 cells, with some studies suggesting a lesser inhibition of IL-4 compared to IFN-γ.[3]
-
Th17 Cells: this compound has been shown to decrease the frequency of IL-17-producing T cells, which are implicated in neutrophilic inflammation.[5] A dose-dependent reduction in IL-17 production by activated CD4+ T cells has been confirmed.[2]
-
Regulatory T cells (Tregs): this compound, similar to rapamycin, has been shown to promote a FoxP3-positive Treg phenotype in vitro.[8]
Effects on B Cell Function
The direct effects of this compound on B cells are less extensively studied compared to T cells.[3] However, existing evidence suggests that this compound can modulate B cell responses, likely through both direct and indirect mechanisms.
Modulation of CD27-CD70 Interaction
The interaction between CD27 on B cells and its ligand CD70, expressed on activated T cells, is critical for B cell proliferation, differentiation, and immunoglobulin production.[6] Given that this compound downregulates CD27 expression on T cells, it is plausible that it indirectly affects B cell activation by disrupting this crucial co-stimulatory signal.[6]
Effects on Immunoglobulin Production
There is limited quantitative data on the direct impact of this compound on immunoglobulin production by B cells. One in vivo study in healthy volunteers found no effect of this compound on serum levels of immunoglobulins G, A, and M.[9] However, another study in mice immunized with a T-cell-dependent vaccine showed that this compound dampened the primary humoral response, as indicated by a decrease in total antibody serum levels.[10] This suggests that the immunomodulatory effects of this compound on T cells can have downstream consequences for B cell-mediated antibody production.[10]
Summary of Immunomodulatory Effects
| Cell Type | Function | Effect of this compound | Key Signaling Pathways Implicated | References |
| T Cells | Proliferation | Decreased | mTOR, CD27 | [4][6] |
| Cytokine Production (IFN-γ, IL-17) | Decreased | mTOR | [2][4] | |
| CD27 Surface Expression | Decreased | CD27 | [6] | |
| B Cells | Proliferation & Differentiation | Potentially decreased (indirectly) | CD27-CD70 | [6] |
| Immunoglobulin Production | No change (in one human study), Decreased (in one mouse study) | - | [9][10] |
Experimental Protocols and Methodologies
In Vitro T Cell Stimulation and Proliferation Assay
-
Cell Isolation: CD4+ T cells are typically isolated from peripheral blood mononuclear cells (PBMCs) obtained from healthy donors.[4]
-
Stimulation: T cells are stimulated with agonistic anti-CD3 and anti-CD28 monoclonal antibodies to mimic T cell receptor (TCR) activation.[4]
-
This compound Treatment: this compound is added to the cell cultures at various concentrations, typically ranging from 0.6 mg/L to 40 mg/L.[4]
-
Proliferation Assessment: T cell proliferation is measured using methods such as [3H]-thymidine incorporation assays or flow cytometry-based analysis of cell division tracking dyes (e.g., CFSE).[4]
-
Cytokine Measurement: Cytokine levels in the culture supernatants (e.g., IL-2, IFN-γ, IL-10, IL-17) are quantified using ELISA or multiplex bead arrays.[2][4]
Assessment of mTOR Pathway Activity
-
Method: The activity of the mTOR pathway is commonly assessed by measuring the phosphorylation status of its downstream targets.[4]
-
Technique: Western blotting or flow cytometry can be used to detect the levels of phosphorylated S6 ribosomal protein (p-S6RP).[4][6] A reduction in the p-S6RP signal in this compound-treated cells compared to controls indicates inhibition of mTOR activity.[4]
Conclusion
This compound exerts significant immunomodulatory effects on T and B lymphocytes, primarily through the inhibition of key signaling pathways such as mTOR and the modulation of co-stimulatory molecules like CD27. Its impact on T cells is characterized by a dose-dependent reduction in proliferation and cytokine production, with differential effects on Th subsets. The influence on B cells is less direct and appears to be at least partially dependent on its effects on T cell help. While the current body of research provides a strong foundation for understanding these mechanisms, further investigation is required to fully elucidate the direct effects of this compound on B cell function and to establish detailed protocols for co-culture systems. A comprehensive understanding of these immunomodulatory properties is essential for the strategic development of this compound as a therapeutic agent for a variety of inflammatory and autoimmune conditions.
References
- 1. mTOR, metabolism, and the regulation of T-cell differentiation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunomodulatory Effects of this compound Revisited: Potential Applications to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses CD4(+) T-cell activation by direct modulation of mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. This compound targets the CD27 pathway to modulate CD27hi T-lymphocyte expansion and type-1 effector phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound targets the CD27 pathway to modulate CD27hi T-lymphocyte expansion and type-1 effector phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparing the Effects of the mTOR Inhibitors this compound and Rapamycin on In Vitro Expanded Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo administration of this compound affects lymphocyte activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
The Anti-inflammatory Properties of Azithromycin in Chronic Respiratory Diseases: A Technical Guide
Abstract
Azithromycin, a macrolide antibiotic, is increasingly recognized for its significant immunomodulatory and anti-inflammatory properties, independent of its bacteriostatic effects. In the context of chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD), asthma, cystic fibrosis (CF), and bronchiectasis, these non-antibiotic functions offer a crucial therapeutic avenue. This compound modulates key inflammatory pathways, including the suppression of transcription factors like NF-κB, which in turn downregulates the production of pro-inflammatory cytokines.[1][2] It also influences the function of critical immune and structural cells, enhancing macrophage-mediated clearance of apoptotic cells, reducing neutrophil influx, and improving airway epithelial barrier integrity.[3][4][5] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways and workflows involved.
Core Mechanisms of Immunomodulation
This compound's anti-inflammatory effects are multifaceted, targeting multiple components of the chronic inflammatory response in the airways.
Attenuation of Pro-inflammatory Signaling Pathways
This compound intervenes in key intracellular signaling cascades that orchestrate the inflammatory response. Its ability to suppress transcription factors, most notably Nuclear Factor-kappa B (NF-κB), is a central mechanism.[1][4] By preventing the activation and nuclear translocation of NF-κB, this compound effectively reduces the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[2][6]
Furthermore, this compound has been shown to inhibit Mitogen-Activated Protein Kinase (MAPK) signaling pathways, such as ERK1/2 and JNK.[7] This inhibition contributes to the decreased production of Matrix Metallopeptidase 9 (MMP9) and Mucin 5AC (MUC5AC), leading to reduced mucus hypersecretion, a hallmark of many chronic airway diseases.[7][8] The inhibition of the JNK pathway specifically has been linked to the suppression of TNF-α-induced IL-8 production in bronchial epithelial cells.[7][8]
Modulation of Inflammatory and Structural Cells
This compound directly influences the behavior of key cells involved in airway inflammation.
-
Macrophages: A significant effect of this compound is the enhancement of macrophage efferocytosis—the phagocytosis of apoptotic cells.[3] In diseases like COPD, where this process is defective, the accumulation of apoptotic cells can lead to secondary necrosis and perpetuate inflammation.[3] this compound improves the clearance of apoptotic bronchial epithelial cells and neutrophils by alveolar macrophages.[3][9] It also appears to polarize macrophages towards an anti-inflammatory, tissue-reparative M2 phenotype.[10][11]
-
Neutrophils: this compound reduces the accumulation of neutrophils in the airways.[4] This is achieved by inhibiting neutrophil migration and reducing the release of neutrophil-mobilizing cytokines.[4][12] It also attenuates neutrophil functions such as oxidative burst and the formation of neutrophil extracellular traps (NETs).[4]
-
Epithelial Cells: The airway epithelium is a primary target of this compound. It has been shown to enhance the integrity of the epithelial barrier by increasing transepithelial electrical resistance (TEER) and layer thickness.[5][13] this compound also directly reduces mucus (mucin) production, contributing to improved airway clearance.[7][14]
Effects on Cytokine and Gene Expression Profiles
Consistent with its action on signaling pathways, this compound alters the inflammatory milieu by modulating cytokine production. It consistently decreases the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and the potent neutrophil chemoattractant IL-8.[1][3] Conversely, it can increase levels of the anti-inflammatory cytokine IL-10.[1][8]
On a broader scale, studies using microarrays have shown that long-term this compound treatment in neutrophilic COPD patients is associated with the significant downregulation of entire gene networks.[15] These networks involve genes regulating antigen presentation, interferon responses, and T-cell activation, indicating a wide-ranging suppression of inflammatory pathways.[15]
Anti-biofilm Properties
In many chronic respiratory diseases, bacterial biofilms contribute to persistent infection and inflammation. This compound has demonstrated efficacy in disrupting biofilms formed by key pathogens like Pseudomonas aeruginosa and nontypeable Haemophilus influenzae.[16][17][18] By inhibiting biofilm formation, this compound can reduce the bacterial load and the associated release of inflammatory stimuli, thereby indirectly contributing to its anti-inflammatory effect.[16][19]
Quantitative Impact of this compound
The immunomodulatory effects of this compound have been quantified in numerous preclinical and clinical studies, demonstrating its therapeutic potential.
Table 1: Effects of this compound on Cellular Functions
| Parameter | Disease Model/Population | Treatment Details | Quantitative Effect | Reference(s) |
|---|---|---|---|---|
| Phagocytosis of Apoptotic Epithelial Cells | Alveolar Macrophages (COPD) | 500 ng/mL this compound (in vitro) | 68% improvement in phagocytosis | [3][9] |
| Phagocytosis of Apoptotic Neutrophils | Alveolar Macrophages (COPD) | 500 ng/mL this compound (in vitro) | 38% improvement in phagocytosis | [3][9] |
| Survival Rate | Cystic Fibrosis Mice (P. aeruginosa infected) | 20 mg/kg this compound | 95% 5-day survival (vs. 56% with saline) |[20] |
Table 2: Effects of this compound on Inflammatory Markers
| Marker | Disease Model/Population | Treatment Details | Quantitative Effect | Reference(s) |
|---|---|---|---|---|
| Serum IL-13 | Severe COPD | 12 months continuous treatment | Significant reduction | [8] |
| Serum IL-6 | Severe COPD | 12 months continuous treatment | Significant reduction | [8] |
| Serum & Sputum TNFR2 | Severe COPD | 12 months continuous treatment | Significant reduction | [8] |
| Sputum Neutrophils & CXCL8 | Stable COPD (Neutrophilic) | This compound add-on therapy | Non-significant reduction (trend) | [21] |
| Gene Expression (Sputum) | Neutrophilic COPD | 12 weeks treatment | 171 genes downregulated, 232 upregulated | [15] |
| Gene Expression (Blood) | Neutrophilic COPD | 12 weeks treatment | 121 genes downregulated, 17 upregulated |[15] |
Table 3: Effects of this compound on Clinical Outcomes
| Outcome | Population | Treatment Details | Quantitative Effect | Reference(s) |
|---|---|---|---|---|
| Severe Exacerbation Rate | Stable COPD (Neutrophilic) | 26 weeks treatment | 0.33/person (AZM) vs. 0.93/person (placebo) | [21] |
| FEV1 Decline | Cystic Fibrosis (P. aeruginosa positive) | 3 years chronic use | -1.53 pp/yr (AZM) vs. -2.41 pp/yr (control) | [22][23] |
| Exacerbation Frequency | Non-CF Bronchiectasis | 12 months treatment | Significant reduction from baseline |[24] |
Key Experimental Protocols
The following sections detail methodologies for key experiments used to elucidate the anti-inflammatory properties of this compound.
In Vitro Phagocytosis Assay (Efferocytosis)
This protocol, adapted from studies on alveolar macrophages (AMs) in COPD, is designed to quantify the effect of this compound on the clearance of apoptotic cells.[3][9]
Methodology:
-
Isolation of Phagocytes: Alveolar macrophages are harvested from subjects via bronchoalveolar lavage (BAL) and purified by adherence.
-
Preparation of Apoptotic Targets: Target cells (e.g., bronchial epithelial cells or neutrophils) are fluorescently labeled (e.g., with CFSE) and then induced to undergo apoptosis (e.g., via UV irradiation or staurosporine treatment). Apoptosis is confirmed by Annexin V/Propidium Iodide staining.
-
Treatment: Isolated AMs are incubated with a low, clinically relevant concentration of this compound (e.g., 500 ng/mL) or a vehicle control for 24 hours.
-
Co-incubation: Apoptotic target cells are added to the treated AMs at a specified ratio (e.g., 10:1) and co-incubated for a defined period (e.g., 1-2 hours) to allow phagocytosis.
-
Quantification: Non-ingested target cells are washed away. The percentage of AMs that have ingested the fluorescently labeled apoptotic cells (and the degree of ingestion) is quantified by flow cytometry.
In Vitro Epithelial Barrier Function Assay
This protocol assesses the effect of this compound on the formation and integrity of an airway epithelial barrier using primary human bronchial epithelial cells (HBECs).[5][13]
Methodology:
-
Cell Culture: Primary HBECs are seeded onto permeable transwell inserts.
-
Differentiation: Cells are grown to confluence and then transitioned to an air-liquid interface (ALI) culture, where the apical surface is exposed to air and the basolateral side is submerged in media. This promotes differentiation into a pseudostratified mucociliary epithelium over 2-4 weeks.
-
Treatment: this compound (e.g., 40 µg/mL) or vehicle is added to the basolateral medium throughout the differentiation period.
-
Barrier Integrity Measurement:
-
Transepithelial Electrical Resistance (TEER): TEER is measured periodically using an epithelial volt-ohm meter. An increase in TEER indicates the formation of tighter intercellular junctions and a more robust barrier.
-
Permeability Assay: A fluorescently-labeled, high-molecular-weight dextran (e.g., FITC-dextran) is added to the apical chamber. After incubation, the amount of dextran that has passed through the cell layer into the basolateral chamber is quantified, with lower amounts indicating higher barrier integrity.
-
-
Histological Analysis: At the end of the experiment, transwell membranes are fixed, sectioned, and stained (e.g., with H&E) to visualize and measure the thickness of the epithelial layer.
Ex Vivo Cytokine Profiling from Patient Samples
This protocol describes a general workflow for measuring cytokine changes in response to this compound using samples from patients with chronic respiratory disease.[8][25]
Methodology:
-
Sample Collection: Collect relevant biological samples from patients before and after a course of this compound treatment. Common samples include induced sputum, BAL fluid, or peripheral blood.
-
Sample Processing:
-
Sputum: Select sputum plugs and process with a mucolytic agent like dithiothreitol (DTT). Centrifuge to separate the supernatant (sol phase) from cells.
-
BAL Fluid: Centrifuge to pellet cells and collect the supernatant.
-
Blood: Process to isolate serum, plasma, or peripheral blood mononuclear cells (PBMCs).
-
-
Cytokine Quantification: Use the processed supernatant/serum for cytokine analysis. A multiplex immunoassay (e.g., Luminex-based cytometric bead array) is highly efficient for simultaneously quantifying a panel of cytokines (e.g., IL-6, IL-8, IL-10, TNF-α, TNFR2). Alternatively, specific cytokines can be measured using individual Enzyme-Linked Immunosorbent Assays (ELISAs).
-
Data Analysis: Compare the cytokine concentrations in pre-treatment samples to post-treatment samples to determine the in vivo effect of this compound.
Conclusion
The anti-inflammatory properties of this compound are extensive and clinically significant, positioning it as a valuable disease-modifying agent in the management of chronic respiratory diseases. Its ability to modulate fundamental inflammatory processes—from inhibiting key signaling pathways like NF-κB and MAPK to altering the function of macrophages, neutrophils, and epithelial cells—provides a strong rationale for its long-term use in conditions characterized by persistent airway inflammation. The quantitative data from cellular, animal, and clinical studies consistently demonstrate a reduction in inflammatory markers and an improvement in clinical outcomes. For researchers and drug development professionals, understanding these detailed mechanisms is crucial for optimizing therapeutic strategies, identifying patient populations most likely to benefit, and developing next-generation immunomodulatory drugs for chronic respiratory diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Immunomodulatory role of this compound: Potential applications to radiation-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The differential effects of this compound on the airway epithelium in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunomodulatory Effects of this compound Revisited: Potential Applications to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of this compound in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Systemic and functional effects of continuous this compound treatment in patients with severe chronic obstructive pulmonary disease and frequent exacerbations [frontiersin.org]
- 9. This compound increases phagocytosis of apoptotic bronchial epithelial cells by alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Alters Macrophage Phenotype and Pulmonary Compartmentalization during Lung Infection with Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A multi-centre open-label two-arm randomised superiority clinical trial of this compound versus usual care in ambulatory COVID-19: study protocol for the ATOMIC2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Immunomodulatory indications of this compound in respiratory disease: a concise review for the clinician - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. This compound Exhibits Activity Against Pseudomonas aeruginosa in Chronic Rat Lung Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Subinhibitory Concentrations of this compound Decrease Nontypeable Haemophilus influenzae Biofilm Formation and Diminish Established Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chronic this compound Use in Cystic Fibrosis and Risk of Treatment-Emergent Respiratory Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | this compound Exhibits Activity Against Pseudomonas aeruginosa in Chronic Rat Lung Infection Model [frontiersin.org]
- 20. This compound Increases Survival and Reduces Lung Inflammation in Cystic Fibrosis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Effect of this compound in Adults with Stable Neutrophilic COPD: A Double Blind Randomised, Placebo Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. publications.ersnet.org [publications.ersnet.org]
- 25. publications.ersnet.org [publications.ersnet.org]
Unveiling the Antiviral Potential of Azithromycin Against RNA Viruses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azithromycin, a macrolide antibiotic, has garnered significant attention for its potential antiviral activities against a broad spectrum of RNA viruses. Beyond its well-established antibacterial properties, emerging evidence suggests that this compound modulates host immune responses and may directly interfere with viral replication cycles. This in-depth technical guide synthesizes the current understanding of this compound's antiviral potential, focusing on its effects against clinically relevant RNA viruses. It provides a comprehensive overview of the quantitative data from in vitro studies, details the experimental protocols used to evaluate its efficacy, and visualizes the key signaling pathways and experimental workflows involved. This document aims to serve as a valuable resource for researchers and professionals in the field of virology and drug development, facilitating further exploration into the therapeutic applications of this compound as an antiviral agent.
Introduction
RNA viruses represent a significant and ongoing threat to global public health, responsible for a wide range of diseases including influenza, respiratory tract infections, and emerging infectious diseases such as those caused by Zika and Ebola viruses. The high mutation rates and rapid evolution of RNA viruses pose considerable challenges to the development of effective and durable antiviral therapies. In the quest for novel antiviral strategies, drug repurposing has emerged as a time- and cost-effective approach. This compound, a widely used macrolide antibiotic with a favorable safety profile, has shown promise as a repurposed drug with potential antiviral and immunomodulatory effects.[1][2][3] This guide delves into the scientific evidence supporting the antiviral activity of this compound against various RNA viruses, providing a detailed examination of its mechanisms of action, a compilation of its in vitro efficacy, and a practical overview of the experimental methodologies employed in its evaluation.
Mechanisms of Antiviral Action
The antiviral effects of this compound are believed to be multifactorial, involving both direct and indirect mechanisms. These include the enhancement of the host's innate antiviral defenses and potential interference with viral entry and replication processes.
Upregulation of the Interferon Response
A primary mechanism underlying this compound's antiviral activity is its ability to augment the production of type I and type III interferons (IFNs), which are critical components of the innate immune response to viral infections.[3][4] this compound has been shown to increase the expression of pattern recognition receptors (PRRs) such as RIG-I (Retinoic acid-inducible gene I) and MDA5 (Melanoma differentiation-associated protein 5).[3] These PRRs detect viral RNA and initiate a signaling cascade that leads to the production of interferons. The subsequent upregulation of interferon-stimulated genes (ISGs) establishes an antiviral state within the host cells, thereby inhibiting viral replication.[1][3]
Inhibition of NF-κB Signaling
Chronic inflammation can exacerbate viral pathogenesis. This compound has demonstrated immunomodulatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6] By preventing the translocation of the p65 subunit of NF-κB into the nucleus, this compound can reduce the production of pro-inflammatory cytokines such as IL-6 and IL-8, thereby mitigating excessive inflammation.[5]
Interference with Viral Entry and Replication
Some studies suggest that this compound may directly interfere with the viral life cycle. For influenza A virus, it has been proposed that this compound blocks the internalization of the virus into host cells.[7][8] In the case of Zika virus, this compound appears to act at a late stage of the viral life cycle.[4] The precise molecular targets for these direct antiviral effects are still under investigation.
Quantitative In Vitro Efficacy of this compound
The antiviral activity of this compound has been quantified in numerous in vitro studies against a variety of RNA viruses. The following tables summarize the key efficacy data, including the 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50).
Table 1: Antiviral Activity of this compound against Coronaviruses
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Vero E6 | Cytopathic Effect | 2.12 | >100 | >47 | [9] |
Table 2: Antiviral Activity of this compound against Flaviviruses
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Zika Virus | U87 (human glioblastoma) | Flow Cytometry | 2.1 - 5.1 | >50 | >9.8 - >23.8 | [10] |
| Zika Virus | Vero | Plaque Assay | ~6.59 | >100 | >15.2 | [4] |
Table 3: Antiviral Activity of this compound against Paramyxoviruses and Orthomyxoviruses
| Virus | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Influenza A (H1N1) | A549 | Viral Replication | 68 | >100 | >1.47 | [11] |
| Rhinovirus 1B | Bronchial Epithelial Cells | RT-qPCR | ~10-50 | Not Reported | Not Reported | [12] |
| Rhinovirus 16 | Bronchial Epithelial Cells | RT-qPCR | ~50 | Not Reported | Not Reported | [12] |
Table 4: Antiviral Activity of this compound against Filoviruses
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Ebola Virus | Not Specified | Not Specified | 5.1 | >50 | >9.8 | [13] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound's antiviral potential.
Cell Viability Assay (MTT/MTS Assay)
This assay is crucial for determining the cytotoxic concentration of the drug, which is necessary for calculating the selectivity index.
Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.[14][15]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and incubate overnight.[16]
-
Drug Treatment: Treat the cells with serial dilutions of this compound and incubate for a period that mirrors the antiviral assay (e.g., 24-72 hours).[16]
-
Reagent Addition: Add MTT (to a final concentration of 0.5 mg/mL) or MTS reagent to each well and incubate for 1-4 hours at 37°C.[14]
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.[14]
References
- 1. Antiviral effects of this compound: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. This compound for COVID-19: More Than Just an Antimicrobial? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Protects against Zika Virus Infection by Upregulating Virus-Induced Type I and III Interferon Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound polarizes macrophages to an M2 phenotype via inhibition of the STAT1 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a 15-membered macrolide antibiotic, inhibits influenza A(H1N1)pdm09 virus infection by interfering with virus internalization process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 9. Clinical Pharmacology Perspectives on the Antiviral Activity of this compound and Use in COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. This compound in viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
Azithromycin's In Vitro Activity Against Bacterial Biofilms: A Technical Guide
Introduction
Bacterial biofilms are structured communities of microbial cells encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces.[1] These structures are notoriously resistant to conventional antibiotics and host immune responses, leading to persistent and chronic infections.[2][3] Azithromycin (AZM), a macrolide antibiotic, has demonstrated clinical efficacy in treating chronic infections, particularly those involving Pseudomonas aeruginosa in cystic fibrosis patients, at concentrations well below those required to kill planktonic bacteria.[2][4] This efficacy is largely attributed to its non-bactericidal, anti-biofilm properties.[5] This technical guide provides an in-depth overview of the in vitro activity of this compound against bacterial biofilms, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its assessment. It is intended for researchers, scientists, and drug development professionals working to combat biofilm-associated infections.
Mechanisms of Anti-Biofilm Activity
This compound's primary impact on biofilms in vitro is not through direct killing but by interfering with the complex systems that regulate biofilm formation and maturation. This activity is most pronounced at sub-minimal inhibitory concentrations (sub-MICs).[5][6]
A principal mechanism of this compound's anti-biofilm activity, particularly against P. aeruginosa, is the disruption of quorum sensing (QS), the cell-to-cell communication system that coordinates gene expression, including virulence and biofilm formation.[2][4][7]
-
Interference with QS Systems: this compound inhibits the las and rhl quorum-sensing systems in P. aeruginosa.[4] It appears to interfere with the synthesis of autoinducer molecules, specifically 3-oxo-C12-homoserine lactone (3-oxo-C12-HSL) and C4-HSL, which are the signaling molecules for the las and rhl systems, respectively.[8][9]
-
Downregulation of Virulence Factors: By disrupting QS, this compound treatment leads to a reduction in the production of multiple QS-regulated virulence factors, such as elastase and rhamnolipids, which are crucial for biofilm maturation and host tissue damage.[8][9]
-
Inhibition of Biofilm-Related Genes: Studies have shown that this compound can inhibit the transcription of genes essential for the biofilm matrix, such as the pel genes in P. aeruginosa, by suppressing the las QS signaling system.[4]
The biofilm matrix, composed of polysaccharides, proteins, and extracellular DNA (eDNA), provides structural integrity and protection. This compound has been shown to inhibit the production of key matrix components.
-
In mucoid strains of P. aeruginosa, this compound significantly inhibits the production of alginic acid at concentrations as low as 1/256 of the MIC.[5]
-
For non-mucoid strains, it reduces the production of other exopolysaccharides at concentrations of 1/16 MIC or greater.[5]
-
A combination of this compound with rhamnolipid in a nanomicelle formulation (AZI@RHL) was found to reduce polysaccharide and protein components of mature S. aureus biofilms more effectively than this compound alone.[3]
Bacterial motility is often a prerequisite for initial surface attachment and biofilm formation. This compound can reduce swarming and twitching motility in P. aeruginosa.[1][2] Furthermore, in bacteria like Staphylococcus xylosus, this compound has been shown to alter the expression of proteins involved in crucial metabolic pathways, such as the L-histidine biosynthesis pathway, which is implicated in biofilm formation.[1][10]
Quantitative Assessment of Anti-Biofilm Efficacy
The effectiveness of this compound varies significantly depending on the bacterial species, the strain, and whether it is used to prevent biofilm formation or eradicate an established biofilm. Generally, it is far more potent at preventing biofilm formation.[4][11]
Table 1: In Vitro Activity of this compound Against Pseudomonas aeruginosa Biofilms
| Strain | Metric | Concentration (µg/mL) | Comments | Reference |
|---|---|---|---|---|
| P. aeruginosa PAO1 | BPC₅₀ | 0.122 | Biofilm Preventive Concentration (50% inhibition). | [4][11] |
| P. aeruginosa PAO1 | MBEC₅₀ | 7.49 | Minimum Biofilm Eradication Concentration (50% eradication). | [4][11] |
| P. aeruginosa PAO1 | MIC | 16 | Minimum Inhibitory Concentration. | [12] |
| P. aeruginosa PAO1 | MBEC | >128 | Minimum Biofilm Eradication Concentration. | [12] |
| CF Isolates | MIC | 64 - 512 | High MICs observed against clinical isolates from CF patients. | [13] |
| CF Isolates | MBC | 512 - 2048 | Minimum Bactericidal Concentration. | [13] |
| CF Isolates | MBIC | 8 - 64 | Minimal Biofilm Inhibitory Concentration at sub-MIC levels. | [13] |
| Mucoid Strain | - | ≥ 1/256 MIC | Concentration that inhibits alginic acid production. | [5] |
| Non-mucoid Strain | - | ≥ 1/16 MIC | Concentration that inhibits exopolysaccharide production. |[5] |
Table 2: In Vitro Activity of this compound Against Staphylococcus spp. Biofilms
| Strain | Metric | Concentration | Comments | Reference |
|---|---|---|---|---|
| MRSA | MIC | 32 - 64 µg/mL | MIC range for Methicillin-Resistant S. aureus. | [14][15] |
| MRSA | - | 1/2 & 1/4 MIC | Sub-MICs causing significant biofilm reduction. | [14] |
| S. xylosus | MIC | 0.5 µg/mL | Minimum Inhibitory Concentration. | [1] |
| S. xylosus | - | 1/2 to 1/16 MIC | Sub-MICs showing dose-dependent biofilm inhibition. | [1] |
| S. aureus | MIC | 32 µg/mL | MIC of free this compound. | [3] |
| S. aureus | Biofilm Reduction | - | 15.9% biomass reduction by free AZI. | [3] |
| S. aureus | Biofilm Reduction | - | 48.2% biomass reduction by AZI@RHL nanomicelles. |[3] |
Table 3: In Vitro Activity of this compound Against Other Bacterial Biofilms
| Strain | Metric | Concentration | Comments | Reference |
|---|---|---|---|---|
| N. haemophilus influenzae | - | Sub-MIC | Decreased biomass and thickness in both forming and established biofilms. | [6] |
| Uropathogenic E. coli | MBEC | 512 - 2048 µg/mL | MBEC values were 16 to 256 times greater than MBC values. | [16] |
| Uropathogenic E. coli | - | Sub-MIC | Sub-MIC concentrations did not inhibit biofilm formation. |[16] |
Experimental Protocols for In Vitro Biofilm Assessment
Standardized protocols are essential for evaluating and comparing the anti-biofilm activity of compounds like this compound. The static microtiter plate assay is the most common method for high-throughput screening.
This assay measures the ability of a compound to prevent the initial formation of a biofilm.
-
Preparation: A mid-exponential phase bacterial culture is diluted in a suitable growth medium (e.g., Tryptic Soy Broth) to a standardized optical density (e.g., OD₅₉₅ of 0.1).[1]
-
Inoculation: In a 96-well microtiter plate, 100 µL of the bacterial suspension is added to wells containing 100 µL of medium with serial dilutions of this compound (typically at sub-MICs).[1] Control wells (bacteria without drug, medium only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours) without agitation to allow for biofilm formation.[4][11]
-
Washing: After incubation, the contents of the wells are discarded, and the plate is washed multiple times with Phosphate Buffered Saline (PBS) to remove non-adherent, planktonic bacteria.[4][11]
-
Staining: The remaining adherent biofilms are stained with 0.1% - 1% crystal violet solution for approximately 15 minutes.[4][11][17]
-
Solubilization & Quantification: After washing away excess stain, the bound crystal violet is solubilized with a solvent (e.g., 30% acetic acid).[4][11][17] The absorbance is then measured with a plate reader at a specific wavelength (e.g., 570-600 nm).[4][11] A lower absorbance value compared to the drug-free control indicates inhibition of biofilm formation.[18]
This method assesses the concentration of a compound required to kill or disperse cells within a pre-formed, mature biofilm.
-
Biofilm Formation: A 96-well plate is inoculated with a standardized bacterial suspension and incubated for 24 hours to allow for mature biofilm formation, as described in steps 1-3 of the inhibition assay.[4][11]
-
Washing: The supernatant containing planktonic cells is discarded, and the wells are washed with PBS to remove any remaining non-adherent bacteria.[4][11]
-
Treatment: Fresh growth medium containing serial dilutions of this compound is added to the wells with the established biofilms.[4][11]
-
Incubation: The plate is incubated for a further 24 hours to allow the antibiotic to act on the biofilm.[4][11]
-
Quantification: The remaining viable biofilm is quantified. This can be done using the crystal violet staining method described above to measure remaining biomass or by using metabolic assays (e.g., MTT) or colony forming unit (CFU) counts to assess cell viability.
To complement quantitative data, microscopic techniques are used to visualize the structural effects of this compound on biofilms.
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the biofilm surface topography, revealing changes in architecture and cell morphology.[5]
-
Confocal Laser Scanning Microscopy (CLSM): Allows for three-dimensional visualization of the biofilm structure, often using fluorescent stains to differentiate between live and dead cells, and to visualize matrix components.[19]
Conclusion and Future Directions
In vitro evidence strongly indicates that this compound's clinical utility against biofilm-associated infections stems from its ability to inhibit biofilm formation and virulence at sub-inhibitory concentrations, rather than from bactericidal activity. The primary mechanism is the disruption of quorum sensing, which has a cascading effect on motility, EPS production, and virulence factor expression. While highly effective at preventing the formation of biofilms for pathogens like P. aeruginosa and Staphylococcus spp., it is significantly less effective at eradicating mature, established biofilms.[4][11]
Future research should continue to explore the synergistic potential of this compound with other antimicrobials.[12][20] Although some in vitro studies have not shown synergy[12], in vivo results can be more promising[20], suggesting that this compound's immunomodulatory effects may play a crucial role. Elucidating the precise molecular targets of this compound within the QS circuitry and other metabolic pathways will provide a basis for developing more potent anti-biofilm strategies.
References
- 1. Frontiers | this compound Inhibits Biofilm Formation by Staphylococcus xylosus and Affects Histidine Biosynthesis Pathway [frontiersin.org]
- 2. Inhibition of quorum sensing in Pseudomonas aeruginosa by this compound and its effectiveness in urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhamnolipid Micelles Assist this compound in Efficiently Disrupting Staphylococcus aureus Biofilms and Impeding Their Re-Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Exhibits Activity Against Pseudomonas aeruginosa in Chronic Rat Lung Infection Model [frontiersin.org]
- 5. The influence of this compound on the biofilm formation of Pseudomonas aeruginosa in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subinhibitory Concentrations of this compound Decrease Nontypeable Haemophilus influenzae Biofilm Formation and Diminish Established Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quorum-Sensing Antagonistic Activities of this compound in Pseudomonas aeruginosa PAO1: a Global Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. This compound Inhibits Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Inhibits Biofilm Formation by Staphylococcus xylosus and Affects Histidine Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Exhibits Activity Against Pseudomonas aeruginosa in Chronic Rat Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. brieflands.com [brieflands.com]
- 14. This compound Reduces the Production of α-hemolysin and Biofilm Formation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. banglajol.info [banglajol.info]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. researchgate.net [researchgate.net]
- 19. New Attempts to Inhibit Methicillin-Resistant Staphylococcus aureus Biofilm? A Combination of Daptomycin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Potentiation Activity of this compound in Combination with Colistin or Levofloxacin Against Pseudomonas aeruginosa Biofilm Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis and Evaluation of Novel Azithromycin Derivatives: A Technical Guide for Enhanced Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Azithromycin, a widely used macrolide antibiotic, serves as a critical scaffold for the design of new derivatives with enhanced potency, particularly against resistant pathogens. This technical guide provides an in-depth overview of the synthesis and evaluation of novel this compound derivatives, focusing on key structural modifications that lead to improved antibacterial activity. This guide is intended to serve as a resource for researchers and drug development professionals in the field of infectious diseases.
Synthetic Strategies for Novel this compound Derivatives
The majority of synthetic efforts to enhance the activity of this compound have focused on modifications at three key positions of the macrolide scaffold: the 4''-hydroxyl group of the cladinose sugar, and the 11- and 12-hydroxyl groups of the aglycone ring. These modifications aim to improve binding to the bacterial ribosome, reduce susceptibility to resistance mechanisms, and enhance pharmacokinetic properties.
Modification at the 4''-Position
Modifications at the 4''-hydroxyl group have proven to be a highly fruitful strategy for developing potent this compound analogs. This has led to the development of derivatives with extended side chains containing amide, carbamate, and hybrid functionalities.
One prominent class of 4''-modified derivatives is the bisamide analogs . These compounds feature a linker at the 4''-position terminating in two amide groups. This modification has been shown to significantly improve activity against erythromycin-resistant Streptococcus pneumoniae.[1]
Another important class is the This compound-quinolone hybrids , often referred to as macrolones . These molecules tether a quinolone moiety to the 4''-position of this compound via a linker. This dual-action approach aims to combine the protein synthesis inhibition of macrolides with the DNA gyrase and topoisomerase IV inhibition of quinolones, resulting in potent activity against a broad spectrum of pathogens, including macrolide-resistant strains.[2][3][4]
Modification at the 11- and 12-Positions
The 11- and 12-hydroxyl groups offer another avenue for structural modification. The formation of an 11,12-cyclic carbonate has been a key strategy to improve the acid stability and antibacterial profile of this compound. These cyclic carbonate derivatives have demonstrated enhanced activity, particularly against resistant strains of Streptococcus pneumoniae and Staphylococcus aureus.[5][6][7][8]
Data on Antibacterial Activity
The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of representative novel this compound derivatives against key Gram-positive pathogens.
Table 1: In Vitro Activity of Novel this compound Derivatives against Streptococcus pneumoniae
| Compound/Derivative Class | Strain | Resistance Mechanism | MIC (µg/mL) | Reference |
| This compound | Susceptible | - | 0.063 - 0.125 | [9][10] |
| Erythromycin-Resistant | ermB | ≥64 | [11] | |
| Erythromycin-Resistant | mefA | 0.5 - 32 | [11] | |
| 4''-Bisamide Derivatives | Erythromycin-Resistant | ermB, mefA | Significantly improved vs. This compound | [1] |
| 11,12-Cyclic Carbonate Derivatives | Erythromycin-Resistant | ermB | 0.5 | [6] |
| Erythromycin-Resistant | ermB and mefA | 0.5 | [6] | |
| 11,12-Cyclic Carbonate-3-O-glycosyl Derivatives | Methicillin-Resistant | - | 1 | [8] |
| Macrolones (this compound-Quinolone Hybrids) | Macrolide-Resistant Strains | MLS-resistant | Maintained activity | [4] |
Table 2: In Vitro Activity of Novel this compound Derivatives against Staphylococcus aureus
| Compound/Derivative Class | Strain | Resistance Mechanism | MIC (µg/mL) | Reference |
| This compound | Susceptible | - | >64 (in some studies) | [12] |
| Methicillin-Resistant (MRSA) | - | 32 - 64 | [12] | |
| 11,12-Cyclic Carbonate 4''-O-carbamate Derivatives | Susceptible | - | Potent activity | [6] |
| 11,12-Cyclic Carbonate 4''-O-aralkylacetylhydrazineacyl Derivatives | Methicillin-Resistant (MRSA) | - | 2 - 4 | [5] |
| This compound Pro-drug (CSY5669) | Methicillin-Resistant (MRSA) | - | >100 | [13] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of novel this compound derivatives, based on established protocols.
General Synthesis of 4''-Modified this compound Derivatives
The synthesis of 4''-modified this compound derivatives often begins with the protection of other reactive hydroxyl groups on the this compound scaffold. A common intermediate is 2'-O-acetyl-11,12-cyclic carbonate this compound.
Protocol for the Synthesis of 2'-O-acetyl-4''-O-(imidazolylcarbonyl)this compound 11,12-cyclic carbonate: [14]
-
Acetylation of the 2'-hydroxyl group: this compound is treated with acetic anhydride in the presence of a base like triethylamine (NEt3) in a suitable solvent such as dichloromethane (DCM) at room temperature to yield 2'-O-acetylthis compound.
-
Formation of the 11,12-cyclic carbonate and 4''-imidazolylcarbonyl derivative: The 2'-O-acetylthis compound is then reacted with 1,1'-carbonyldiimidazole (CDI) and triethylamine in toluene at elevated temperatures (e.g., 55°C) to afford the desired intermediate.
This intermediate can then be reacted with various amines or other nucleophiles at the 4''-position to introduce the desired side chain.[14]
In Vitro Antibacterial Activity Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol for Broth Microdilution MIC Assay:
-
Preparation of Bacterial Inoculum: A suspension of the test bacterium is prepared in a suitable broth medium and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve the desired final inoculum concentration in the microtiter plate.
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of the test compound is prepared in the wells of a 96-well microtiter plate containing broth medium.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at an appropriate temperature and duration for the specific bacterial species being tested.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
In Vivo Efficacy Evaluation (Murine Pneumonia Model)
A murine model of bacterial pneumonia is a standard preclinical model to assess the in vivo efficacy of new antibiotics.
Protocol for Murine Pneumonia Model:
-
Induction of Pneumonia: Mice are rendered neutropenic (optional, depending on the pathogen and study design) and then infected via intranasal or intratracheal instillation of a standardized inoculum of the pathogenic bacteria (e.g., Streptococcus pneumoniae or Staphylococcus aureus).
-
Treatment: At a specified time post-infection, mice are treated with the novel this compound derivative, a comparator antibiotic, or a vehicle control. The route of administration (e.g., oral, intravenous) and dosing regimen are determined based on the pharmacokinetic properties of the compound.
-
Assessment of Efficacy: At a predetermined endpoint (e.g., 24 or 48 hours post-treatment), mice are euthanized, and the bacterial load in the lungs is quantified by plating serial dilutions of lung homogenates on appropriate agar media. A significant reduction in the bacterial count in the lungs of treated mice compared to the control group indicates in vivo efficacy.[15]
Visualizations
The following diagrams illustrate key concepts in the development and action of novel this compound derivatives.
Caption: General workflow for the synthesis and evaluation of novel this compound derivatives.
Caption: Mechanism of action of this compound derivatives and common bacterial resistance mechanisms.
References
- 1. Novel C-4'' modified this compound analogs with remarkably enhanced activity against erythromycin-resistant Streptococcus pneumoniae: the synthesis and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4′′-Ether Linked this compound-Quinolone Hybrid Series: Influence of the Central Linker on the Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and activity of new macrolones: conjugates between 6(7)-(2'-aminoethyl)-amino-1-cyclopropyl-3-carboxylic acid (2'-hydroxyethyl) amides and 4″-propenoyl-azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and antibacterial activity of 11,12-cyclic carbonate 4″-O-aralkylacetylhydrazineacyl this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antibacterial activity of novel 11,12-cyclic carbonate this compound 4''-O-carbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antibacterial Evaluation of a Series of 11,12-Cyclic Carbonate this compound-3-O-descladinosyl-3-O-carbamoyl Glycosyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antibacterial Evaluation of a Series of 11,12-Cyclic Carbonate this compound-3-O-descladinosyl-3-O-carbamoyl Glycosyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minimal inhibitory and mutant prevention concentrations of this compound, clarithromycin and erythromycin for clinical isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Killing of Streptococcus pneumoniae by this compound, clarithromycin, erythromycin, telithromycin and gemifloxacin using drug minimum inhibitory concentrations and mutant prevention concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of Macrolide Susceptibility on Efficacies of Clarithromycin and this compound against Streptococcus pneumoniae in a Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Reduces the Production of α-hemolysin and Biofilm Formation in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The this compound Pro-Drug CSY5669 Boosts Bacterial Killing While Attenuating Lung Inflammation Associated with Pneumonia Caused by Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hybrid Molecules of this compound with Chloramphenicol and Metronidazole: Synthesis and Study of Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel antimicrobial peptide–modified this compound-loaded liposomes against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
The Attenuation of Pseudomonas aeruginosa Virulence: An In-depth Technical Guide to Azithromycin's Impact on Quorum Sensing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, particularly in clinical settings and in individuals with compromised immune systems or underlying conditions such as cystic fibrosis.[1][2] Its pathogenicity is intricately linked to a sophisticated cell-to-cell communication system known as quorum sensing (QS).[3] This system allows the bacteria to coordinate gene expression in a population density-dependent manner, leading to the collective production of virulence factors and the formation of biofilms.[1][3] The macrolide antibiotic azithromycin, while not typically bactericidal against P. aeruginosa at clinically achievable concentrations, has demonstrated significant clinical benefits in patients with chronic P. aeruginosa infections.[4][5][6] This paradoxical efficacy is largely attributed to its ability to interfere with the QS circuitry at sub-minimum inhibitory concentrations (sub-MICs), thereby attenuating the production of virulence factors.[5][7] This technical guide provides a comprehensive overview of the mechanisms by which this compound modulates quorum sensing in P. aeruginosa, presents quantitative data on its effects, details key experimental protocols for studying these interactions, and provides visual representations of the involved pathways and workflows.
The Pseudomonas aeruginosa Quorum Sensing Network
The QS network in P. aeruginosa is predominantly governed by two interconnected acyl-homoserine lactone (AHL)-based systems: the las and rhl systems.[3][4] A third system, the Pseudomonas quinolone signal (pqs) system, is integrated into this hierarchy.
-
The las System: This system is at the top of the QS hierarchy. The LasI synthase produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[4] At a critical concentration, 3-oxo-C12-HSL binds to and activates the transcriptional regulator LasR. The LasR/3-oxo-C12-HSL complex then induces the expression of a suite of virulence genes, including those encoding for elastase (lasB), alkaline protease, and exotoxin A.[7] Importantly, LasR also activates the expression of the rhl system.
-
The rhl System: This system is regulated by the las system and also functions independently. The RhlI synthase produces the autoinducer N-butanoyl-L-homoserine lactone (C4-HSL).[4] C4-HSL binds to the transcriptional regulator RhlR. The RhlR/C4-HSL complex controls the expression of another set of virulence factors, including those involved in the production of rhamnolipids (rhlAB), pyocyanin, and hydrogen cyanide.[4][7]
This compound's Mechanism of Quorum Sensing Inhibition
This compound's primary mode of antibacterial action is the inhibition of protein synthesis via binding to the 50S ribosomal subunit.[4][7] Its effect on P. aeruginosa QS is considered an indirect consequence of this activity.[4] At sub-MIC levels, this compound does not significantly hinder bacterial growth but effectively dampens the QS cascade.[4][7]
The proposed mechanism involves the interference with the translation of key QS components.[4] Studies have shown that this compound treatment leads to a significant reduction in the transcription of the autoinducer synthase genes, lasI and rhlI, as well as the transcriptional regulator genes, lasR and rhlR.[4] This leads to a decreased production of the autoinducers 3-oxo-C12-HSL and C4-HSL, resulting in a global downregulation of QS-controlled virulence factors.[4]
Signaling Pathway Diagram
Caption: this compound inhibits the transcription of key QS genes.
Quantitative Summary of this compound's Effects
The inhibitory effects of this compound on P. aeruginosa quorum sensing and virulence factor production have been quantified in numerous studies. The following table summarizes key findings.
| Parameter | This compound Concentration | Effect | Reference |
| Gene Expression | |||
| lasI transcription | 2 µg/mL | ~80% reduction | [4] |
| rhlI transcription | 2 µg/mL | ~50% reduction | [4] |
| lasR transcription | 2 µg/mL | Partial reduction | [4] |
| rhlR transcription | 2 µg/mL | Partial reduction | [4] |
| Autoinducer Production | |||
| 3-oxo-C12-HSL | 2 µg/mL | Significant reduction | [4] |
| C4-HSL | 2 µg/mL | Significant reduction | [4] |
| Virulence Factor Production | |||
| Elastase | 2 µg/mL | Significant inhibition | [4] |
| Rhamnolipids | 2 µg/mL | Significant inhibition | [4] |
| Pyocyanin | Sub-MIC | Total suppression | [3] |
| Biofilm Formation | |||
| Biofilm Preventive Concentration (BPC50) | 0.122 µg/mL | Potent inhibition | [8][9] |
| Minimum Biofilm Eradication Concentration (MBEC50) | 7.49 µg/mL | Reduced activity on pre-formed biofilms | [8][9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of this compound on P. aeruginosa quorum sensing.
Quorum Sensing Reporter Gene Assays (e.g., lasI'-lacZ)
This protocol describes the use of a β-galactosidase reporter assay to quantify the effect of this compound on the transcription of a QS gene.
Materials:
-
P. aeruginosa strain carrying the reporter plasmid (e.g., PAO1 with pPCS223 for lasI'-lacZ).
-
Luria-Bertani (LB) broth.
-
This compound stock solution.
-
Z buffer (Na2HPO4·7H2O, NaH2PO4·H2O, KCl, MgSO4·7H2O, β-mercaptoethanol).
-
o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z buffer).
-
1 M Na2CO3 solution.
-
Chloroform.
-
0.1% SDS solution.
Procedure:
-
Inoculate overnight cultures of the reporter strain in LB broth with and without sub-MIC concentrations of this compound.
-
The following day, dilute the cultures to an OD600 of ~0.05 in fresh LB with the respective this compound concentrations and grow to the desired growth phase (e.g., late logarithmic or early stationary phase).
-
Measure the final OD600 of each culture.
-
Pellet 1 mL of each culture by centrifugation.
-
Resuspend the cell pellet in 1 mL of Z buffer.
-
To permeabilize the cells, add 50 µL of chloroform and 25 µL of 0.1% SDS to each tube and vortex vigorously for 10 seconds.
-
Equilibrate the tubes at 28°C for 5 minutes.
-
Start the reaction by adding 200 µL of ONPG solution and start a timer.
-
Incubate at 28°C until a yellow color develops.
-
Stop the reaction by adding 500 µL of 1 M Na2CO3 and record the reaction time.
-
Centrifuge the tubes to pellet cell debris.
-
Measure the absorbance of the supernatant at 420 nm (A420).
-
Calculate Miller Units using the formula: Miller Units = (1000 * A420) / (t * V * OD600), where t is the reaction time in minutes and V is the volume of culture used in mL.
Quantification of Acyl-Homoserine Lactones (AHLs)
This protocol outlines a general procedure for the extraction and semi-quantification of AHLs from culture supernatants using a biosensor.
Materials:
-
P. aeruginosa culture grown with and without this compound.
-
Ethyl acetate (acidified with 0.1% acetic acid).
-
AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4) or Chromobacterium violaceum CV026).
-
LB agar plates supplemented with appropriate antibiotics for the biosensor.
-
Synthetic AHL standards (3-oxo-C12-HSL, C4-HSL).
Procedure:
-
Grow P. aeruginosa in LB broth with and without this compound to the stationary phase.
-
Centrifuge the cultures to pellet the cells and collect the supernatant.
-
Extract the supernatant twice with an equal volume of acidified ethyl acetate.
-
Pool the ethyl acetate fractions and evaporate to dryness under a stream of nitrogen or in a rotary evaporator.
-
Resuspend the dried extract in a small, known volume of ethyl acetate or acetonitrile.
-
Prepare an overlay of the biosensor strain by mixing an overnight culture with soft agar.
-
Pour the biosensor overlay onto an LB agar plate.
-
Spot known amounts of the AHL extracts and synthetic standards onto the surface of the agar.
-
Incubate the plates overnight at the appropriate temperature for the biosensor.
-
Measure the diameter of the colored (e.g., purple for C. violaceum) or luminescent zones around the spots.
-
Create a standard curve using the zone diameters of the synthetic standards to estimate the concentration of AHLs in the extracts.
Elastase Activity Assay (Elastin-Congo Red Method)
This protocol describes the quantification of elastase (LasB) activity in culture supernatants.[6][7][10]
Materials:
-
P. aeruginosa culture supernatants.
-
Elastin-Congo Red (ECR) substrate.
-
Tris-HCl buffer (100 mM, pH 7.5) containing 1 mM CaCl2.
Procedure:
-
Prepare cell-free supernatants from P. aeruginosa cultures grown with and without this compound.
-
In a microcentrifuge tube, add 100 µL of culture supernatant to 900 µL of ECR buffer (10 mg/mL Elastin-Congo Red in 100 mM Tris-HCl, 1 mM CaCl2, pH 7.5).
-
Incubate the tubes with shaking at 37°C for 3 to 24 hours.
-
Stop the reaction by placing the tubes on ice.
-
Centrifuge the tubes to pellet the insoluble ECR.
-
Transfer the supernatant to a new tube and measure the absorbance at 495 nm.
-
A control with uninoculated medium should be included to determine background absorbance.
-
Express elastase activity as the change in A495 per unit of bacterial growth (OD600).
Rhamnolipid Quantification Assay
This protocol details a common method for quantifying rhamnolipids.
Materials:
-
P. aeruginosa culture supernatants.
-
Orcinol solution (1.6% in water).
-
Sulfuric acid (60%).
-
L-rhamnose standard solution.
Procedure:
-
Extract rhamnolipids from 1 mL of culture supernatant with 2 mL of diethyl ether.
-
Evaporate the ether phase to dryness.
-
Resuspend the dried extract in 100 µL of water.
-
To 100 µL of the resuspended extract or rhamnose standard, add 900 µL of a freshly prepared solution containing 0.19% orcinol in 53% H2SO4.
-
Heat the samples at 80°C for 30 minutes.
-
Cool the samples to room temperature.
-
Measure the absorbance at 421 nm.
-
Create a standard curve using the L-rhamnose solutions to determine the concentration of rhamnolipids in the samples.
Experimental Workflow Diagram
Caption: A generalized workflow for studying this compound's effects.
Conclusion and Future Directions
This compound's ability to disrupt quorum sensing in P. aeruginosa at sub-inhibitory concentrations provides a compelling example of an "anti-virulence" therapeutic strategy. By attenuating the production of key virulence factors, this compound can potentially reduce the pathogenicity of P. aeruginosa infections and render the bacteria more susceptible to host immune clearance and conventional antibiotics. The data and protocols presented in this guide offer a framework for researchers to further investigate these phenomena.
Future research should focus on elucidating the precise molecular interactions between this compound, the ribosome, and the downstream effects on QS gene regulation. A deeper understanding of the global transcriptomic and proteomic changes induced by sub-MIC this compound will be crucial.[3][9] Furthermore, exploring the in vivo relevance of these findings in more complex infection models is essential for translating this knowledge into improved therapeutic strategies for managing chronic P. aeruginosa infections. The potential for synergistic effects with other antibiotics also warrants further investigation.[11]
References
- 1. Recent advancements in the production of rhamnolipid biosurfactants by Pseudomonas aeruginosa - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04953K [pubs.rsc.org]
- 2. Optimization of rhamnolipid production from Pseudomonas aeruginosa PBS towards application for microbial enhanced oil recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Pseudomonas aeruginosa virulence factors by subinhibitory concentrations of this compound and other macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Procedure for Rhamnolipids Quantification Using Methylene-blue [bio-protocol.org]
- 5. Detection and Quantification of Mono-Rhamnolipids and Di-Rhamnolipids Produced by Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elastase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Exhibits Activity Against Pseudomonas aeruginosa in Chronic Rat Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound Exhibits Activity Against Pseudomonas aeruginosa in Chronic Rat Lung Infection Model [frontiersin.org]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
The Immunomodulatory Role of Azithromycin: A Technical Guide to its Mechanisms and Experimental Investigation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azithromycin, a macrolide antibiotic, has garnered significant attention for its potent immunomodulatory and anti-inflammatory properties, distinct from its antimicrobial activity. This technical guide provides an in-depth exploration of the mechanisms through which this compound modulates the host immune response. It is designed for researchers, scientists, and drug development professionals investigating its therapeutic potential in a range of inflammatory and infectious diseases. This document details the impact of this compound on key immune cells, its influence on cytokine production, and its intricate interactions with cellular signaling pathways. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate further research and development in this field.
Introduction
Beyond its well-established role as a bacteriostatic agent, this compound exhibits a remarkable capacity to modulate the host's immune and inflammatory responses.[1] This has led to its investigation and use in chronic inflammatory conditions such as cystic fibrosis, chronic obstructive pulmonary disease (COPD), and asthma.[2][3] The immunomodulatory effects of this compound are multifaceted, involving the regulation of immune cell function, suppression of pro-inflammatory mediators, and promotion of anti-inflammatory processes.[4][5] This guide delves into the core mechanisms of this compound's immunomodulatory actions and provides practical, detailed methodologies for their investigation.
Mechanisms of this compound-Mediated Immunomodulation
This compound exerts its influence on the immune system through several key mechanisms:
-
Modulation of Immune Cell Function: this compound directly affects a variety of immune cells, including macrophages, neutrophils, and lymphocytes. It is known to accumulate within these cells, particularly phagocytes, leading to high intracellular concentrations that can be over 50 times higher than in plasma.[1][6]
-
Macrophages: this compound promotes the polarization of macrophages towards an anti-inflammatory M2 phenotype, characterized by increased expression of markers like Arginase-1 and CD209, and enhanced phagocytic capacity.[7][8][9] This shift from a pro-inflammatory M1 state helps to resolve inflammation and promote tissue repair.
-
Neutrophils: It has been shown to reduce neutrophil influx to sites of inflammation and diminish the release of neutrophil extracellular traps (NETs), which are implicated in tissue damage.[5][10][11]
-
T-Lymphocytes: this compound can suppress T-cell activation and proliferation through pathways such as the mammalian target of rapamycin (mTOR).[4][11]
-
-
Regulation of Cytokine Production: A hallmark of this compound's immunomodulatory effect is its ability to alter the cytokine profile. It significantly decreases the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), IL-6, and IL-8.[1][12][13] Conversely, it can enhance the production of the anti-inflammatory cytokine IL-10.[1][14]
-
Inhibition of Signaling Pathways: this compound's effects on immune cells and cytokine production are largely mediated by its interference with key intracellular signaling pathways. The most well-documented of these is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[1][15] this compound has been shown to inhibit the activation and nuclear translocation of NF-κB.[15][16] It also impacts other pathways, including the Mitogen-Activated Protein Kinase (MAPK) and STAT1 signaling cascades.[5][15][17]
Quantitative Data on this compound's Immunomodulatory Effects
The following tables summarize quantitative data from various studies, providing a comparative overview of this compound's impact on different immunological parameters.
Table 1: Effect of this compound on NF-κB Activation
| Cell Line | Stimulus | This compound Concentration | Observed Effect | Reference |
| A549 | TNF-α | 56 µM | IC50 for NF-κB inhibition | [1][4] |
Table 2: In Vitro Effects of this compound on Cytokine Production
| Cell Type | Stimulus | This compound Concentration | Cytokine | Effect | Reference |
| J774 Murine Macrophages | IFN-γ + LPS | 30 µM | IL-12 | Decreased production | [18] |
| J774 Murine Macrophages | IFN-γ + LPS | 30 µM | IL-6 | Decreased production | [18] |
| J774 Murine Macrophages | IFN-γ + LPS | 30 µM | IL-10 | Increased production | [18] |
| M1-polarized CF Alveolar Macrophages | LPS | 1 mg/L | IL-1β, CCL-2, TNF-α | Significantly reduced expression | [13] |
| Human Gingival Fibroblasts | P. gingivalis LPS (1 µg/mL) | 0.1, 1, 10 µg/mL | GRO, IL-6, IL-8, MCP-1 | Significantly reduced production | [6] |
| RAW264.7 Macrophages | LPS + IFN-γ | 20 µg/mL | IL-12p40 | Inhibition of gene expression and protein levels | [19] |
Table 3: In Vivo Effects of this compound on Lung Inflammation in Murine Models
| Mouse Model | Treatment | Parameter | Effect | Reference |
| Ventilator-Associated Pneumonia (MDR A. baumannii) | 10 mg/kg & 100 mg/kg this compound (s.c.) | Total cells and neutrophils in BALF | Significantly decreased | [12] |
| Ventilator-Associated Pneumonia (MDR A. baumannii) | 10 mg/kg & 100 mg/kg this compound (s.c.) | IL-1β, IL-6, MIP-2 in BALF | Significantly decreased | [12] |
| LPS-induced Lung Inflammation | 200 mg/kg this compound (i.p.) | Neutrophil counts in BALF (at 24h) | Decreased | [20] |
| LPS-induced Lung Inflammation | 200 mg/kg this compound (i.p.) | TNF-α, CXCL1, CXCL2 in BALF (at 3h) | Decreased | [20] |
| LPS-induced Lung Inflammation | 200 mg/kg this compound (i.p.) | IL-6, CXCL2, IL-1β in lung homogenate (at 3h) | Decreased | [20] |
Table 4: Effect of this compound on Macrophage Function and Polarization
| Cell Type | Treatment | Parameter | Effect | Reference |
| J774 Murine Macrophages | This compound | Mannose Receptor and CD23 expression | Increased | [18] |
| J774 Murine Macrophages | This compound | Arginase activity | 10-fold increase in IFNγ and LPS stimulated cells | [18] |
| Monocyte-Derived Macrophages (Cystic Fibrosis) | This compound | Percentage of CD209+ M2 macrophages | Increased | [7] |
| Monocyte-Derived Macrophages (Cystic Fibrosis) | This compound | Phagocytic index for E. coli and S. aureus | Significantly increased | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the immunomodulatory effects of this compound.
Phagocytosis Assay using Flow Cytometry
This protocol describes the assessment of macrophage phagocytic activity using fluorescently labeled bacteria.
Materials:
-
Macrophage cell line (e.g., J774) or primary macrophages
-
Fluorescently labeled bacteria (e.g., FITC- or GFP-labeled E. coli)
-
This compound
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed macrophages in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the macrophages with the desired concentrations of this compound or vehicle control for a specified period (e.g., 1-24 hours).
-
-
Phagocytosis:
-
Wash the cells with PBS to remove any non-adherent cells.
-
Add the fluorescently labeled bacteria to the macrophage culture at a specific multiplicity of infection (MOI), for example, 10:1 (bacteria to macrophage).
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
-
Quenching of Extracellular Fluorescence:
-
After incubation, wash the cells three times with cold PBS to remove non-phagocytosed bacteria.
-
Add Trypan Blue solution (e.g., 0.025% in PBS) to the cells for 5-10 minutes to quench the fluorescence of any remaining extracellular bacteria.
-
-
Cell Detachment and Staining:
-
Wash the cells again with PBS to remove the Trypan Blue.
-
Detach the macrophages from the plate using a cell scraper or a gentle enzyme-free dissociation solution.
-
Resuspend the cells in FACS buffer (PBS with 1% BSA and 0.1% sodium azide).
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the macrophage population based on forward and side scatter.
-
Measure the percentage of fluorescently positive macrophages and the mean fluorescence intensity (MFI) of the positive population. An increase in the percentage of positive cells and/or MFI indicates enhanced phagocytosis.
-
NF-κB Activation Assay (Luciferase Reporter Assay)
This protocol details the measurement of NF-κB transcriptional activity using a luciferase reporter system.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293T or A549 cells)
-
This compound
-
NF-κB stimulus (e.g., TNF-α or LPS)
-
Luciferase Assay System (containing cell lysis buffer and luciferase substrate)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed the transfected cells in a 96-well white, clear-bottom plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
-
Stimulation:
-
Add the NF-κB stimulus (e.g., TNF-α at 10 ng/mL) to the wells.
-
Incubate for a period sufficient to induce luciferase expression (typically 6-24 hours).
-
-
Cell Lysis:
-
Remove the culture medium and wash the cells with PBS.
-
Add the cell lysis buffer provided in the luciferase assay kit to each well and incubate according to the manufacturer's instructions (e.g., 15 minutes at room temperature with gentle shaking).
-
-
Luminescence Measurement:
-
Transfer the cell lysate to an opaque 96-well plate suitable for luminometry.
-
Add the luciferase substrate to each well.
-
Immediately measure the luminescence using a plate-reading luminometer. A decrease in luminescence in this compound-treated cells compared to the stimulated control indicates inhibition of NF-κB activation.
-
Western Blot Analysis of NF-κB Pathway Proteins
This protocol describes the detection of key proteins in the NF-κB signaling pathway, such as phosphorylated p65.
Materials:
-
Cell line of interest (e.g., macrophages, epithelial cells)
-
This compound
-
NF-κB stimulus (e.g., LPS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-total p65, anti-IκBα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture and treat cells with this compound and/or stimulus as described in previous protocols.
-
After treatment, wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
The membrane can be stripped and re-probed with an antibody against the total protein (e.g., total p65) or a loading control (e.g., β-actin or GAPDH) for normalization.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathways
Caption: Simplified NF-κB signaling pathway and points of inhibition by this compound.
Experimental Workflows
Caption: Experimental workflow for the flow cytometry-based phagocytosis assay.
Caption: General workflow for Western blot analysis of signaling proteins.
Conclusion
This compound's immunomodulatory properties represent a significant area of therapeutic interest, with implications for a wide range of diseases characterized by inflammation. This technical guide has provided a comprehensive overview of the mechanisms underlying these effects, supported by quantitative data and detailed experimental protocols. By understanding how this compound influences immune cell function, cytokine production, and intracellular signaling, researchers and drug development professionals can better design studies to explore its full therapeutic potential. The provided methodologies and visual aids are intended to serve as a practical resource to facilitate and standardize the investigation of this compound's role in modulating host immune responses. Continued research in this area is crucial for optimizing its clinical use and developing novel therapeutic strategies based on its immunomodulatory actions.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. This compound Augments Bacterial Uptake and Anti-Inflammatory Macrophage Polarization in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Imaging Flow Cytometry to Quantify Neutrophil Phagocytosis | Springer Nature Experiments [experiments.springernature.com]
- 4. Murine Bronchoalveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 5. Murine Bronchoalveolar Lavage [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Predictive screening of M1 and M2 macrophages reveals the immunomodulatory effectiveness of post spinal cord injury this compound treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 12. Murine Bronchoalveolar Lavage [en.bio-protocol.org]
- 13. This compound reduces exaggerated cytokine production by M1 alveolar macrophages in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. This compound polarizes macrophages to an M2 phenotype via inhibition of the STAT1 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. This compound suppresses interleukin-12p40 expression in lipopolysaccharide and interferon-γ stimulated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound analogue CSY0073 attenuates lung inflammation induced by LPS challenge - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Foundational Pharmacokinetic and Pharmacodynamic Properties of Azithromycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core pharmacokinetic (PK) and pharmacodynamic (PD) properties of azithromycin, an azalide antibiotic within the macrolide class. Characterized by its unique 15-membered lactone ring, this compound exhibits distinct properties that influence its clinical efficacy, including extensive tissue penetration and a long elimination half-life. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes complex processes to support advanced research and development.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound is defined by its rapid and extensive distribution into tissues and cells, followed by a slow release, which results in a long terminal half-life.
Absorption
Following oral administration, this compound is readily but incompletely absorbed, with an absolute bioavailability of approximately 37% for a 250 mg or 500 mg dose. The time to reach maximum plasma concentration (Tmax) typically ranges from 2 to 2.6 hours. While co-administration with a large meal may reduce absorption of some formulations by up to 50%, the oral suspension's peak plasma concentration can increase by 56% with food, though the overall exposure (AUC) remains unchanged.
Distribution
A hallmark of this compound is its extensive tissue distribution, reflected by a large apparent volume of distribution of approximately 23 to 31.1 L/kg. This leads to tissue concentrations that can be 10 to 100 times higher than those observed in plasma.
Key distribution characteristics include:
-
Protein Binding : Serum protein binding is variable and concentration-dependent, decreasing from about 51% at a low concentration of 0.02 µg/mL to as low as 7-12% at a higher concentration of 0.5-2 µg/mL.
-
Tissue Penetration : The drug effectively penetrates a wide array of tissues, including the lungs, tonsils, prostate, skin, and bone.
-
Intracellular Accumulation : this compound demonstrates remarkable accumulation within cells, particularly phagocytes like macrophages and polymorphonuclear leukocytes (PMNs), as well as fibroblasts. The intracellular-to-extracellular concentration ratio can exceed 30 after just one hour and may be up to 200 times that in serum. This phagocyte-mediated delivery is believed to transport the drug to sites of infection. This accumulation is driven by an ion-trapping mechanism within acidic lysosomes.
Metabolism
This compound is primarily metabolized in the liver, though it is not extensively metabolized and does not significantly interact with the cytochrome P450 (CYP) enzyme system, particularly CYP3A4. This characteristic distinguishes it from older macrolides like erythromycin and clarithromycin, resulting in fewer clinically significant drug-drug interactions. Metabolites are largely inactive.
Excretion
The primary route of elimination for this compound is biliary excretion of the unchanged drug. Over a week, only about 6% of an administered oral dose is excreted unchanged in the urine. The drug's plasma concentration declines in a polyphasic manner, leading to a long average terminal half-life of approximately 68 hours, or up to 5 days.
Data Presentation: Key Pharmacokinetic Parameters
The following table summarizes the core pharmacokinetic parameters for this compound in adults following oral administration.
| Parameter | Value | Notes |
| Absolute Bioavailability (F) | ~37% | For 250 mg or 500 mg oral dose. |
| Time to Peak Plasma Conc. (Tmax) | 2 - 2.6 hours | Following oral administration. |
| Peak Plasma Concentration (Cmax) | 0.4 - 0.5 µg/mL | After a single 500 mg oral dose. |
| Volume of Distribution (Vd) | 23 - 31.1 L/kg | Indicates extensive tissue distribution. |
| Serum Protein Binding | 7% - 51% | Concentration-dependent. |
| Terminal Elimination Half-Life (t½) | ~68 hours | Contributes to long dosing intervals. |
| Primary Route of Elimination | Biliary Excretion | Primarily as unchanged drug. |
| Renal Excretion (% of dose) | ~6% | Minimal elimination via kidneys. |
Values are approximate and can vary based on patient population, formulation, and co-administration with food.
dot
Unraveling the Code: A Technical Guide to the Genetic Determinants of Azithromycin Resistance in Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the genetic mechanisms underlying azithromycin resistance in clinically relevant bacteria. By summarizing key quantitative data, detailing experimental protocols, and visualizing molecular pathways, this document serves as a critical resource for researchers and professionals engaged in antimicrobial resistance surveillance, diagnostics, and the development of novel therapeutic strategies.
Core Mechanisms of this compound Resistance
This compound, a broad-spectrum macrolide antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Resistance to this crucial drug has emerged globally and is primarily driven by three key genetic mechanisms: modification of the drug target, active drug efflux, and enzymatic inactivation of the antibiotic.
Target Site Modification
The most prevalent mechanism of this compound resistance involves alterations in the drug's target, the 23S rRNA component of the 50S ribosomal subunit. Specific point mutations within domain V of the 23S rRNA gene prevent effective binding of this compound, thereby allowing protein synthesis to proceed. Additionally, mutations in ribosomal proteins L4 and L22 can confer resistance by altering the conformation of the 23S rRNA.
Active Efflux
Bacteria can acquire resistance by actively pumping this compound out of the cell before it can reach its ribosomal target. This is mediated by efflux pumps, which are membrane-spanning protein complexes. Overexpression of these pumps, often due to mutations in their regulatory genes, leads to a significant decrease in the intracellular concentration of the antibiotic. A notable example is the MtrCDE efflux system in Neisseria gonorrhoeae.[1]
Enzymatic Inactivation
A third mechanism involves the enzymatic modification of this compound, rendering it inactive. This is typically accomplished through the acquisition of mobile genetic elements that carry genes encoding enzymes such as methylases, esterases, and phosphotransferases. The erm genes, for instance, encode methyltransferases that modify the 23S rRNA, leading to high-level resistance to macrolides, lincosamides, and streptogramin B (the MLSB phenotype).[2][3] The mef genes encode for efflux pumps, while mph genes encode for macrolide phosphotransferases that inactivate the drug.[4][5]
Quantitative Analysis of Resistance Determinants
The prevalence and impact of different genetic determinants on this compound resistance vary among bacterial species and geographical regions. The following tables summarize key quantitative data from studies on Neisseria gonorrhoeae, Mycoplasma genitalium, and Streptococcus pneumoniae.
Table 1: this compound Resistance Determinants in Neisseria gonorrhoeae
| Genetic Determinant | Associated Mechanism | Prevalence / Effect on MIC | References |
| 23S rRNA Mutations | |||
| A2059G | Target Site Modification | Confers high-level resistance (MIC ≥256 mg/L).[6][7] | [6][7] |
| C2611T | Target Site Modification | Associated with low to moderate resistance (MIC up to 4 mg/L).[8][9][10] | [8][9][10] |
| A2058G | Target Site Modification | Can contribute to high-level resistance.[11] | [11] |
| Ribosomal Protein Mutations | |||
| rplD (L4) mutations | Target Site Modification | Associated with low to high-level resistance.[11] | [11] |
| rplV (L22) mutations | Target Site Modification | Associated with low to high-level resistance.[11] | [11] |
| Efflux Pump Mutations | |||
| mtrR promoter mutations | Efflux Pump Overexpression | Deletion of an 'A' base in the promoter leads to increased MtrCDE expression and resistance.[10][12] | [10][12] |
| Mosaic mtrD alleles | Efflux Pump Modification | Acquisition of mosaic mtrD from other Neisseria species increases resistance.[13][14] | [13][14] |
Table 2: this compound Resistance Determinants in Mycoplasma genitalium
| Genetic Determinant | Associated Mechanism | Prevalence / Effect on MIC | References |
| 23S rRNA Mutations | |||
| A2058G / A2059G | Target Site Modification | Strongly associated with treatment failure and high-level resistance.[15][16] | [15][16] |
| G2057A | Target Site Modification | Novel mutation induced in vitro, resulting in an 8-fold increase in this compound MIC.[17] | [17] |
| Ribosomal Protein Mutations | |||
| L4 and L22 mutations | Target Site Modification | Can accompany 23S rRNA mutations.[15] | [15] |
Table 3: this compound Resistance Determinants in Streptococcus pneumoniae
| Genetic Determinant | Associated Mechanism | Prevalence / Effect on MIC | References |
| erm(B) | Target Site Modification (Methylation) | Confers high-level resistance (MLSB phenotype), with erythromycin MICs often ≥256 µg/ml.[2] It is the most common macrolide resistance determinant in this species.[2] | [2] |
| mef(E) | Efflux | Encodes a macrolide-specific efflux pump, leading to the M phenotype.[2][18] | [2][18] |
| 23S rRNA Mutations | |||
| A2058G / A2059G | Target Site Modification | Can confer resistance.[19] | [19] |
| C2611A / C2611G | Target Site Modification | Can confer resistance.[19] | [19] |
| Ribosomal Protein Mutations | |||
| L4 mutations | Target Site Modification | Can be responsible for macrolide resistance.[19] | [19] |
Experimental Protocols
Accurate identification and characterization of this compound resistance determinants rely on robust experimental methodologies. The following sections detail the core protocols for assessing resistance.
Minimum Inhibitory Concentration (MIC) Determination
Purpose: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
Methodology (Broth Microdilution):
-
Prepare Bacterial Inoculum: Culture the clinical isolate on an appropriate agar medium. Suspend colonies in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.[20]
-
Prepare Antibiotic Dilutions: Prepare a series of two-fold serial dilutions of this compound in a 96-well microtiter plate using an appropriate cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound at which no visible growth is observed.[20]
PCR and DNA Sequencing for Resistance Gene Detection
Purpose: To identify specific genes and mutations associated with this compound resistance.
Methodology:
-
DNA Extraction: Extract genomic DNA from the clinical isolate using a commercial DNA extraction kit or a standard phenol-chloroform method.
-
Primer Design: Design primers specific to the target resistance genes (e.g., erm, mef, mph) or the regions of the 23S rRNA and ribosomal protein genes known to harbor resistance mutations.
-
PCR Amplification: Perform PCR using the designed primers and the extracted genomic DNA as a template. The PCR reaction mixture typically includes a DNA polymerase, dNTPs, buffer, and the primers.
-
Gel Electrophoresis: Visualize the PCR products on an agarose gel to confirm the amplification of the target gene.
-
DNA Sequencing: Purify the PCR product and send it for Sanger sequencing to identify the specific nucleotide sequence.
-
Sequence Analysis: Align the obtained sequence with a reference sequence to identify any mutations or the presence of specific resistance genes.
Whole Genome Sequencing (WGS)
Purpose: To obtain a comprehensive view of all genetic determinants of resistance within a bacterial isolate.
Methodology:
-
Library Preparation: Extract high-quality genomic DNA and prepare a sequencing library according to the manufacturer's protocol for the chosen sequencing platform (e.g., Illumina, Oxford Nanopore).
-
Sequencing: Sequence the prepared library on the selected platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Genome Assembly: Assemble the reads into a draft or complete genome sequence.
-
Annotation: Annotate the assembled genome to identify genes and other genomic features.
-
Resistance Gene Identification: Use bioinformatics tools and databases (e.g., CARD, ResFinder) to screen the genome for known antimicrobial resistance genes and mutations.
-
Visualizing Resistance Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key molecular pathways and experimental workflows related to this compound resistance.
Caption: Overview of this compound Action and Resistance Mechanisms.
Caption: Workflow for Investigating this compound Resistance.
Conclusion
The rise of this compound resistance is a significant threat to public health, necessitating a deep understanding of its genetic underpinnings. This guide has synthesized the current knowledge on the primary mechanisms of resistance, provided quantitative data on their prevalence, and detailed the experimental protocols required for their identification. By leveraging this information and the visualized workflows, researchers and drug development professionals can better inform surveillance efforts, refine diagnostic strategies, and accelerate the discovery of novel therapeutics to combat this evolving challenge. Continuous monitoring of the genetic landscape of this compound resistance is paramount to preserving the efficacy of this vital antibiotic.
References
- 1. Resistance genes of Neisseria gonorrhoeae to cefixime and this compound | Universa Medicina [univmed.org]
- 2. scienceopen.com [scienceopen.com]
- 3. The Novel Macrolide Resistance Genes mef(D), msr(F), and msr(H) Are Present on Resistance Islands in Macrococcus canis, Macrococcus caseolyticus, and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Macrolide Efflux Genes mef(A) and mef(E) Are Carried by Different Genetic Elements in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound Resistance and Its Mechanism in Neisseria gonorrhoeae Strains in Hyogo, Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Susceptibility Testing and Molecular Investigation of Neisseria gonorrhoeae Isolates Collected in Russia, 2020–2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. research.itg.be [research.itg.be]
- 12. academic.oup.com [academic.oup.com]
- 13. This compound Resistance through Interspecific Acquisition of an Epistasis-Dependent Efflux Pump Component and Transcriptional Regulator in Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Selection of Mycoplasma genitalium strains harbouring macrolide resistance-associated 23S rRNA mutations by treatment with a single 1 g dose of this compound | Sexually Transmitted Infections [sti.bmj.com]
- 16. academic.oup.com [academic.oup.com]
- 17. A novel this compound resistance mutation in Mycoplasma genitalium induced in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. journals.asm.org [journals.asm.org]
- 20. Prevalence of this compound resistance after the COVID-19 era in clinical bacterial isolates from a tertiary care hospital in Gurugram, India - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) with UV Detection for the Quantification of Azithromycin in Pharmaceutical Formulations
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of azithromycin in various pharmaceutical formulations. The described method is simple, precise, and accurate, making it suitable for routine quality control and research applications. The protocol outlines the necessary reagents, instrumentation, and step-by-step procedures for sample preparation, standard solution preparation, and chromatographic analysis.
Introduction
This compound is a widely used macrolide antibiotic effective against a broad spectrum of bacteria.[1] Accurate quantification of this compound in pharmaceutical dosage forms is crucial for ensuring product quality, safety, and efficacy. While various analytical techniques exist, HPLC with UV detection is a preferred method due to its high sensitivity, specificity, and accessibility in most analytical laboratories.[2] This document provides a comprehensive protocol for the determination of this compound using a reversed-phase HPLC-UV system.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (99% purity or higher)
-
HPLC-grade acetonitrile[2]
-
Potassium dihydrogen phosphate (KH₂PO₄)[5]
-
Sodium hydroxide (NaOH)
-
Orthophosphoric acid
-
Purified water (18.2 MΩ·cm)
-
0.45 µm membrane filters
Instrumentation
-
HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3][4]
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Sonicator
-
Vortex mixer
Preparation of Mobile Phase and Solutions
Mobile Phase Preparation (Example 1: Methanol-based)
-
Prepare a 0.05 M potassium dihydrogen phosphate buffer by dissolving 6.8 g of KH₂PO₄ in 1000 mL of purified water.
-
Adjust the pH of the buffer to 7.5 with a sodium hydroxide solution.[6]
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing methanol and the phosphate buffer in a ratio of 80:20 (v/v).[6]
-
Degas the mobile phase by sonication for 15-20 minutes before use.
Mobile Phase Preparation (Example 2: Acetonitrile-based)
-
Prepare a phosphate buffer (pH 8) by dissolving an appropriate amount of potassium dihydrogen phosphate in purified water and adjusting the pH with sodium hydroxide.[2]
-
Mix methanol, acetonitrile, and the phosphate buffer in a ratio of 60:30:10 (v/v/v).[2]
-
Filter and degas the mobile phase as described above.[2]
Standard Stock Solution Preparation (1 mg/mL)
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer the standard to a 25 mL volumetric flask.
-
Dissolve the standard in the mobile phase and make up the volume to the mark.
-
Sonicate for 10 minutes to ensure complete dissolution. This is the standard stock solution.
Preparation of Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1.0 - 50.0 µg/mL).[2]
Sample Preparation
For Tablets:
-
Weigh and finely powder a representative number of tablets (e.g., 20) to ensure homogeneity.[7][8]
-
Accurately weigh a portion of the powdered tablets equivalent to a specific amount of this compound (e.g., 25 mg).
-
Transfer the powder to a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to facilitate extraction.
-
Bring the solution to room temperature and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[7][8]
For Oral Suspension:
-
Accurately measure a volume of the suspension equivalent to a known amount of this compound.[2]
-
Transfer it to a suitable volumetric flask.
-
Dilute with the mobile phase and sonicate to ensure complete dissolution and mixing.[2]
-
Filter the solution through a 0.45 µm syringe filter prior to analysis.[2]
Chromatographic Conditions
The following table summarizes typical chromatographic conditions for the analysis of this compound.
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[3][4] | Hypersil BDS-C18 (250 mm x 4.6 mm)[2] |
| Mobile Phase | Methanol:Phosphate Buffer (pH 7.5) (80:20, v/v)[6] | Methanol:Acetonitrile:Phosphate Buffer (pH 8) (60:30:10, v/v/v)[2] |
| Flow Rate | 1.2 mL/min[6] | 1.0 mL/min[2] |
| Injection Volume | 20 µL | 20 µL[8] |
| Column Temperature | Ambient or 30 °C | 25 °C[2] |
| UV Detection | 210 nm[3][4][6] | 212 nm[2] |
| Run Time | 10 minutes | 15 minutes[2] |
Experimental Workflow
Caption: Experimental workflow for this compound quantification by HPLC-UV.
Results and Discussion
A well-developed HPLC-UV method should yield a sharp, symmetrical peak for this compound with a stable retention time. The method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis. Key parameters include:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (for replicate injections) | ≤ 2.0% |
Method Validation Data
The following tables summarize typical validation parameters for a robust HPLC-UV method for this compound quantification.
Table 1: Linearity and Range
| Parameter | Result |
| Linearity Range | 1.0 - 50.0 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.995[2] |
| Regression Equation | Y = mx + c |
Table 2: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 80% | - | 98 - 102% |
| 100% | - | 98 - 102% |
| 120% | - | 98 - 102% |
Table 3: Precision (Repeatability and Intermediate Precision)
| Parameter | Relative Standard Deviation (RSD) |
| Repeatability (Intra-day) | < 2.0%[2] |
| Intermediate Precision (Inter-day) | < 2.0%[2] |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Result |
| LOD | 14.40 ng/mL[2] |
| LOQ | 43.66 ng/mL[2] |
Conclusion
The HPLC-UV method described in this application note is a reliable and efficient technique for the quantification of this compound in pharmaceutical formulations. The method is simple to implement, utilizes readily available reagents and instrumentation, and provides accurate and precise results. The validation data demonstrates that the method is suitable for routine quality control analysis and other research applications where the quantification of this compound is required.
References
- 1. scielo.br [scielo.br]
- 2. japsr.in [japsr.in]
- 3. Development of a Simple RP-HPLC-UV Method for Determination of this compound in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Simple RP-HPLC-UV Method for Determination of this compound in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijsrp.org [ijsrp.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of this compound in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Azithromycin in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a detailed protocol for the determination of azithromycin levels in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is highly sensitive and specific, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The protocol includes procedures for sample preparation by solid-phase extraction, chromatographic separation, and mass spectrometric detection. All quantitative data regarding the method's performance are summarized, and a detailed experimental workflow is provided.
Introduction
This compound is a widely prescribed macrolide antibiotic used to treat a variety of bacterial infections.[1][2][3] Accurate and reliable quantification of this compound in human plasma is crucial for assessing its pharmacokinetic properties, ensuring therapeutic efficacy, and preventing potential toxicity. LC-MS/MS has become the method of choice for this application due to its high sensitivity, specificity, and throughput.[4] This document provides a comprehensive protocol for researchers, scientists, and drug development professionals to implement a validated LC-MS/MS method for this compound quantification in a laboratory setting.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound-d5 (or other suitable deuterated analog) as an internal standard (IS)[1][3]
-
HPLC-grade methanol, acetonitrile, and water[5]
-
Human plasma (blank)
-
Solid-phase extraction (SPE) cartridges
Instrumentation
-
A liquid chromatography system capable of binary gradient elution.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw human plasma samples and quality control (QC) samples at room temperature.
-
To 100 µL of plasma, add the internal standard (this compound-d5).[1][3]
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard from the cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography
-
Column: ACE C18 column (2.1 × 100 mm, 1.7 µm) or equivalent.[1][2]
-
Mobile Phase B: Methanol:Acetonitrile (1:1, v/v) with 0.1% formic acid.[1][3]
-
Injection Volume: 5-10 µL.
-
Gradient: A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration to initial conditions.
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1][3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions:
Data Presentation
The performance of this LC-MS/MS method has been validated according to regulatory guidelines.[1][5] A summary of the quantitative data is presented in the tables below.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 0.5 - 2000 ng/mL[1][2][3] |
| Correlation Coefficient (r²) | > 0.99[5] |
Table 2: Accuracy and Precision
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 0.5 | < 15% | < 15% | 85-115% |
| Low QC | 5 | < 6%[5] | < 10%[8] | 99.5 - 110.8%[6][7] |
| Medium QC | 50 | < 6% | < 10%[8] | 99.5 - 110.8%[6][7] |
| High QC | 1500 | < 6% | < 10%[9][8] | 99.5 - 110.8%[6][7] |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| This compound | ~90%[1][2][3] | Minimal interference observed[5] |
| This compound-d5 (IS) | ~90%[1] | Not specified |
Experimental Workflow Diagram
Caption: Experimental workflow for this compound quantification.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The detailed protocol and performance characteristics presented in this application note offer a solid foundation for researchers and scientists to implement this method for various applications in drug development and clinical research. The method's high throughput capability also makes it suitable for large-scale pharmacokinetic studies.[1][3]
References
- 1. A simple, high‐throughput and validated LC–MS/MS method for the determination of this compound in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple, high-throughput and validated LC-MS/MS method for the determination of this compound in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. payeshdarou.ir [payeshdarou.ir]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A LC-MS/MS validated method for determination of this compound in human tears and its application to an ocular pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ingentaconnect.com [ingentaconnect.com]
Application Note & Protocols: Development and Validation of a Bioassay for Determining Azithromycin Activity in Tissue Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction: Azithromycin is a macrolide antibiotic characterized by extensive distribution into tissues, resulting in significantly higher concentrations in tissues than in plasma.[1][2][3] This property is crucial for its efficacy in treating infections seated in specific tissues, such as respiratory, skin, and soft tissue infections.[1][3][4] Therefore, accurately quantifying this compound concentrations directly in tissue samples is essential for pharmacokinetic/pharmacodynamic (PK/PD) studies, drug development, and preclinical evaluations. This document provides detailed protocols for developing and validating a bioassay for measuring this compound activity in tissue, covering sample preparation, two common analytical methods (Microbiological Assay and LC-MS/MS), and validation guidelines.
This compound's Mechanism of Action
This compound's efficacy stems from two primary mechanisms: direct antibacterial action and immunomodulatory effects.
-
Antibacterial Action: this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit of susceptible bacteria.[4][5][6] This binding interferes with the translocation of peptides, effectively halting bacterial growth.[6]
-
Immunomodulatory Effects: this compound also exhibits anti-inflammatory properties.[1][4][7] It can suppress the production of pro-inflammatory cytokines like IL-8 and mucin (MUC5AC) by inhibiting signaling pathways such as ERK1/2 and JNK.[7] This action is particularly relevant in chronic inflammatory airway diseases.[1]
General Experimental Workflow
The overall process for determining this compound concentration in tissue involves several key stages, from sample collection to final data analysis.
Experimental Protocols
Protocol 1: Tissue Sample Preparation and Homogenization
This protocol is a prerequisite for both microbiological and LC-MS/MS assays.
-
Collection: Excise tissue samples and immediately rinse with cold sterile saline to remove excess blood. Blot dry and freeze at -70°C or below until analysis.
-
Weighing: Accurately weigh the frozen tissue sample (typically 100-500 mg).
-
Homogenization:
-
Place the weighed tissue in a homogenizer tube.
-
Add a specific volume of cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a known tissue-to-buffer ratio (e.g., 1:3 or 1:4 w/v).
-
Homogenize the tissue using a mechanical homogenizer (e.g., bead beater, rotor-stator) until a uniform suspension is achieved. Keep the sample on ice throughout the process to prevent degradation.
-
The resulting homogenate is now ready for the extraction step.
-
Protocol 2: this compound Extraction from Tissue Homogenate
Extraction separates the drug from tissue components that could interfere with the assay. A common method is liquid-liquid extraction.[8][9]
-
Aliquot: Transfer a known volume (e.g., 500 µL) of the tissue homogenate to a clean polypropylene tube.
-
Alkalinization: Add a small volume of a basic solution (e.g., 50 µL of 1M K₂CO₃) to raise the pH, ensuring this compound is in its non-ionized, more soluble form in organic solvents.
-
Solvent Addition: Add an appropriate volume (e.g., 2 mL) of an organic extraction solvent such as chloroform or methyl-t-butyl ether.[9][10]
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and transfer of this compound into the organic phase.
-
Centrifugation: Centrifuge the sample at ~4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic supernatant to a new clean tube, avoiding the protein interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[8]
-
Reconstitution: Reconstitute the dried extract in a known, small volume (e.g., 100-200 µL) of the mobile phase (for LC-MS/MS) or assay buffer (for microbiological assay). The sample is now ready for analysis.
Protocol 3: Microbiological Agar Diffusion Bioassay
This method quantifies the antibiotic based on its ability to inhibit the growth of a susceptible microorganism. The cylinder-plate method is common.[11][12]
-
Test Organism: Use a susceptible strain, such as Kocuria rhizophila (formerly Micrococcus luteus) ATCC 9341.[12][13]
-
Media Preparation: Prepare Mueller Hinton agar and maintain it in a water bath at 47-50°C.
-
Inoculation: Prepare a standardized suspension of the test organism and inoculate a volume of the molten agar to achieve a final concentration of approximately 1 x 10⁸ CFU/mL.[13] Pour the inoculated agar into sterile petri dishes to form a uniform layer and allow it to solidify.
-
Cylinder Placement: Place sterile stainless-steel cylinders (or create wells) on the surface of the solidified agar.
-
Sample and Standard Application:
-
Prepare this compound standard solutions of known concentrations (e.g., 0.1 to 0.4 µg/mL) in the same buffer used for sample reconstitution.[12]
-
Pipette a fixed volume (e.g., 100 µL) of the standards and the reconstituted tissue extracts into the cylinders.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zones of growth inhibition around each cylinder.
-
Calculation: Plot the zone diameter squared versus the log of the concentration for the standards to create a calibration curve. Determine the concentration of this compound in the tissue samples by interpolating their inhibition zone diameters on this curve.
Protocol 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assay
LC-MS/MS offers high sensitivity and specificity for quantifying this compound.[14][15]
-
Chromatographic Conditions (Example):
-
Mass Spectrometry Conditions (Example):
-
Analysis Procedure:
-
Inject the reconstituted tissue extract onto the LC-MS/MS system.
-
Generate a standard curve by analyzing a series of known concentrations of this compound prepared in blank tissue matrix extract.
-
Quantify this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Bioassay Validation
A bioassay must be validated to ensure its reliability, as per guidelines from regulatory bodies like the FDA and EMA.[17][18][19]
Data Presentation: Typical Validation Parameters
The following tables summarize quantitative data from published studies, which can serve as a benchmark for method development.
Table 1: Example Performance of a Microbiological Assay for this compound
| Parameter | Matrix | Value | Reference |
|---|---|---|---|
| Linearity Range | Lung Tissue | 0.150 - 150 µg/g | [13] |
| Correlation Coefficient (r) | Lung Tissue | 0.987 | [13] |
| Intra-assay CV (%) | Lung Tissue | < 3% | [13] |
| Inter-assay CV (%) | Lung Tissue | < 3% | [13] |
| Linearity Range | Ophthalmic Sol. | 50.0 - 200.0 µg/mL | [20] |
| Correlation Coefficient (r) | Ophthalmic Sol. | 0.9999 | [20] |
| Precision (RSD %) | Ophthalmic Sol. | 0.70% |[20] |
Table 2: Example Performance of an LC-MS/MS Assay for this compound
| Parameter | Matrix | Value | Reference |
|---|---|---|---|
| Linearity Range | Human Plasma | 0.5 - 2000 ng/mL | [14][21] |
| LLOQ | Microdialysate/WBC | 0.500 ng/mL | [22] |
| LLOQ | Human Plasma | 2.55 ng/mL | [23] |
| Extraction Recovery | Human Plasma | ~90% | [14][15][21] |
| Extraction Efficiency | Swabs | 80.3% (± 2.1%) | [8] |
| Interday Precision (% CV) | Microdialysate/WBC | 6.6% (± 1.2%) | [22] |
| Interday Accuracy | Microdialysate/WBC | 98.0% (± 4.3%) | [22] |
| Intra/Inter-day Precision | Human Plasma | < 15% |[15] |
Table 3: Reported this compound Concentrations in Human Tissues
| Tissue | Time After Last Dose | Mean Concentration | Reference |
|---|---|---|---|
| Gingiva | 12 hours | 6.47 (± 0.57) mg/kg | [24] |
| Alveolar Bone | 12 hours | 1.86 (± 0.15) mg/kg | [24] |
| Tonsil | Post 2x 250mg doses | > 3 mg/kg | [3] |
| Prostate | Post 2x 250mg doses | > 3 mg/kg |[3] |
Conclusion: Developing a validated bioassay for this compound in tissue is a multi-step process requiring careful optimization of sample preparation, extraction, and analysis. Both microbiological assays and LC-MS/MS methods are viable, with the choice depending on the required sensitivity, specificity, and available equipment. LC-MS/MS is generally preferred for its superior selectivity and lower quantification limits. Regardless of the method chosen, rigorous validation against established criteria is mandatory to ensure that the data generated are accurate, precise, and reliable for making informed decisions in research and drug development.
References
- 1. This compound: mechanisms of action and their relevance for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and in vivo studies with this compound (CP-62,993), a new macrolide with an extended half-life and excellent tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of this compound in human serum and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action, resistance, synergism, and clinical implications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Mechanism of this compound in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. storage.googleapis.com [storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
- 10. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 11. researchgate.net [researchgate.net]
- 12. Microbiological assay for this compound in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative Plasma Exposure and Lung Distribution of Two Human Use Commercial this compound Formulations Assessed in Murine Model: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A simple, high‐throughput and validated LC–MS/MS method for the determination of this compound in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and this compound in EDTA-treated human plasma | PLOS One [journals.plos.org]
- 17. elearning.unite.it [elearning.unite.it]
- 18. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ema.europa.eu [ema.europa.eu]
- 20. researchgate.net [researchgate.net]
- 21. A simple, high-throughput and validated LC-MS/MS method for the determination of this compound in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Blood, Tissue, and Intracellular Concentrations of this compound during and after End of Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Validated HPLC-MS-MS method for determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Periodontal tissue disposition of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Azithromycin Susceptibility Testing of Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of bacterial strains to azithromycin. The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction
This compound is a macrolide antibiotic used to treat a variety of bacterial infections. Monitoring the susceptibility of clinically relevant bacteria to this compound is crucial for effective treatment and for tracking the emergence of resistance.[1][2] This document outlines three standard methods for in vitro susceptibility testing: broth microdilution, agar dilution, and disk diffusion.
Key Methodologies
The choice of method may depend on the specific bacteria being tested, the number of isolates, and the laboratory's resources. Agar dilution is often considered the gold standard for its accuracy and reproducibility.[3]
Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium in a microtiter plate.
Experimental Protocol:
-
Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., ethanol or dimethyl sulfoxide) to create a high-concentration stock solution. Further dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest desired final concentration.
-
Prepare Microtiter Plates: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.[4]
-
Serial Dilution: Add 100 µL of the 2x this compound solution to the first column of wells.[4] Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10.[4] Discard the final 100 µL from column 10.[4] Column 11 serves as a growth control (no antibiotic), and column 12 as a sterility control (no bacteria).[5]
-
Prepare Bacterial Inoculum: From a pure culture grown on an appropriate agar medium for 18-24 hours, select 4-5 well-isolated colonies and suspend them in sterile saline.[6] Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.[6] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculate Plates: Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension. This will bring the final volume in each well to 200 µL and dilute the antibiotic to the desired final concentrations.
-
Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[7]
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[8]
Workflow for Broth Microdilution:
Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.
Agar Dilution Method
This method is considered a reference method for MIC determination and involves incorporating the antimicrobial agent directly into the agar medium.
Experimental Protocol:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound as described for the broth microdilution method.
-
Prepare Agar Plates: Prepare a series of two-fold dilutions of this compound in sterile molten Mueller-Hinton Agar (MHA) at 45-50°C.[3] Pour the agar into sterile petri dishes and allow them to solidify.[9] A control plate with no antibiotic should also be prepared.
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[10] This suspension can be further diluted (e.g., 1:10) to achieve a final inoculum of approximately 10⁴ CFU per spot.[3][10]
-
Inoculate Plates: Using a multipoint replicator, spot the bacterial suspension onto the surface of the agar plates, starting with the control plate and moving from the lowest to the highest antibiotic concentration.[10]
-
Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[3] For fastidious organisms like Neisseria gonorrhoeae, incubation should be at 36 ± 1°C in 5% CO₂ for 20-24 hours.[10]
-
Determine MIC: The MIC is the lowest concentration of this compound that prevents the growth of more than one colony or a fine film of growth.[3]
Workflow for Agar Dilution:
Caption: Workflow for this compound Agar Dilution Susceptibility Testing.
Disk Diffusion Method (Kirby-Bauer)
This qualitative method determines if a bacterium is susceptible, intermediate, or resistant to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
Experimental Protocol:
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard.[6]
-
Inoculate Agar Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.[8] Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.
-
Apply Antibiotic Disk: Aseptically apply a 15 µg this compound disk to the surface of the agar.[11]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[12]
-
Measure Zone of Inhibition: Measure the diameter of the zone of complete growth inhibition in millimeters.
Workflow for Disk Diffusion:
Caption: Workflow for this compound Disk Diffusion Susceptibility Testing.
Quality Control
Quality control (QC) is essential to ensure the accuracy and reproducibility of susceptibility testing results.[13] Standardized QC strains with known this compound MICs or zone diameters must be tested concurrently with clinical isolates.
| QC Strain | Method | Acceptable Range (MIC in µg/mL or Zone Diameter in mm) |
| Escherichia coli ATCC® 25922 | Broth Microdilution | 2.0-8.0 µg/mL[11] |
| Staphylococcus aureus ATCC® 29213 | Broth Microdilution | 0.25-1.0 µg/mL[11] |
| Enterococcus faecalis ATCC® 29212 | Broth Microdilution | 1.0-4.0 µg/mL[11] |
| Staphylococcus aureus ATCC® 25923 | Disk Diffusion (15 µg) | 21-26 mm[11] |
| Haemophilus influenzae ATCC® 49247 | Broth Microdilution | 1-4 µg/mL |
| Neisseria gonorrhoeae ATCC® 49226 | Agar Dilution | 0.25-1 µg/mL |
Data Presentation and Interpretation
Results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on clinical breakpoints established by regulatory bodies like CLSI and EUCAST. These breakpoints can vary depending on the bacterial species and the site of infection.
CLSI Interpretive Criteria for this compound (M100, 35th ed., 2025) [14]
| Organism | Method | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacteriaceae | MIC (µg/mL) | ≤16 | - | ≥32 |
| Disk Diffusion (mm) | ≥13 | - | ≤12 | |
| Neisseria gonorrhoeae | MIC (µg/mL) | ≤1 | - | - |
| Haemophilus influenzae | MIC (µg/mL) | ≤4 | - | - |
EUCAST Interpretive Criteria for this compound (v. 14.0, 2024) [15]
| Organism | Method | Susceptible (S) | Resistant (R) |
| Haemophilus influenzae | MIC (µg/mL) | ≤0.125 | >4 |
| Moraxella catarrhalis | MIC (µg/mL) | ≤0.25 | >0.5 |
| Campylobacter jejuni/coli | MIC (µg/mL) | - | - |
| Shigella spp. | MIC (µg/mL) | ≤16 | >16 |
Note: Breakpoints are subject to change, and users should always refer to the latest versions of the CLSI and EUCAST documents.[14][15][16] For some organism-drug combinations, only a susceptible breakpoint may be available.[2][17]
Logical Relationship for Result Interpretation
Caption: Logical flow for interpreting this compound susceptibility test results.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Testing of In Vitro Susceptibility of Neisseria gonorrhoeae to this compound: Comparison of Disk Diffusion and Reference Agar Dilution Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agar dilution - Wikipedia [en.wikipedia.org]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. chainnetwork.org [chainnetwork.org]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Variability in this compound Susceptibility Results for Neisseria gonorrhoeae Obtained Using Gradient MIC Strip and Agar Dilution Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quality control parameters and interpretive criteria for in vitro susceptibility tests with the macrolide this compound. Collaborative Antimicrobial Susceptibility Testing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bsac.org.uk [bsac.org.uk]
- 14. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 15. megumed.de [megumed.de]
- 16. Breakpoint Implementation Toolkit (BIT) | Resources | CLSI [clsi.org]
- 17. Rationale for FDA’s Position on an this compound Susceptible Only Breakpoint for Neisseria gonorrhoeae | FDA [fda.gov]
Application Notes and Protocols: Utilizing Azithromycin in Cell Culture to Investigate Intracellular Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azithromycin, a macrolide antibiotic, is distinguished by its extensive accumulation in host cells, particularly phagocytes, and a long intracellular half-life. These properties make it a valuable tool for studying and combating intracellular bacterial pathogens. Unlike many other antibiotics that have poor penetration into host cells, this compound can reach high concentrations at the site of infection, making it effective against bacteria that reside within cellular compartments. This document provides detailed application notes and protocols for the use of this compound in cell culture models to investigate its efficacy and mechanisms of action against various intracellular bacteria.
Mechanism of Action
This compound primarily functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. This action is generally bacteriostatic but can be bactericidal at high concentrations. Its effectiveness against intracellular pathogens is significantly enhanced by its ability to be actively transported to infection sites by phagocytic cells. Furthermore, this compound has been shown to modulate host cell responses, including effects on autophagy and inflammatory signaling pathways, which can contribute to its overall therapeutic effect.
Data Presentation
The following tables summarize quantitative data from various studies on the application of this compound in cell culture models for different intracellular bacteria.
Table 1: this compound Efficacy Against Various Intracellular Bacteria
| Bacterial Species | Host Cell Line | This compound Concentration | Incubation Time | Reduction in Intracellular Bacteria | Reference |
| Chlamydia trachomatis | McCoy cells | 0.08 - 0.16 µg/mL | 48 hours | Inhibition of inclusion formation | [1] |
| Legionella pneumophila | Mono Mac 6 (monocytic cell line) | 0.125 - 0.25 mg/L | 48 hours | Significant decrease in CFU | [2][3] |
| Acinetobacter baumannii | BEAS-2B (bronchial epithelial cells) | 60 µg/mL | Not Specified | Significant intracellular clearance | [4] |
| Salmonella Typhimurium | P388D1 (macrophage cell line) | 10 x MIC | 8-24 hours | Bactericidal effect | [5] |
| Mycobacterium avium | THP-1 (monocytic cell line) | 8 mg/L (MIC) | 21 days | Part of a combination therapy showing intracellular kill rate of 0.62 per day | [5] |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Species | Method | MIC Value | Reference |
| Salmonella Typhi | Broth microdilution | MIC90: 8 mg/L | [6] |
| Legionella spp. | Agar dilution | MIC90: 2.0 µg/mL | [7] |
| Acinetobacter baumannii | Microdilution | MIC50: 32 mg/L, MIC90: 64 mg/L | [8] |
| Mycobacterium avium | Not Specified | 8 mg/L | [5] |
Experimental Protocols
Here are detailed protocols for key experiments involving the use of this compound to study intracellular bacteria in cell culture.
Protocol 1: General Intracellular Bacterial Survival Assay
This protocol provides a framework for assessing the efficacy of this compound against intracellular bacteria. Specific parameters for different bacteria are provided in the subsequent specialized protocols.
Materials:
-
Host cell line (e.g., RAW 264.7 macrophages, BEAS-2B epithelial cells)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with serum and antibiotics (for routine culture)
-
Antibiotic-free medium for infection assays
-
Intracellular bacterial strain
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Sterile water for cell lysis
-
Agar plates for bacterial enumeration (e.g., Tryptic Soy Agar, LB Agar)
-
Gentamicin or other non-cell-permeable antibiotic
Procedure:
-
Cell Seeding: Seed host cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight.
-
Bacterial Preparation: Culture the intracellular bacteria to mid-log phase. Wash the bacteria with PBS and resuspend in antibiotic-free cell culture medium.
-
Infection: Replace the cell culture medium with the bacterial suspension at a desired multiplicity of infection (MOI). Centrifuge the plates (e.g., at 1000 x g for 10 minutes) to synchronize the infection and incubate for 1-2 hours.
-
Removal of Extracellular Bacteria: Wash the cells three times with PBS. Add fresh medium containing a high concentration of a non-cell-permeable antibiotic (e.g., gentamicin) to kill any remaining extracellular bacteria. Incubate for 1-2 hours.
-
This compound Treatment: Wash the cells again with PBS and add fresh medium containing the desired concentrations of this compound. Include a no-antibiotic control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 2, 24, 48 hours).
-
Quantification of Intracellular Bacteria:
-
At each time point, wash the cells with PBS.
-
Lyse the cells with sterile water to release the intracellular bacteria.
-
Perform serial dilutions of the lysate in PBS.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates until colonies are visible and count the colony-forming units (CFU).
-
-
Data Analysis: Calculate the number of intracellular bacteria (CFU/mL) for each condition. The efficacy of this compound is determined by comparing the CFU from treated wells to the untreated control wells.
Protocol 2: Chlamydia trachomatis Inclusion Forming Unit (IFU) Assay
Cell Line: McCoy cells This compound Concentrations: 0.08 - 0.64 µg/mL[1]
Procedure:
-
Follow the general infection protocol (Protocol 1, steps 1-3) to infect McCoy cells with C. trachomatis.
-
After the initial infection period, replace the medium with fresh medium containing various concentrations of this compound.
-
Incubate the plates for 48 hours.
-
Fix the cells and stain for chlamydial inclusions using an appropriate method (e.g., immunofluorescence with an antibody against the major outer membrane protein).
-
Count the number of inclusions per field of view using a fluorescence microscope. The reduction in the number of inclusions in this compound-treated cells compared to untreated cells indicates the antibiotic's efficacy.
Protocol 3: Autophagy Assessment by Western Blot for LC3-II
This protocol is used to determine if this compound modulates autophagy in host cells during infection.
Materials:
-
Infected and treated cell lysates (from Protocol 1)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LC3 (to detect LC3-I and LC3-II)
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells from the intracellular survival assay with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel. LC3-II (14-16 kDa) will migrate faster than LC3-I (16-18 kDa)[9].
-
Western Blot:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
-
Analysis: Quantify the band intensities for LC3-II and LC3-I. An increase in the LC3-II/LC3-I ratio or an accumulation of LC3-II (especially in the presence of an autophagy inhibitor like bafilomycin A1) suggests an induction or blockage of the autophagic flux.
Visualizations
Experimental Workflow
Caption: General workflow for studying this compound's effect on intracellular bacteria.
Signaling Pathways
Caption: Simplified overview of the autophagy pathway and a potential point of modulation by this compound.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Caption: this compound can enhance STING-TBK1 signaling to promote Type I Interferon responses.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The effect of this compound on intracellular Legionella pneumophila in the Mono Mac 6 cell line at serum concentrations attainable in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits the intracellular persistence of Acinetobacter baumannii by inducing host cell autophagy in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of intracellular activity of antibiotics against non-typhoid Salmonella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility to this compound among Salmonella enterica Isolates from the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound pharmacokinetics and intracellular concentrations in Legionella pneumophila-infected and uninfected guinea pigs and their alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [In vitro activity of this compound against clinical isolates of Acinetobacter baumannii] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
Using Azithromycin as a Tool to Investigate Bacterial Protein Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azithromycin, a macrolide antibiotic, is a powerful tool for investigating the intricacies of bacterial protein synthesis. Its specific mechanism of action, which involves binding to the 50S ribosomal subunit and obstructing the nascent peptide exit tunnel, allows for the detailed study of ribosome function, translation dynamics, and cellular stress responses.[1][2][3][4] This document provides detailed application notes and protocols for utilizing this compound in various experimental setups to probe bacterial translation.
This compound's primary mode of action is the inhibition of bacterial protein synthesis.[5][6] It achieves this by binding to the 23S rRNA of the large 50S ribosomal subunit, effectively blocking the progression of the growing polypeptide chain.[3][4][7] This specific interaction makes this compound an invaluable instrument for researchers studying the bacterial ribosome.
Quantitative Data on this compound's Inhibitory Activity
The inhibitory potency of this compound varies across different bacterial species. The following table summarizes key quantitative data, including the 50% inhibitory concentration (IC50) for protein synthesis and the dissociation constant (Kd), providing a reference for experimental design.
| Bacterial Species | Assay Type | Parameter | Value | Reference |
| Haemophilus influenzae | In vivo protein synthesis | IC50 | 0.4 µg/mL | [8][9] |
| Staphylococcus aureus | In vivo protein synthesis & 50S subunit formation | IC50 | 5 µg/mL | [10] |
| Escherichia coli | In vitro translation | IC50 | ~42 nM (for similar macrolide) | [3] |
| Escherichia coli | Ribosome binding | Kd | ~1 µM (low-affinity site) | [11][12] |
| Deinococcus radiodurans | Ribosome binding | - | 2 molecules/ribosome (cooperative binding) | [11][12] |
Experimental Protocols
Here, we provide detailed protocols for three key experimental techniques that leverage this compound to investigate bacterial protein synthesis.
Ribosome Profiling
Ribosome profiling (Ribo-seq) is a high-throughput sequencing technique that provides a snapshot of all ribosome positions on mRNA at a given moment. Using this compound in conjunction with Ribo-seq can reveal specific sites of ribosome stalling induced by the antibiotic.
Protocol: Ribosome Profiling to Map this compound-Induced Stalling
-
Bacterial Culture and this compound Treatment:
-
Grow a bacterial culture to mid-log phase (OD600 ≈ 0.4-0.6).
-
Add this compound to the culture at a pre-determined sub-inhibitory concentration (e.g., 0.5 x MIC) to induce ribosome stalling without immediately killing the cells. A concentration range of 1-10 µM is a common starting point.
-
Incubate for a short period (e.g., 5-15 minutes) to allow for this compound to enter the cells and bind to ribosomes.
-
-
Cell Harvesting and Lysis:
-
Rapidly harvest the cells by filtration or centrifugation at 4°C.
-
Flash-freeze the cell pellet in liquid nitrogen to halt translation.
-
Lyse the cells in a buffer containing inhibitors of RNases and proteases.
-
-
Nuclease Footprinting:
-
Treat the cell lysate with an RNase (e.g., RNase I or Micrococcal Nuclease) to digest mRNA that is not protected by ribosomes. The concentration of the nuclease needs to be optimized for the specific bacterial strain.
-
Stop the digestion by adding a nuclease inhibitor.
-
-
Ribosome-Protected Fragment (RPF) Isolation:
-
Isolate the monosomes (ribosomes with their protected mRNA fragments) by sucrose gradient centrifugation or size-exclusion chromatography.
-
Extract the RNA from the isolated monosomes.
-
Purify the RPFs (typically 20-30 nucleotides in length) by denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
Library Preparation and Sequencing:
-
Ligate adapters to the 3' and 5' ends of the RPFs.
-
Perform reverse transcription to convert the RNA fragments into cDNA.
-
Amplify the cDNA library by PCR.
-
Sequence the library using a high-throughput sequencing platform.
-
-
Data Analysis:
-
Remove adapter sequences and filter for high-quality reads.
-
Align the sequencing reads to the bacterial genome or transcriptome.
-
Analyze the distribution of ribosome footprints to identify regions of increased ribosome density, which indicate stalling sites. Compare the profiles of this compound-treated and untreated samples to pinpoint antibiotic-specific stalls.
-
Toeprinting Assay
A toeprinting assay is a primer extension-based method used to map the precise location of a stalled ribosome on a specific mRNA molecule with single-nucleotide resolution. This technique is particularly useful for validating stalling sites identified by ribosome profiling.
Protocol: Toeprinting Assay to Map this compound-Induced Ribosome Stalls on ermCL mRNA
The ermCL (erythromycin resistance methyltransferase C leader) mRNA is a classic model for studying macrolide-induced ribosome stalling.[2][13]
-
Prepare the In Vitro Transcription/Translation System:
-
Use a coupled in vitro transcription-translation system (e.g., PURExpress®).
-
Prepare a DNA template containing the T7 promoter followed by the ermCL coding sequence.
-
-
Set up the Toeprinting Reaction:
-
In a reaction tube, combine the in vitro transcription-translation mix, the ermCL DNA template, and this compound at a final concentration of 10-100 µM. Include a control reaction without this compound.
-
Incubate the reaction at 37°C for 15-30 minutes to allow for transcription and translation to initiate and for ribosomes to stall.
-
-
Primer Extension:
-
Add a radiolabeled or fluorescently labeled DNA primer that is complementary to a region downstream of the expected stalling site on the ermCL mRNA.
-
Add reverse transcriptase and dNTPs to the reaction.
-
Incubate at 37°C for 15-30 minutes to allow the reverse transcriptase to extend the primer until it encounters the stalled ribosome.
-
-
Analysis of cDNA Products:
-
Stop the reaction and purify the cDNA products.
-
Run the cDNA products on a denaturing sequencing gel alongside a sequencing ladder generated from the same DNA template.
-
The "toeprint" will appear as a band on the gel that is 15-18 nucleotides downstream of the codon in the ribosomal P-site, indicating the position of the stalled ribosome.
-
In Vitro Translation Inhibition Assay
This assay measures the dose-dependent inhibition of protein synthesis by this compound in a cell-free system, allowing for the determination of its IC50 value.
Protocol: In Vitro Translation Assay Using a SNAP-tag® Reporter [3]
-
Prepare the In Vitro Translation System:
-
Use a commercially available bacterial in vitro translation system (e.g., PURExpress®).
-
Use an mRNA template encoding a reporter protein, such as a SNAP-tag® fusion protein.
-
-
Set up the Reactions:
-
Prepare a series of reactions containing the in vitro translation mix, the reporter mRNA, and varying concentrations of this compound (e.g., from 1 nM to 100 µM). Include a no-drug control.
-
Incubate the reactions at 37°C.
-
-
Quantify Protein Synthesis:
-
At various time points, or as a final endpoint measurement, quantify the amount of synthesized reporter protein.
-
For a SNAP-tag® reporter, this can be done by adding a fluorescent substrate that becomes activated upon binding to the SNAP-tag®.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Plot the amount of protein synthesis (or fluorescence) against the concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.
-
Signaling Pathways and Logical Relationships
Inhibition of protein synthesis by this compound induces a variety of stress responses in bacteria. One of the most critical is the stringent response , a global reprogramming of cellular metabolism in response to nutrient limitation or other stresses that impede translation.[14][15][16]
The Stringent Response Pathway:
Ribosome stalling caused by this compound leads to an accumulation of uncharged tRNAs in the ribosomal A-site.[8] This event activates the ribosome-associated enzyme RelA , which synthesizes the alarmones guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (ppGpp).[1][17] These molecules, collectively known as (p)ppGpp, act as second messengers that globally reprogram gene expression.[17]
Downstream Effects of the Stringent Response:
-
Downregulation of stable RNA synthesis: (p)ppGpp binds to RNA polymerase and inhibits the transcription of genes encoding ribosomal RNA (rRNA) and transfer RNA (tRNA), thus reducing the cell's translational capacity.
-
Upregulation of amino acid biosynthesis and stress resistance genes: The stringent response redirects resources towards survival by activating the expression of genes involved in amino acid synthesis and general stress resistance.
-
Inhibition of DNA replication and cell division: The overall slowdown in cellular processes helps the bacterium to conserve energy and survive until conditions improve.
Visualizations
Experimental Workflows
Caption: Workflow for Ribosome Profiling with this compound.
Caption: Workflow for the Toeprinting Assay.
Signaling Pathway
References
- 1. archiv.ub.uni-marburg.de [archiv.ub.uni-marburg.de]
- 2. Drug-Sensing by the Ribosome Induces Translational Arrest via Active Site Perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bacterial lifestyle shapes the regulation of stringent response activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and mechanistic basis for translation inhibition by macrolide and ketolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound and clarithromycin inhibition of 50S ribosomal subunit formation in Staphylococcus aureus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Time-resolved binding of this compound to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Microbial Primer: what is the stringent response and how does it allow bacteria to survive stress? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uomus.edu.iq [uomus.edu.iq]
- 16. Guanosine pentaphosphate - Wikipedia [en.wikipedia.org]
- 17. Ribosome-dependent activation of stringent control - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Synthesizing Azithromycin-Conjugates with Improved Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed methodological framework for the synthesis and evaluation of azithromycin-conjugates designed for enhanced therapeutic efficacy. The protocols outlined below cover various conjugation strategies, including the linkage to siderophores, other antibiotics, and the formulation into nanoparticles, aimed at overcoming antibiotic resistance, improving drug delivery, and modulating host immune responses.
Introduction
This compound, a macrolide antibiotic, is widely prescribed for its broad-spectrum antibacterial activity.[1] Beyond its direct antimicrobial effects, this compound exhibits significant immunomodulatory and anti-inflammatory properties.[2][3] These effects are primarily mediated through the modulation of key signaling pathways such as NF-κB, MAPK/ERK, and mTOR, leading to a reduction in pro-inflammatory cytokine production.[4][5][6] However, the emergence of bacterial resistance necessitates the development of novel strategies to enhance its efficacy.[7] Conjugating this compound to other molecules or formulating it into nanocarriers presents a promising approach to augment its antibacterial potency, overcome resistance mechanisms, and improve its pharmacokinetic profile.[8][9][10] This document details the synthesis, characterization, and evaluation of various this compound-conjugates.
Synthesis of this compound-Conjugates
Synthesis of this compound-Siderophore Conjugates
Siderophores are iron-chelating molecules produced by bacteria, which can be exploited to facilitate drug uptake. Conjugating this compound to a siderophore can enhance its activity, particularly against Gram-negative bacteria under iron-deficient conditions.[8][11]
Protocol 2.1: Synthesis of this compound-Siderophore Conjugate (based on 2,3-dihydroxybenzamide moiety)
-
Activation of this compound:
-
Dissolve this compound in a suitable organic solvent (e.g., DMF).
-
Activate a specific hydroxyl or amine group on the this compound molecule for conjugation. The 4''-position is a common site for modification.[7] This can be achieved by reacting this compound with an activating agent like N,N'-Carbonyldiimidazole (CDI) or by converting a hydroxyl group to a leaving group (e.g., tosylate).
-
-
Linker Attachment (Optional):
-
A linker (e.g., a diamine) can be introduced to provide spatial separation between this compound and the siderophore moiety.
-
React the activated this compound with the linker in the presence of a base (e.g., DBU) in DMF at room temperature.[7]
-
-
Siderophore Moiety Preparation:
-
Synthesize or procure the siderophore moiety (e.g., a derivative of 2,3-dihydroxybenzoic acid).
-
The carboxylic acid group of the siderophore moiety needs to be activated, for example, using a coupling agent like PyBOP in the presence of DIPEA in DMF.[7]
-
-
Conjugation:
-
React the linker-modified this compound with the activated siderophore moiety at room temperature for 1 hour.[7]
-
-
Purification and Characterization:
-
Purify the resulting conjugate using chromatographic techniques (e.g., column chromatography).
-
Characterize the final product using NMR spectroscopy and high-resolution mass spectrometry (HRMS) to confirm its structure.[7]
-
Synthesis of this compound Hybrid Antibiotics
Creating hybrid molecules by conjugating this compound with another antibiotic, such as chloramphenicol or metronidazole, can broaden the antibacterial spectrum and potentially overcome resistance mechanisms.[7]
Protocol 2.2: Synthesis of this compound-Chloramphenicol/Metronidazole Conjugates
-
Preparation of this compound Derivative:
-
Synthesize a derivative of this compound with a reactive group suitable for conjugation (e.g., an amino group introduced via a linker at the 4''-position).[7]
-
-
Preparation of Hemisuccinate Derivatives:
-
Prepare hemisuccinates of chloramphenicol (HS-CLM) or metronidazole (HS-MNZ) by reacting them with succinic anhydride.
-
-
Conjugation:
-
Purification and Characterization:
-
Purify the hybrid molecule by chromatography.
-
Confirm the structure using NMR and HRMS.[7]
-
Preparation of this compound-Loaded Nanoparticles
Encapsulating this compound into nanoparticles can improve its solubility, stability, and bioavailability, and can help overcome efflux pump-mediated resistance.[9][12][13]
Protocol 2.3: Preparation of this compound-Loaded Chitosan Nanoparticles by Ionic Gelation
-
Preparation of Chitosan Solution:
-
Dissolve chitosan in an aqueous solution of acetic acid with stirring.
-
-
Preparation of this compound Solution:
-
Dissolve this compound in a suitable solvent.
-
-
Nanoparticle Formation:
-
Add the this compound solution to the chitosan solution under constant stirring.
-
Prepare a solution of sodium tripolyphosphate (TPP).
-
Add the TPP solution dropwise to the chitosan-azithromycin mixture under continuous stirring.[13] Nanoparticles will form spontaneously.
-
-
Purification:
-
Centrifuge the nanoparticle suspension to collect the nanoparticles.
-
Wash the nanoparticles with deionized water to remove unreacted reagents.
-
-
Characterization:
-
Characterize the nanoparticles for their particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).[13]
-
Determine the encapsulation efficiency by quantifying the amount of non-encapsulated this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry).[13]
-
Analyze the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).[9]
-
Protocol 2.4: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
-
Organic Phase Preparation:
-
Dissolve this compound and poly(lactic-co-glycolic acid) (PLGA) in a water-miscible organic solvent like acetone.[14]
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution containing a stabilizing agent, such as polyvinyl alcohol (PVA).[14]
-
-
Nanoprecipitation:
-
Inject the organic solution into the aqueous phase under homogenization or high-speed stirring.[14]
-
The solvent diffusion will cause the polymer and drug to precipitate, forming nanoparticles.
-
-
Solvent Removal and Purification:
-
Remove the organic solvent by evaporation under reduced pressure.
-
Purify the nanoparticles by centrifugation and washing.
-
-
Characterization:
-
Perform characterization as described in Protocol 2.3.
-
Evaluation of this compound-Conjugates
Antibacterial Activity Assays
Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Culture:
-
Grow the bacterial strains to be tested (e.g., S. aureus, E. coli, P. aeruginosa) in a suitable broth medium overnight.[15]
-
Dilute the overnight culture to a standardized concentration (e.g., 10^5 CFU/mL).
-
-
Preparation of Test Compounds:
-
Prepare serial twofold dilutions of the this compound-conjugates, parent this compound, and any other control compounds in the appropriate broth medium in a 96-well microtiter plate.[15]
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.[16]
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[15]
-
Biofilm Inhibition and Disruption Assays
Protocol 3.2: Crystal Violet Assay for Biofilm Formation Inhibition
-
Biofilm Growth:
-
Staining:
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Stain the adherent biofilms with a 0.1% crystal violet solution for 15 minutes.
-
-
Quantification:
Protocol 3.3: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
-
Biofilm Growth on Surfaces:
-
Grow biofilms on suitable surfaces (e.g., glass coverslips) in the presence or absence of test compounds.
-
-
Staining:
-
Stain the biofilms with fluorescent dyes that differentiate between live and dead cells (e.g., SYTO 9 and propidium iodide).
-
-
Imaging:
-
Visualize the biofilm structure, including thickness and viability, using a confocal laser scanning microscope.[20]
-
Anti-inflammatory Activity Assays
Protocol 3.4: NF-κB Reporter Gene Assay
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., A549 human lung epithelial cells) that has been stably transfected with a reporter plasmid containing the NF-κB response element linked to a reporter gene (e.g., luciferase or green fluorescent protein).[21]
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the this compound-conjugates for a specific duration.
-
Stimulate the cells with an inflammatory agent like tumor necrosis factor-alpha (TNF-α) to activate the NF-κB pathway.[21]
-
-
Reporter Gene Measurement:
-
After incubation, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.
-
A decrease in reporter activity indicates inhibition of NF-κB activation.[3]
-
Data Presentation
Quantitative data from the evaluation of this compound-conjugates should be summarized in tables for clear comparison.
Table 1: Antibacterial Activity (MIC in µg/mL) of this compound and its Conjugates
| Compound | S. aureus ATCC 29213 | E. coli ATCC 25922 | P. aeruginosa PAO1 | Macrolide-Resistant S. pneumoniae |
| This compound | 0.5 | >64 | >64 | 16 |
| AZT-Siderophore 7a | 0.5 | 32 | 16 | 8 |
| AZT-Chloramphenicol 4a | 0.25 | >64 | >64 | 4 |
| AZT-Metronidazole 5a | 1 | 64 | >64 | 8 |
| AZT-Chitosan NPs | 0.25 | 16 | 32 | 4 |
| AZT-PLGA NPs | 0.125 | 8 | 16 | 2 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific conjugates and bacterial strains tested.
Table 2: Biofilm Inhibition and Anti-inflammatory Activity of this compound and its Conjugates
| Compound | Biofilm Inhibition (IC50, µg/mL) | NF-κB Inhibition (IC50, µM) |
| This compound | 16 | 56[21] |
| AZT-Siderophore 7a | 8 | 45 |
| AZT-Chloramphenicol 4a | 12 | 50 |
| AZT-Metronidazole 5a | 10 | 48 |
| AZT-Chitosan NPs | 4 | 30 |
| AZT-PLGA NPs | 2 | 25 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Visualization of Workflows and Pathways
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of this compound-conjugates.
Signaling Pathway Modulation by this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Immunomodulatory Effects of this compound Revisited: Potential Applications to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of this compound as measured by its NF-kappaB, inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound treatment modulates the extracellular signal-regulated kinase mediated pathway and inhibits inflammatory cytokines and chemokines in epithelial cells from infertile women with recurrent Chlamydia trachomatis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of this compound in antiviral treatment: enhancement of interferon-dependent antiviral pathways and mitigation of inflammation may rely on inhibition of the MAPK cascade? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses CD4(+) T-cell activation by direct modulation of mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hybrid Molecules of this compound with Chloramphenicol and Metronidazole: Synthesis and Study of Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synthesis-and-estimation-of-the-antibacterial-potency-of-a-series-of-azithromycin-siderophore-conjugates - Ask this paper | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. Formulation and evaluation of this compound-loaded silver nanoparticles for the treatment of infected wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rhamnolipid Micelles Assist this compound in Efficiently Disrupting Staphylococcus aureus Biofilms and Impeding Their Re-Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. Subinhibitory Concentrations of this compound Decrease Nontypeable Haemophilus influenzae Biofilm Formation and Diminish Established Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Azithromycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing the immunomodulatory effects of azithromycin on various immune cell populations using flow cytometry. The protocols are based on established methodologies and offer a framework for consistent and reproducible results.
Introduction
This compound, a macrolide antibiotic, is known for its immunomodulatory properties beyond its antimicrobial activity. It can influence the function and phenotype of several key immune cells, including macrophages, T lymphocytes, and neutrophils. Flow cytometry is an indispensable tool for dissecting these effects at a single-cell level, allowing for the precise quantification of cell populations, surface marker expression, intracellular cytokine production, proliferation, and apoptosis. These notes offer detailed protocols and data presentation guidelines to facilitate research into the impact of this compound on the immune system.
Data Summary: Effects of this compound on Immune Cell Populations
The following tables summarize the quantitative effects of this compound on different immune cell subsets as determined by flow cytometry.
Macrophage Phenotype Modulation
| Cell Type | Marker | Effect of this compound | Concentration | Reference |
| Mouse Macrophage (J774) | Mannose Receptor (MR) | Increased Positive Cells | 30 µM | [1] |
| Mouse Macrophage (J774) | CD23 | Increased Positive Cells | 30 µM | [1] |
| Mouse Macrophage (J774) | CCR7 | Inhibited Expression | 30 µM | [1] |
| Human Monocyte-Derived Macrophages (MDMs) | CD209 | Increased Percentage of Positive Cells | Not Specified | [2] |
T Lymphocyte Modulation
| Cell Type | Parameter | Effect of this compound | Concentration | Reference |
| Human CD4+ T cells | Proliferation | Strong Reduction | 40 mg/L | [3] |
| Human CD4+ T cells | S6RP Phosphorylation | Significant Reduction | 2.5 mg/L | [3] |
| Human CD4+ and CD8+ T cells | CD27 Expression (MFI) | Two-fold Decrease | 40 µg/ml | [4] |
| Human CD4+ T cells | CXCR3+ Cells | Significant Reduction | Not Specified | [4] |
| Human CD8+ T cells | CXCR3+ Cells | Significant Reduction | Not Specified | [4] |
| Human CD4+ T cells | CCR4+ Cells | Significant Reduction | 20 µg/ml | [5][6] |
| Human CD4+ T cells | Intracellular IFN-γ | Inhibition | 20 µg/ml | [5] |
| Human CD4+ T cells | Intracellular IL-4 | Inhibition | 20 µg/ml | [5] |
Neutrophil Function Modulation
| Cell Type | Parameter | Effect of this compound | Concentration | Reference |
| Human Neutrophils | Apoptosis (Annexin V+) | Significant Increase | Not Specified | [7][8] |
| Human Neutrophils | ROS Production (PMA-stimulated) | Significant Inhibition | 50 µg/mL | [9] |
| Human Neutrophils | NET Release (PMA-stimulated) | Significant Decrease | 10 µg/mL | [9] |
Experimental Protocols
Protocol 1: Analysis of Macrophage Polarization
This protocol details the steps to assess the effect of this compound on macrophage M1/M2 polarization.
1. Cell Culture and Treatment:
-
Culture a suitable macrophage cell line (e.g., J774 mouse macrophages) or human monocyte-derived macrophages.
-
For M1 polarization, prime cells with IFN-γ.
-
For M2 polarization, stimulate cells with IL-4 and IL-13.
-
Treat the cells with the desired concentration of this compound (e.g., 30 µM) during the polarization process. Include untreated and vehicle-treated controls.[1]
2. Cell Harvesting and Staining:
-
After the incubation period, harvest the cells.
-
Wash the cells with staining buffer (e.g., PBS with 2% FBS).
-
Stain the cells with fluorescently labeled monoclonal antibodies against macrophage polarization markers. A typical panel includes:
-
Include isotype controls to determine background fluorescence.
3. Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the macrophage population based on forward and side scatter properties.
-
Analyze the percentage of cells positive for each marker and the mean fluorescence intensity (MFI).
Protocol 2: Assessment of T Cell Activation and Proliferation
This protocol outlines the procedure to measure the impact of this compound on T cell activation and proliferation.
1. T Cell Isolation and Labeling:
-
Isolate CD4+ T cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
For proliferation assays, label the isolated T cells with Carboxyfluorescein succinimidyl ester (CFSE).
2. Cell Culture and Stimulation:
-
Culture the T cells in appropriate media.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies to induce activation and proliferation.[4][5]
-
Add this compound at various concentrations (e.g., 2.5, 10, 40 mg/L) to the cultures.[3] Include an untreated stimulated control.
3. Staining and Analysis:
-
After 3 days of culture, harvest the cells.
-
Stain for surface markers such as CD27, CCR4, and CXCR3.[4][5][6]
-
For intracellular cytokine analysis, treat the cells with a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of culture, then fix, permeabilize, and stain for IFN-γ and IL-4.[5]
-
For signaling pathway analysis, cells can be fixed, permeabilized, and stained for phosphorylated proteins like phospho-S6 Ribosomal Protein (pS6RP) to assess mTOR activity.[3]
-
Acquire data on a flow cytometer. For proliferation, analyze the dilution of CFSE dye.
Protocol 3: Evaluation of Neutrophil Apoptosis and Function
This protocol describes how to evaluate the effects of this compound on neutrophil apoptosis and effector functions.
1. Neutrophil Isolation:
-
Isolate neutrophils from fresh human blood using density-gradient centrifugation.
2. Cell Treatment:
-
Incubate the isolated neutrophils with this compound at relevant concentrations (e.g., 10, 50 µg/mL) for a specified period (e.g., 1 hour).[9]
3. Functional Assays:
-
Apoptosis: Stain the cells with Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) to differentiate between live, apoptotic, and necrotic cells.[3][7]
-
Oxidative Burst: Stimulate the neutrophils with Phorbol 12-myristate 13-acetate (PMA) in the presence of a fluorescent indicator for reactive oxygen species (ROS), such as Dihydrorhodamine 123 (DHR 123).[9]
-
Degranulation: Analyze changes in side scatter (SSC) by flow cytometry after PMA stimulation as an indicator of degranulation.[9]
4. Data Acquisition:
-
Acquire samples on a flow cytometer and analyze the respective parameters for each functional assay.
Visualizations
Experimental Workflow
Caption: Experimental workflow for flow cytometry analysis.
This compound's Effect on T Cell mTOR Signaling Pathway
Caption: this compound inhibits mTOR signaling in T cells.
This compound's Influence on Macrophage Polarization
Caption: this compound shifts macrophage polarization to M2.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound suppresses CD4+ T-cell activation by direct modulation of mTOR activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. This compound Differentially Alters TCR-Activated Helper T Cell Subset Phenotype and Effector Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Differentially Alters TCR-Activated Helper T Cell Subset Phenotype and Effector Function [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound modulates neutrophil function and circulating inflammatory mediators in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and Chloramphenicol Diminish Neutrophil Extracellular Traps (NETs) Release - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Anti-Inflammatory Effects of Azithromycin in a Co-Culture Model of Inflammation
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for assessing the anti-inflammatory properties of azithromycin in a well-established in vitro co-culture model of inflammation. By simulating the interaction between epithelial cells and macrophages, this model offers a relevant system to study the immunomodulatory effects of therapeutic compounds. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce a robust inflammatory response, characterized by the release of pro-inflammatory cytokines. This protocol outlines the co-culture of human colorectal adenocarcinoma cells (Caco-2) and human monocytic cells (THP-1), differentiation of THP-1 into macrophage-like cells, induction of inflammation with LPS, treatment with this compound, and subsequent quantification of key inflammatory mediators.
Key Concepts and Signaling Pathway
The inflammatory response in this model is primarily mediated by the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines like Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[1][2] this compound is known to exert its anti-inflammatory effects by inhibiting this pathway, thereby reducing the production of these inflammatory mediators.[1][3][4][5][6]
Figure 1. Simplified diagram of the LPS-induced NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the major steps of the experimental protocol.
Figure 2. Overview of the experimental workflow for assessing this compound's anti-inflammatory effects.
Materials and Reagents
-
Cell Lines:
-
Caco-2 (human colorectal adenocarcinoma)
-
THP-1 (human monocytic leukemia)
-
-
Cell Culture Media and Reagents:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
-
Inducers and Inhibitors:
-
Lipopolysaccharide (LPS) from E. coli
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
-
Assay Kits:
-
ELISA or Multiplex Bead-Based Immunoassay kits for human IL-6, IL-8, and TNF-α.
-
-
Equipment:
-
Transwell inserts (0.4 µm pore size) for 24-well plates
-
24-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
-
Experimental Protocols
Cell Culture and Maintenance
-
Caco-2 Cells: Culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain in a humidified incubator at 37°C with 5% CO₂. Passage cells upon reaching 80-90% confluency.
-
THP-1 Cells: Culture in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain in suspension culture and subculture every 2-3 days to a density of 2-4 x 10⁵ cells/mL.
Co-culture Model Setup
-
Seed Caco-2 cells onto the apical side of Transwell inserts in a 24-well plate at a density of 1 x 10⁵ cells/insert. Culture for 18-21 days to allow for differentiation and formation of a monolayer.
-
On the day of the experiment, seed THP-1 cells into the basolateral compartment (bottom well) of the 24-well plate at a density of 5 x 10⁵ cells/well in RPMI-1640 medium containing 100 ng/mL PMA.[7]
-
Incubate for 48 hours to allow THP-1 cells to differentiate into adherent macrophage-like cells.
-
After 48 hours, carefully remove the medium from the basolateral compartment and wash the adherent macrophages gently with warm PBS.
-
Place the Transwell inserts containing the Caco-2 monolayer into the wells with the differentiated macrophages. Add fresh culture medium to both the apical and basolateral compartments.
Induction of Inflammation and this compound Treatment
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and further dilute to working concentrations in culture medium.
-
Pre-treat the co-cultures by adding the desired concentrations of this compound to the basolateral compartment. Include a vehicle control (medium with the same concentration of solvent). Incubate for 2 hours.
-
Induce inflammation by adding LPS to the basolateral compartment to a final concentration of 1 µg/mL.[2][8]
-
Include the following control groups:
-
Untreated Control: Co-culture with medium only.
-
LPS Control: Co-culture treated with LPS only.
-
This compound Control: Co-culture treated with the highest concentration of this compound only.
-
-
Incubate the plates for 24 hours at 37°C with 5% CO₂.
Quantification of Inflammatory Cytokines
-
After the 24-hour incubation period, carefully collect the supernatant from the basolateral compartment of each well.
-
Centrifuge the supernatants at 1,500 rpm for 10 minutes to pellet any cell debris.
-
Quantify the concentrations of IL-6, IL-8, and TNF-α in the cell-free supernatants using commercially available ELISA or multiplex bead-based immunoassay kits, following the manufacturer's instructions.[9][10][11][12]
Data Presentation
The quantitative data obtained from the cytokine assays should be summarized in a table for clear comparison between the different treatment groups.
Table 1: Effect of this compound on LPS-Induced Cytokine Production in Caco-2/THP-1 Co-culture
| Treatment Group | IL-6 (pg/mL) | IL-8 (pg/mL) | TNF-α (pg/mL) |
| Untreated Control | Mean ± SD | Mean ± SD | Mean ± SD |
| LPS (1 µg/mL) | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (Low Dose) + LPS | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (High Dose) + LPS | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (High Dose) Only | Mean ± SD | Mean ± SD | Mean ± SD |
SD: Standard Deviation
Expected Results
-
LPS Control: A significant increase in the secretion of IL-6, IL-8, and TNF-α is expected compared to the untreated control group, indicating a successful induction of inflammation.[2][13]
-
This compound + LPS: A dose-dependent reduction in the levels of IL-6, IL-8, and TNF-α is anticipated in the groups pre-treated with this compound compared to the LPS control group.[1][6] This demonstrates the anti-inflammatory effect of this compound.
-
This compound Only Control: This group should show cytokine levels similar to the untreated control, indicating that this compound itself does not induce an inflammatory response.
Conclusion
This protocol provides a robust and reproducible method for evaluating the anti-inflammatory effects of this compound in a physiologically relevant co-culture model. By quantifying key pro-inflammatory cytokines, researchers can effectively assess the immunomodulatory potential of this compound and other candidate compounds. The use of a co-culture system offers a more comprehensive understanding of cellular interactions during inflammation compared to monoculture models.[14]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound polarizes macrophages to an M2 phenotype via inhibition of the STAT1 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunomodulatory Effects of this compound Revisited: Potential Applications to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nemours.elsevierpure.com [nemours.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. A novel co-culture model for investigation of the effects of LPS-induced macrophage-derived cytokines on brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytokine Analysis in Cell Culture and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 10. Cytokine Profile and Anti-Inflammatory Activity of a Standardized Conditioned Medium Obtained by Coculture of Monocytes and Mesenchymal Stromal Cells (PRS CK STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytokine quantification in the supernatant of mononuclear cell cultures and in blood serum from patients with Jorge Lobo's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inflammatory responses of a macrophage/epithelial cell co-culture model to mono and mixed infections with Porphyromonas gingivalis, Treponema denticola, and Tannerella forsythia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Epithelial Cell Coculture Models for Studying Infectious Diseases: Benefits and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing Azithromycin for the Study of Bacterial Biofilm Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to surfaces. These formations are a significant concern in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents and host immune responses. Azithromycin (AZM), a macrolide antibiotic, has demonstrated efficacy in treating chronic infections, not just through its bacteriostatic properties, but also by inhibiting biofilm formation at sub-minimal inhibitory concentrations (sub-MICs).[1][2][3] This application note provides detailed protocols and data for researchers studying the anti-biofilm properties of this compound, focusing on its mechanisms against pathogens like Pseudomonas aeruginosa, Staphylococcus xylosus, and Haemophilus influenzae.[4][5][6]
Mechanism of Action: How this compound Inhibits Biofilm Formation this compound's anti-biofilm activity is multifactorial, primarily targeting bacterial cell-to-cell communication and matrix production rather than causing direct cell death at sub-MIC levels.
-
Interference with Quorum Sensing (QS): In P. aeruginosa, this compound has been shown to inhibit the synthesis of quorum sensing molecules, such as 3-O-C12 homoserine lactone (3-O-C12 HSL), which are critical for regulating biofilm formation.[4] This disruption of cell-to-cell communication prevents the coordinated expression of genes required for biofilm development.
-
Downregulation of Biofilm Matrix Genes: this compound can restrict P. aeruginosa biofilm formation by inhibiting the expression of pel genes.[4] The pel gene cluster is essential for producing the Pel polysaccharide, a key component of the biofilm matrix that facilitates attachment and structural integrity.[4]
-
Impact on Metabolic Pathways: In Staphylococcus xylosus, studies have shown that this compound down-regulates proteins involved in the histidine biosynthesis pathway.[5] This suggests that this compound can interfere with specific metabolic processes that are crucial for biofilm establishment in certain bacterial species.
-
Inhibition of Motility: this compound can significantly inhibit the swarming and twitching motility of P. aeruginosa, which are important for surface colonization and the initial stages of biofilm development.[2][5]
Quantitative Data Summary
The effectiveness of this compound varies by bacterial species and strain. The following tables summarize key quantitative data from published studies.
Table 1: this compound Activity against Pseudomonas aeruginosa
| Strain | Metric | Concentration | Effect | Reference |
|---|---|---|---|---|
| PAO1 | BPC₅₀¹ | 0.122 µg/mL | 50% inhibition of biofilm formation | [4] |
| PAO1 | MBEC₅₀² | 7.49 µg/mL | 50% eradication of pre-formed biofilm | [4] |
| PAO1 | Sub-MIC | 2 µg/mL | Delayed initial biofilm formation in flow cells | [1][3] |
| PAO1 | Sub-MIC | 8 µg/mL | No significant effect on mature (pre-formed) biofilms |[1][3] |
¹BPC₅₀: Biofilm Preventive Concentration 50% ²MBEC₅₀: Minimum Biofilm Eradication Concentration 50%
Table 2: this compound Activity against Other Species | Species | Strain | Metric | Concentration | Effect | Reference | | :--- | :--- | :--- | :--- | :--- | | Staphylococcus xylosus | ATCC 700404 | MIC | 0.5 µg/mL | Minimum Inhibitory Concentration |[5] | | Staphylococcus xylosus | ATCC 700404 | Sub-MIC (1/2) | 0.25 µg/mL | Significant inhibition of biofilm formation |[5] | | H. influenzae (clinical) | S52 (AZM-resistant) | Sub-MIC | 8 µg/mL | Inhibition of biofilm formation |[6] | | H. influenzae (clinical) | S53 (AZM-resistant) | Sub-MIC | 16 µg/mL | Inhibition of biofilm formation |[6] | | H. influenzae (clinical) | S57 (AZM-resistant) | Sub-MIC | 64 µg/mL | Inhibition of biofilm formation |[6] |
Experimental Protocols
Protocol 1: Quantification of Biofilm Inhibition via Crystal Violet Assay
This protocol provides a method to quantify the total biomass of a biofilm formed in a microtiter plate. It is a high-throughput method suitable for screening the effect of various concentrations of this compound.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., TSB, LB)
-
This compound stock solution
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Phosphate-buffered saline (PBS) or sterile water
-
Plate reader
Methodology:
-
Culture Preparation: Inoculate 5 mL of growth medium with a single bacterial colony and incubate overnight at 37°C with shaking.[7]
-
Plate Setup:
-
Prepare serial dilutions of this compound in fresh growth medium.
-
Dilute the overnight bacterial culture (e.g., 1:100) into the medium containing the different this compound concentrations.[7]
-
Dispense 200 µL of the inoculated medium into the wells of a 96-well plate. Include wells with no bacteria (negative control) and wells with bacteria but no this compound (positive control).
-
-
Incubation: Cover the plate and incubate statically for 24 to 48 hours at 37°C to allow for biofilm formation.[7]
-
Washing: Carefully discard the liquid content from the plate. Wash the wells gently two to three times with 200 µL of PBS or sterile water to remove planktonic (non-adherent) cells.[8] After the final wash, blot the plate on paper towels to remove excess liquid.[7]
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[7][8]
-
Final Wash: Discard the crystal violet solution and wash the plate again with water until the water runs clear. Ensure that only the crystal violet bound to the biofilm remains.[7]
-
Solubilization: Dry the plate completely. Add 200 µL of 30% acetic acid to each well to dissolve the bound stain.[7] Incubate for 10-15 minutes.
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at a wavelength between 550-595 nm using a plate reader.[8][9] A lower absorbance value in the presence of this compound compared to the control indicates biofilm inhibition.[9]
Protocol 2: Visualization of Biofilm Structure via Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for the three-dimensional visualization of biofilm architecture, providing qualitative and quantitative data on properties like thickness, biomass, and cell viability.
Materials:
-
Flow cells or glass-bottom dishes/plates
-
Bacterial strain (often expressing a fluorescent protein like GFP)
-
Growth medium with and without this compound
-
Fluorescent stains (e.g., SYTO 9 and propidium iodide for live/dead staining)
-
Confocal microscope
Methodology:
-
Biofilm Cultivation:
-
For flow cell systems, inoculate the system with a diluted bacterial culture and pump growth medium (with or without the desired sub-MIC of this compound) through the cell for 24-72 hours.[1][3]
-
For static models, place sterile glass coverslips into a multi-well plate. Inoculate with the bacterial suspension in medium with or without this compound and incubate for the desired period.[10]
-
-
Staining (if required):
-
If not using a fluorescently tagged strain, the biofilm must be stained.
-
Gently rinse the biofilm to remove planktonic cells.
-
For live/dead analysis, use a commercially available kit (e.g., BacLight Live/Dead) containing SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red).[1] Incubate in the dark as per the manufacturer's instructions.
-
-
Imaging:
-
Mount the sample (flow cell or coverslip) on the confocal microscope stage.
-
Acquire a series of z-stack images using appropriate laser excitation and emission filters for the fluorophores used.
-
-
Image Analysis:
Protocol 3: Analysis of Biofilm-Related Gene Expression via RT-qPCR
This protocol is used to determine if this compound alters the expression of specific genes involved in biofilm formation (e.g., quorum sensing or matrix production genes).
Materials:
-
Biofilms cultured with and without this compound
-
RNA extraction kit suitable for bacteria/biofilms
-
DNase I
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR instrument and SYBR Green or probe-based master mix
-
Primers for target genes (e.g., pelA, lasI) and a housekeeping gene (e.g., rpoD)
Methodology:
-
Biofilm Culture and RNA Extraction:
-
Grow biofilms as described in the previous protocols (e.g., on coverslips or in wells) with and without a sub-MIC of this compound.
-
Harvest the cells by scraping the biofilm.
-
Extract total RNA using a suitable commercial kit, following the manufacturer's instructions. Include a step to mechanically lyse the cells, as bacteria in biofilms can be difficult to break open.
-
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions containing the cDNA template, forward and reverse primers for the gene of interest, and a qPCR master mix.
-
Run the reaction in a qPCR instrument. The instrument will monitor the amplification of the target gene in real-time.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target and housekeeping genes in treated and untreated samples.
-
Calculate the relative gene expression (fold change) in this compound-treated samples compared to the control using a method like the 2-ΔΔCt analysis. A significant decrease in the expression of genes like pelA would confirm the inhibitory mechanism of this compound.
-
References
- 1. This compound Retards Pseudomonas aeruginosa Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Biofilm Formation by Staphylococcus xylosus and Affects Histidine Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Frontiers | this compound Exhibits Activity Against Pseudomonas aeruginosa in Chronic Rat Lung Infection Model [frontiersin.org]
- 5. Frontiers | this compound Inhibits Biofilm Formation by Staphylococcus xylosus and Affects Histidine Biosynthesis Pathway [frontiersin.org]
- 6. Subinhibitory Concentrations of this compound Decrease Nontypeable Haemophilus influenzae Biofilm Formation and Diminish Established Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.igem.org [static.igem.org]
- 8. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
Troubleshooting & Optimization
Technical Support Center: Azithromycin Stability in Aqueous Solutions for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of azithromycin in aqueous solutions for reliable and reproducible in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution losing activity in my cell culture medium?
A1: this compound is susceptible to degradation in aqueous environments, and its stability is highly dependent on the pH of the solution. In acidic conditions (pH below 6.0), this compound undergoes rapid acid-catalyzed hydrolysis of the cladinose sugar, a key component for its antimicrobial activity.[1][2][3] Even in neutral conditions (around pH 7.0), a slower degradation process involving the opening of the lactone ring can occur.[2][3] Standard cell culture media are often buffered around pH 7.2-7.4, but localized pH changes in the microenvironment of the cells can influence stability.
Q2: What is the optimal pH for an aqueous this compound solution?
A2: The stability of this compound in an aqueous solution increases significantly with higher pH.[1][4] The maximum stability is observed at a pH of approximately 6.3 in a 0.05 M potassium phosphate buffer.[5] For each unit increase in pH, the stability of this compound improves tenfold.[1][4]
Q3: How should I prepare my this compound stock solution?
A3: Due to its limited solubility in water, it is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol before further dilution in your aqueous experimental buffer or cell culture medium.[6] A common practice is to prepare a high-concentration stock solution in DMSO and store it in aliquots at -20°C or -80°C.[7][8] It is advisable to prepare fresh working solutions from the stock for each experiment and to avoid repeated freeze-thaw cycles.[8] Aqueous solutions of this compound are not recommended for storage for more than one day.[6]
Q4: Can I do anything to improve the stability of my working solutions?
A4: Yes, several strategies can enhance the stability of your this compound working solutions. The most effective approach is to control the pH, aiming for a range of 6.3-7.0.[5] Additionally, the use of stabilizers like cyclodextrins, specifically sulfobutyl ether-β-cyclodextrin (SBE-β-CD), has been shown to be highly effective in preventing degradation.[9]
Q5: Are there any known stabilizers that can be used for this compound in aqueous solutions?
A5: Yes, several stabilizers have been reported to improve the stability of this compound:
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD): This has been shown to be a highly effective stabilizer, significantly suppressing the degradation pathway that involves the opening of the lactone ring.[9]
-
Other β-cyclodextrins: Have also demonstrated a stabilizing effect.[9]
-
Poloxamers (e.g., Poloxamer 188, Poloxamer 407) and PVP: These have been used as stabilizers in nanosuspension formulations.[10]
-
Amino acids and Amines: Monoethanolamine, diethanolamine, triethanolamine, and various amino acids have been proposed as stabilizers.[11]
-
Antioxidants: If oxidative degradation is a concern, the addition of antioxidants may be beneficial.[12]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results between experiments | Degradation of this compound in the working solution. | 1. Prepare fresh working solutions for each experiment from a frozen stock. 2. Ensure the pH of your final working solution is between 6.3 and 7.0. 3. Consider adding a stabilizer like SBE-β-CD to your working solution. |
| Loss of drug activity over the course of a long-term (multi-day) assay | pH-dependent hydrolysis and/or lactone ring opening. | 1. Replenish the cell culture medium with freshly prepared this compound solution daily. 2. Use a stabilized formulation of this compound if possible. 3. Monitor the pH of your culture medium throughout the experiment. |
| Precipitation observed in the aqueous working solution | Poor solubility of this compound. | 1. Ensure the initial stock solution in an organic solvent is fully dissolved before diluting in the aqueous buffer. 2. Decrease the final concentration of this compound in the working solution. 3. The use of cyclodextrins can also improve solubility. |
Quantitative Data on this compound Stability
Table 1: Effect of pH on this compound Degradation
| pH | Temperature (°C) | Time for 10% Decay (t₁₀) | Reference |
| 2.0 | 37 | 20.1 minutes | [1] |
| 1.0 - 4.1 | 30 | Stability improves tenfold for each unit increase in pH. | [1] |
Table 2: Efficacy of Stabilizers on this compound Stability
| Stabilizer | pH | Storage Conditions | Remaining this compound | Reference |
| Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | 6.7 | Room Temperature | 99% after 6 months | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex or sonicate briefly until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Stability Testing of this compound in an Aqueous Solution
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Incubator or water bath set to the desired temperature (e.g., 37°C)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Appropriate HPLC column (e.g., C18) and mobile phase
-
-
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in the aqueous buffer to the final desired concentration.
-
Immediately take a time-zero sample and analyze it via HPLC to determine the initial concentration.
-
Incubate the remaining working solution at the desired temperature.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.
-
Analyze each aliquot by HPLC to determine the concentration of intact this compound.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Visualizations
Caption: this compound degradation pathways in aqueous solutions.
Caption: Workflow for this compound stability testing.
Caption: Troubleshooting decision tree for this compound stability issues.
References
- 1. Comparison of the acid stability of this compound and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pH-Dependent stability of this compound in aqueous solution and structure identification of two new degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the acid stability of this compound and erythromycin A. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. goldbio.com [goldbio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. US20070087980A1 - this compound-containing aqueous pharmaceutical composition and a method for the preparation of the same - Google Patents [patents.google.com]
- 12. US20080149521A9 - Methods of stabilizing this compound - Google Patents [patents.google.com]
addressing variability in azithromycin minimum inhibitory concentration (MIC) testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in azithromycin Minimum Inhibitory Concentration (MIC) testing. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing significant variability in our this compound MIC results for the same isolate. What are the common causes?
A1: Variability in this compound MIC testing is a known issue and can stem from several factors:
-
Testing Method: Different susceptibility testing methods, such as broth microdilution, agar dilution, and gradient diffusion strips (e.g., Etest, MIC Test Strip), can yield different MIC values for this compound.[1][2][3][4] Studies have shown that for organisms like Neisseria gonorrhoeae, gradient diffusion methods may produce higher MICs compared to the reference agar dilution method.[1][2][3][4]
-
Testing Medium: The composition and pH of the testing medium can significantly impact the in vitro activity of this compound.[5][6] For instance, the potency of this compound against Stenotrophomonas maltophilia has been shown to be markedly increased in mammalian tissue culture medium compared to standard bacteriological broth.[6]
-
Inoculum Preparation: Errors in preparing the bacterial inoculum to the correct density (e.g., 0.5 McFarland standard) can lead to inaccurate and variable MIC results.[7]
-
Reading and Interpretation: Subjectivity in reading the MIC endpoint, especially with trailing growth or indistinct zone edges with diffusion methods, can introduce variability.[8][9]
-
Quality Control: Failure to adhere to strict quality control procedures, including the use of appropriate QC strains, can result in unreliable data.[10][11][12]
Q2: Which testing method is considered the gold standard for this compound MIC determination?
A2: Agar dilution is often considered the "gold standard" or reference method for antimicrobial susceptibility testing, particularly for fastidious organisms like Neisseria gonorrhoeae.[13] Broth microdilution is also a widely accepted reference method.[14] While gradient diffusion tests are convenient, they may show discrepancies when compared to these reference methods for this compound.[1][2][3][4]
Q3: Our lab uses gradient diffusion strips and we see inconsistent results. How can we improve reproducibility?
A3: To improve reproducibility with gradient diffusion strips:
-
Strict Adherence to Manufacturer's Instructions: Follow the manufacturer's protocol for storage, handling, and application of the strips.
-
Standardized Inoculum: Ensure a consistent and correct inoculum density is used for every test.
-
Proper Plate Incubation: Incubate plates under the recommended atmospheric conditions and for the specified duration.
-
Consistent Endpoint Reading: Establish clear criteria for reading the MIC endpoint, especially in cases of trailing. It may be beneficial to have two individuals read the results independently to ensure consistency.
-
Lot-to-Lot Variation: Be aware that there can be lot-to-lot variability in the strips themselves.[1] Perform quality control with each new lot.
Q4: What are the recommended quality control (QC) strains and their expected MIC ranges for this compound?
A4: Quality control is crucial for accurate MIC testing. The following are commonly used QC strains and their acceptable MIC ranges for this compound broth microdilution tests:
| Quality Control Strain | CLSI Recommended MIC Range (µg/mL) |
| Escherichia coli ATCC 25922 | 2.0 - 8.0[10][11] |
| Staphylococcus aureus ATCC 29213 | 0.25 - 1.0[10][11] |
| Enterococcus faecalis ATCC 29212 | 1.0 - 4.0[10][11] |
For disk diffusion (15 µg this compound disk), the expected zone diameter for Staphylococcus aureus ATCC 25923 is 21-26 mm.[10][11]
Data Presentation: Comparison of this compound MIC Methods
The following table summarizes findings from a study comparing different MIC testing methods for Neisseria gonorrhoeae.
| Method | Geometric Mean MIC (mg/L) | Essential Agreement with Agar Dilution | Categorization as Susceptible/Wild Type |
| Agar Dilution | 0.26 | - | 96% |
| Etest | 0.47 | 91% | 95% |
| MIC Test Strip | 0.80 | 44% | 85% |
| Data adapted from a study on N. gonorrhoeae susceptibility testing.[1][2][3][4] |
Experimental Protocols
Broth Microdilution MIC Testing Protocol (Adapted from CLSI guidelines)
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound powder in an appropriate solvent as recommended by the supplier.
-
Prepare Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range.
-
Prepare Inoculum: From a fresh culture, prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Further dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate Plate: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Agar Dilution MIC Testing Protocol
-
Prepare Antibiotic Plates: Prepare a series of agar plates (e.g., GC agar for fastidious organisms) containing two-fold serial dilutions of this compound.
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration that will deliver approximately 10^4 CFU per spot upon inoculation.
-
Inoculate Plates: Using a multipoint inoculator, spot the bacterial suspension onto the surface of each antibiotic-containing plate and a growth control plate (no antibiotic).
-
Incubate: Incubate the plates under appropriate conditions (e.g., 35°C ± 2°C in a CO2-enriched atmosphere for fastidious organisms) for the recommended time.
-
Read Results: The MIC is the lowest concentration of this compound on the agar plate that prevents the growth of a visible colony or more than one colony.
Visualizations
Caption: Troubleshooting workflow for variable this compound MIC results.
Caption: General workflow for broth microdilution MIC testing.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Variability in this compound Susceptibility Results for Neisseria gonorrhoeae Obtained Using Gradient MIC Strip and Agar Dilution Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Standard susceptibility testing overlooks potent this compound activity and cationic peptide synergy against MDR Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Errors in Antibiotic Susceptibility Testing and the Association with Licensure and Certification: A Contributor to Antibiotic Resistance - ProQuest [proquest.com]
- 8. This compound resistance in Salmonella Typhi: navigating diagnostic uncertainties and clinical decision-making - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quality control parameters and interpretive criteria for in vitro susceptibility tests with the macrolide this compound. Collaborative Antimicrobial Susceptibility Testing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Frequent major errors in antimicrobial susceptibility testing of bacterial strains distributed under the Deutsches Krebsforschungszentrum Quality Assurance Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. EUCAST: MIC Determination [eucast.org]
Technical Support Center: Optimizing Azithromycin Concentration for In Vitro Bacterial Growth Inhibition
Welcome to the technical support center for optimizing azithromycin concentration in your in vitro experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions by binding to the 50S subunit of the bacterial ribosome. This action inhibits the translocation step of protein synthesis, which stops bacteria from producing essential proteins required for their growth and replication.[1] While it is primarily considered a bacteriostatic agent (inhibiting bacterial growth), at higher concentrations, it can have a bactericidal effect on certain bacteria like Streptococci and H. influenzae.[2]
Q2: What are the standard methods for determining the Minimum Inhibitory Concentration (MIC) of this compound?
A2: The most common and recommended methods for determining the MIC of this compound are broth microdilution and agar dilution.[3][4][5] These methods provide a quantitative measure of the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
Q3: Can sub-inhibitory concentrations (sub-MICs) of this compound have any effect on bacteria?
A3: Yes, several studies have shown that sub-MICs of this compound can have significant effects on bacteria beyond simply inhibiting growth. These effects include the reduction of biofilm formation in species like Staphylococcus aureus and Pseudomonas aeruginosa, as well as a decrease in the production of virulence factors such as α-hemolysin in S. aureus.[6][7][8][9]
Q4: Is this compound effective against Pseudomonas aeruginosa in vitro?
A4: Pseudomonas aeruginosa is generally considered to have high Minimum Inhibitory Concentrations (MICs) to this compound, often ranging from 8 to over 512 mg/L, indicating resistance.[10] However, this compound has demonstrated bactericidal activity against P. aeruginosa in the stationary growth phase and within biofilms at concentrations as low as 0.5 μg/ml.[3][11] Sub-inhibitory concentrations have also been shown to delay initial biofilm formation.[8]
Troubleshooting Guide
Issue 1: Inconsistent or variable MIC results for the same bacterial strain.
-
Possible Cause 1: Variation in Experimental Conditions. The in vitro potency of this compound is highly sensitive to environmental factors.
-
Solution: Strictly standardize your experimental conditions. Key factors to control include:
-
pH of the media: this compound's activity is pH-dependent; its potency can decrease as the pH of the media changes.[12][13]
-
Culture Media Composition: Different media can affect the apparent activity of this compound.[12]
-
Inoculum Size: Ensure a consistent and standardized bacterial inoculum concentration for each experiment.[12]
-
Incubation Time and Atmosphere: Follow a consistent incubation period and atmosphere (e.g., CO2 levels) as these can influence results.[12]
-
-
-
Possible Cause 2: Different Susceptibility Testing Methods. Using different methods, such as broth microdilution versus gradient diffusion strips (E-test), can lead to different MIC values.[5][14]
-
Solution: Use a consistent, standardized method for all comparative experiments. The agar dilution method is often considered a reference standard.[14]
-
Issue 2: My bacterial strain appears resistant to this compound, but literature suggests it should be susceptible.
-
Possible Cause 1: Acquisition of Resistance. The bacterial strain may have acquired resistance mechanisms. For macrolides like this compound, a common mechanism is a mutation in the 23S ribosomal RNA.[10][15]
-
Solution: If possible, perform molecular testing to check for known resistance mutations.
-
-
Possible Cause 2: Biofilm Formation. Bacteria within a biofilm are often more resistant to antibiotics than their planktonic (free-swimming) counterparts.
-
Solution: If working with a biofilm-forming strain, consider testing the efficacy of this compound specifically against the biofilm. This may require a different experimental setup than a standard MIC test. This compound has shown activity against P. aeruginosa biofilms at concentrations lower than the planktonic MIC.[3]
-
Issue 3: Difficulty in interpreting results at the MIC endpoint.
-
Possible Cause: Trailing Growth. Sometimes, a faint amount of growth can be observed in wells or on plates at concentrations above the apparent MIC.
-
Solution: The MIC should be recorded as the lowest concentration that completely inhibits visible growth. It's important to have clear, established criteria for what constitutes "visible growth" before starting the experiment.
-
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a high concentration (e.g., 1024 µg/mL) in an appropriate solvent.
-
Sterilize the stock solution by filtration.
-
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar medium.
-
Suspend several colonies in sterile saline or broth to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[3]
-
-
Serial Dilution in Microtiter Plate:
-
Use a 96-well microtiter plate.
-
Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells.
-
Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
The final volume in each well before adding the inoculum should be 100 µL.
-
-
Inoculation:
-
Add the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
-
Visualizing the Broth Microdilution Workflow
Caption: Workflow for MIC determination using the broth microdilution method.
Data Presentation
Table 1: In Vitro Activity of this compound Against Various Bacterial Species
| Bacterial Species | Strain(s) | Method | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | ATCC 25923 | Not Specified | 0.5 | [16] |
| Staphylococcus aureus | MRSA Strains | Not Specified | 32 - 128 | [6][7] |
| Pseudomonas aeruginosa | PAO1 | Microdilution | 128 | [3] |
| Pseudomonas aeruginosa | Clinical Isolates | Not Specified | 8 - >512 | [10] |
| Bordetella pertussis | Clinical Isolates | Agar Dilution | 0.06 - 0.125 | [4] |
| Nontypeable Haemophilus influenzae | Strain 2019 | Broth Microdilution | 0.5 | [17] |
| Salmonella Typhi | XDR Isolates | Broth Microdilution | 2 - 32 | [18] |
Table 2: Factors Influencing this compound's In Vitro Activity
| Factor | Effect on this compound Potency | Reference(s) |
| pH | Potency is sensitive to changes in pH. | [12][19] |
| Culture Media | Different media can alter the observed activity. | [12] |
| Cations | Cation concentration can influence potency. | [12] |
| Serum | Presence of serum can affect activity. | [12] |
| CO2/Anaerobic Atmosphere | Can impact the in vitro potency. | [12] |
| Inoculum Size | Variations in inoculum size can lead to different results. | [12] |
| Incubation Time | The duration of incubation can affect the final MIC reading. | [12] |
Visualizing Factors Affecting this compound Potency
Caption: Key experimental factors that can influence the in vitro potency of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. cejph.szu.cz [cejph.szu.cz]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound Reduces the Production of α-hemolysin and Biofilm Formation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Retards Pseudomonas aeruginosa Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Exhibits Activity Against Pseudomonas aeruginosa in Chronic Rat Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Could this compound Be Part of Pseudomonas aeruginosa Acute Pneumonia Treatment? [frontiersin.org]
- 11. This compound Exhibits Bactericidal Effects on Pseudomonas aeruginosa through Interaction with the Outer Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of environmental factors on the in vitro potency of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. pmda.go.jp [pmda.go.jp]
- 16. academic.oup.com [academic.oup.com]
- 17. Subinhibitory Concentrations of this compound Decrease Nontypeable Haemophilus influenzae Biofilm Formation and Diminish Established Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
Technical Support Center: Refining Protocols for the Extraction of Azithromycin from Tissue Homogenates
Welcome to the technical support center for the extraction of azithromycin from tissue homogenates. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for the accurate quantification of this compound in tissue samples.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the extraction of this compound from tissue homogenates.
Q1: My this compound recovery is consistently low. What are the potential causes and solutions?
A1: Low recovery of this compound can stem from several factors throughout the experimental workflow. Here's a breakdown of potential causes and troubleshooting steps for both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
| Potential Cause | Troubleshooting Solutions |
| Incomplete Tissue Homogenization | Ensure the tissue is thoroughly homogenized to release the drug. The chosen homogenization method can impact extraction efficiency. For tougher tissues like muscle, enzymatic digestion prior to mechanical homogenization may be necessary.[1] |
| Inadequate pH of the Sample | This compound is a basic compound. Adjust the pH of the tissue homogenate to >9.0 before extraction to ensure it is in its neutral, more organic-soluble form.[2][3] This is crucial for efficient partitioning into the organic solvent (LLE) or retention on a non-polar SPE sorbent. |
| Suboptimal SPE Cartridge Conditioning (SPE) | Improper conditioning of the SPE cartridge can lead to poor retention of this compound. Ensure the cartridge is conditioned sequentially with an appropriate organic solvent (e.g., methanol) followed by an aqueous solution that mimics the sample's pH. |
| Sample Overload on SPE Cartridge (SPE) | Exceeding the binding capacity of the SPE cartridge will result in the loss of this compound during sample loading. If you suspect overloading, either reduce the amount of tissue homogenate loaded or use a cartridge with a higher sorbent mass. |
| Inefficient Elution from SPE Cartridge (SPE) | The elution solvent may not be strong enough to desorb this compound from the SPE sorbent. Consider using a stronger or more appropriate elution solvent. Acidifying the elution solvent with a small amount of formic acid can improve the recovery of basic compounds like this compound. |
| Formation of Emulsions (LLE) | Emulsions are a common issue in LLE, especially with lipid-rich tissues, and can trap the analyte, leading to low recovery. To break emulsions, you can try adding a small amount of salt (salting out), gentle centrifugation, or filtering the mixture through a glass wool plug. To prevent emulsions, use gentle mixing (inverting the tube) instead of vigorous shaking.[4] |
| Incorrect Organic Solvent for Extraction (LLE) | The choice of organic solvent is critical for efficient extraction. A solvent that is too polar may not effectively extract this compound from the aqueous homogenate, while a very non-polar solvent may not be suitable for subsequent analysis. Methyl-t-butyl ether (MTBE) is a commonly used solvent for this compound extraction.[5][6] |
| Analyte Degradation | This compound is susceptible to degradation, particularly in acidic conditions.[7] Ensure that samples are processed promptly and stored at appropriate temperatures to minimize degradation. |
Q2: I'm observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?
A2: Matrix effects, which can cause ion suppression or enhancement, are a major challenge in the analysis of complex samples like tissue homogenates. Here are some strategies to minimize their impact:
-
Optimize Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample. Both SPE and LLE are effective cleanup techniques. For particularly "dirty" matrices, consider a multi-step cleanup approach, such as protein precipitation followed by SPE.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., d3-azithromycin) is the gold standard for correcting matrix effects. As it co-elutes with the analyte and has nearly identical physicochemical properties, it experiences similar ion suppression or enhancement, allowing for accurate quantification.
-
Chromatographic Separation: Optimize your HPLC/UHPLC method to achieve good chromatographic separation between this compound and co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient, or using a different column chemistry.
-
Dilution: If the concentration of this compound in your sample is high enough, diluting the final extract can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.
Q3: Should I use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for my tissue samples?
A3: The choice between SPE and LLE depends on several factors, including the tissue type, the required level of cleanliness, sample throughput, and available resources.
| Factor | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Selectivity | Generally offers higher selectivity and cleaner extracts due to the specific interactions between the analyte and the sorbent. | Can be less selective, potentially co-extracting more matrix components. |
| Automation | Easily automated for high-throughput applications. | Can be more challenging to automate. |
| Solvent Consumption | Typically uses smaller volumes of organic solvents. | Often requires larger volumes of organic solvents. |
| Emulsion Formation | Not prone to emulsion formation. | A common issue, especially with fatty tissues.[4] |
| Cost | SPE cartridges can be more expensive per sample. | Generally lower cost per sample in terms of consumables. |
| Method Development | Can require more time for initial method development to optimize sorbent selection, wash, and elution steps. | Often simpler for initial method development. |
For complex or lipid-rich tissues, SPE is often preferred due to its superior cleanup capabilities. For simpler matrices or when cost is a primary concern, LLE can be a viable option.
Experimental Protocols
Below are detailed methodologies for the extraction of this compound from tissue homogenates using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Tissue Homogenates
This protocol is a general guideline and may require optimization for specific tissue types.
1. Tissue Homogenization:
-
Weigh a portion of the frozen tissue sample (e.g., 100-500 mg).
-
Add a suitable homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) at a specific ratio (e.g., 1:3 or 1:4 w/v).
-
Homogenize the tissue using a mechanical homogenizer (e.g., bead beater, rotor-stator homogenizer) until a uniform suspension is achieved. Keep the sample on ice to prevent degradation.[1]
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet cellular debris.
-
Collect the supernatant for extraction.
2. Sample Pre-treatment:
-
To a known volume of the supernatant (e.g., 500 µL), add an internal standard solution (e.g., d3-azithromycin).
-
Adjust the pH of the sample to >9.0 with a suitable base (e.g., ammonium hydroxide). This step is critical for efficient retention of this compound on a non-polar SPE sorbent.[3]
3. Solid-Phase Extraction:
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) by passing 1 mL of methanol followed by 1 mL of purified water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of an appropriate organic solvent, such as methanol or acetonitrile. To enhance recovery, the elution solvent can be acidified with a small amount of formic acid (e.g., 2% formic acid in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C). Reconstitute the residue in a small volume (e.g., 100-200 µL) of the mobile phase used for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Tissue Homogenates
1. Tissue Homogenization:
-
Follow the same homogenization procedure as described in Protocol 1, step 1.
2. Sample Pre-treatment:
-
To a known volume of the supernatant (e.g., 500 µL), add an internal standard solution.
-
Alkalinize the sample by adding a suitable base (e.g., sodium carbonate solution) to achieve a pH >9.0.
3. Liquid-Liquid Extraction:
-
Add an appropriate volume of a water-immiscible organic solvent (e.g., 3 mL of methyl-t-butyl ether).[5][6]
-
Mix the sample gently for a sufficient time (e.g., by inverting the tube for 10-15 minutes) to allow for partitioning of the this compound into the organic phase. Avoid vigorous shaking to prevent emulsion formation.[4]
-
Centrifuge the sample at a moderate speed (e.g., 3,000 x g for 5 minutes) to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue as described in Protocol 1, step 3.5.
Data Presentation
The following tables summarize quantitative data related to the extraction and analysis of this compound.
Table 1: Recovery of this compound from Biological Matrices
| Matrix | Extraction Method | Recovery (%) | Reference |
| Plasma | Solid-Phase Extraction | 80.1 - 85.3 | [8] |
| Plasma | Liquid-Liquid Extraction | 89.5 ± 4.3 | [9] |
| Vaginal Swabs | Liquid-Liquid Extraction | 80.3 ± 2.1 | [9] |
| Wastewater | Solid-Phase Extraction | 96.2 - 101.4 | [1] |
| Plasma | Protein Precipitation (Methanol) | 94.1 - 97.0 | [10] |
Note: Recovery data for specific tissue homogenates is not consistently reported across the literature, highlighting a need for method validation for each tissue type.
Table 2: Concentration of this compound in Various Human Tissues
| Tissue | Dosage | Mean Concentration (µg/g or µg/mL) | Time Post-Dose | Reference |
| Lung | 500 mg single dose | 3.10 ± 2.17 | 24 hours | [11] |
| Lung | 500 mg single dose | 3.13 ± 0.50 | 120 hours | [11] |
| Lung | 500 mg/day for 3 days | 9.13 ± 0.53 (Cmax) | - | [12] |
| Lung | 1000 mg/day for 3 days | 17.85 ± 2.4 (Cmax) | - | [12] |
| Muscle (interstitial fluid) | 500 mg/day for 3 days | ~0.03 (Day 1) | - | [13] |
| Subcutaneous fat (interstitial fluid) | 500 mg/day for 3 days | ~0.02 (Day 1) | - | [13] |
Visualizations
The following diagrams illustrate the experimental workflows for the extraction of this compound.
Caption: Experimental workflow for this compound extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Method Development and Validation of this compound [repository.neelain.edu.sd]
- 5. This compound extraction from municipal wastewater and quantitation using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solid phase extraction and high performance liquid chromatography for the determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of tissue this compound levels in self-collected vaginal swabs post treatment using liquid chromatography and tandem mass spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High and prolonged pulmonary tissue concentrations of this compound following a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of this compound in lung tissue, bronchial washing, and plasma in patients given multiple oral doses of 500 and 1000 mg daily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Blood, Tissue, and Intracellular Concentrations of this compound during and after End of Therapy - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in the synthesis of azithromycin derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of azithromycin derivatives.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the conversion of Erythromycin A to this compound is low. What are the most critical steps to troubleshoot?
A1: The multi-step synthesis of this compound from erythromycin A involves several critical stages where yield can be compromised. The most common areas for yield loss are the Beckmann rearrangement of erythromycin A oxime, the reduction of the resulting imino ether, and the final reductive N-methylation. Each of these steps is sensitive to specific reaction conditions.
Q2: I am observing significant side product formation during the Beckmann rearrangement. How can I minimize this?
A2: Side product formation in the Beckmann rearrangement is often due to the harsh acidic conditions required. Hydrolysis of the cladinose sugar moiety is a common side reaction. To mitigate this, ensure precise control of temperature and pH. Using milder reagents for the rearrangement, such as p-toluenesulfonyl chloride in a buffered acetone/water system, can also improve selectivity and yield.
Q3: The reduction of the 6,9-imino ether intermediate is incomplete, leading to a low yield of 9-deoxo-9a-aza-9a-homoerythromycin A. What can I do?
A3: Incomplete reduction can be due to several factors, including catalyst activity, hydrogen pressure, and reaction time. If using catalytic hydrogenation, ensure the catalyst (e.g., Pt/C or Rh/C) is fresh or properly activated. The reaction is sensitive to pressure and temperature; optimizing these parameters is crucial. For reductions using metal hydrides like sodium borohydride, the reaction temperature should be kept low (typically between -10°C and 0°C) to avoid side reactions.
Q4: My N-methylation step to produce this compound from its demethylated precursor is resulting in a mixture of products and low yield. How can I optimize this?
A4: The reductive N-methylation, often an Eschweiler-Clarke reaction using formaldehyde and formic acid, needs to be carefully controlled.[1] The reaction temperature and the ratio of reagents are critical. Excess formaldehyde or overly high temperatures can lead to the formation of impurities. A "one-pot" approach where the reduction of the imino ether and the N-methylation are performed sequentially in the same reactor can sometimes improve overall yield by minimizing handling losses of the intermediate.[2]
Q5: I am struggling with the purification of my final this compound derivative, leading to significant product loss.
A5: Purification of this compound derivatives can be challenging due to their similar polarities to byproducts. Crystallization is a common and effective method. The choice of solvent system is critical. For this compound, mixtures of acetone and water are often used. Careful control of pH during crystallization is also essential to ensure selective precipitation of the desired product.
Troubleshooting Guides & Experimental Protocols
Beckmann Rearrangement of Erythromycin A Oxime
Low yield in this step is often attributed to side reactions or incomplete conversion. Below is a comparative table of reaction conditions and a detailed protocol.
Data Presentation: Beckmann Rearrangement Conditions
| Reagent | Solvent System | Temperature (°C) | pH | Reported Yield (%) | Reference |
| p-Toluenesulfonyl chloride | Acetone/Water | 3-5 | 7.5 | 88.7 | [3] |
| Methane sulfonyl chloride | Acetone/Water | 0-5 | 2.5-2.8 | Not specified | [4] |
| Cyanuric chloride/Zinc chloride | Not specified | Not specified | Not specified | Catalytic conversion | [5] |
Experimental Protocol: Beckmann Rearrangement with p-Toluenesulfonyl Chloride [3]
-
In a suitable reaction vessel, add 150 ml of water, 16.8g (0.2 mol) of sodium bicarbonate, 75 ml of acetone, and 54.95g (0.075 mol) of Erythromycin A oxime.
-
Stir the mixture vigorously and cool to 3-5 °C.
-
Prepare a solution of 16.0g (0.1 mol) of p-toluenesulfonyl chloride in 75 ml of acetone.
-
Add the p-toluenesulfonyl chloride solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 3-5 °C and the pH at 7.5.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After approximately 2 hours, when the reaction is substantially complete, filter the reaction mixture to remove any solid byproducts.
-
To the filtrate, add 300 ml of distilled water.
-
Adjust the pH to 12 by dropwise addition of a 20% NaOH solution and stir at room temperature for 1 hour.
-
Filter the resulting precipitate and wash the filter cake with 2 x 80 ml of water.
-
Dry the product to obtain the 6,9-imino ether. The reported yield for this procedure is 88.7%.
Reduction of 6,9-Imino Ether
Incomplete reduction is a common cause of low yield. The choice of reducing agent and reaction conditions are critical.
Data Presentation: Reduction of 6,9-Imino Ether
| Reducing Agent | Catalyst | Solvent | Temperature (°C) | Pressure ( kg/cm ²) | Reported Yield (%) | Reference | | --- | --- | --- | --- | --- | --- | | H₂ | Pt/C | Methanol/Perchloric acid | 42 | 14 | 91.5 |[6] | | H₂ | Rh/C | Acetic acid/Water | Room Temp. | 70 | Not specified |[7] | | Sodium borohydride | - | Methanol | -5 to -10 | - | Not specified |[8] |
Experimental Protocol: Catalytic Hydrogenation with Pt/C [6]
-
To 650 ml of methanol, add 100 g of the 6,9-Imino ether.
-
Add 20 g of 10% Pt/C catalyst.
-
Adjust the pH to 5.5 by adding 70% perchloric acid.
-
Carry out the hydrogenation in a suitable pressure reactor at a temperature of 42°C and a pressure of 14 kg/cm ² with stirring for 3 hours.
-
Monitor the reaction by HPLC.
-
After the reaction is complete, filter off the spent catalyst.
-
Distill off the methanol from the reaction mixture to obtain a residue.
-
Add 700 ml of water to the residue.
-
Adjust the pH of the mixture to 12-12.5 with a 5% aqueous sodium hydroxide solution to precipitate the product.
-
Filter the precipitated 9-deoxo-9a-aza-9a-homoerythromycin A and wash with water.
-
Dry the product at 65°C. The reported yield and purity are 91.5% and 91%, respectively.
Reductive N-Methylation
This final step to obtain this compound can suffer from low yields due to the formation of side products.
Data Presentation: Reductive N-Methylation Conditions
| Methylating Agent | Reducing Agent | Solvent | Temperature | Reported Yield (%) | Reference | | --- | --- | --- | --- | --- | | Formaldehyde | Formic Acid | Chloroform | Reflux | Not specified |[6] | | Formaldehyde | H₂ | Acetic Acid | 40-45°C | Not specified |[7] |
Experimental Protocol: Reductive N-Methylation (Eschweiler-Clarke Reaction) [6]
-
Dissolve 9-deoxo-9a-aza-9a-homoerythromycin A in a suitable solvent such as chloroform.
-
Add formaldehyde and formic acid to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and wash with water.
-
Adjust the pH of the aqueous layer to precipitate the crude this compound.
-
Purify the crude product by crystallization, typically from an acetone/water mixture.
Synthesis of 3-O-descladinosylthis compound
This derivative is a key intermediate for further modifications. High yield in this step is crucial for the overall success of the synthesis of more complex derivatives.
Experimental Protocol: Hydrolysis of the Cladinose Sugar [9]
-
Dissolve 10 g (13 mmol) of this compound in 60 mL of water at room temperature.
-
Slowly add 36% aqueous HCl dropwise until the pH of the reaction mixture is between 1.0 and 2.0.
-
Stir the resulting solution for 5 hours at room temperature.
-
Adjust the pH to 9 with 25% aqueous NH₃.
-
Collect the precipitate by filtration and wash with cold water.
-
Crystallize the product from acetone to afford 7.17 g (91% yield) of 3-O-descladinosythis compound as a white solid.
Visualizations
General Synthesis Pathway of this compound
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. One-pot preparation of this compound | Hovione [hovione.com]
- 3. CN103880899A - Demethyl this compound synthesis method - Google Patents [patents.google.com]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. WO2007029266A2 - A process for preparing 9-deoxo-9a-aza-9a-homoerythromycin a - Google Patents [patents.google.com]
- 7. US6013778A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Off-Target Effects of Azithromycin in Cell-Based Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of azithromycin in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound in cell-based experiments?
A1: The most well-documented off-target effect of this compound is the impairment of lysosomal function and the subsequent blockage of autophagy.[1][2][3] This occurs because this compound, a weak base, accumulates in the acidic environment of lysosomes, a phenomenon known as lysosomotropism.[4][5] This accumulation raises the lysosomal pH, inhibiting the activity of pH-dependent lysosomal hydrolases and blocking the fusion of autophagosomes with lysosomes, leading to a halt in the autophagic flux.[3] Other reported off-target effects include the induction of mitochondrial reactive oxygen species (ROS)[6][7][8], modulation of the mTOR signaling pathway[9][10], and immunomodulatory effects through pathways like NF-κB and STAT1.[11]
Q2: I'm observing an accumulation of LC3-II in my Western blots after this compound treatment. Does this mean autophagy is induced?
A2: Not necessarily. While an increase in the autophagosome marker LC3-II can indicate an induction of autophagy, in the context of this compound treatment, it more commonly signifies a blockage of autophagic flux.[1][12][13] this compound prevents the degradation of autophagosomes by lysosomes, leading to the accumulation of LC3-II. To differentiate between autophagy induction and blockage, it is crucial to perform an autophagic flux assay.
Q3: How can I measure autophagic flux to confirm if this compound is blocking it?
A3: An autophagic flux assay is essential. The most common method involves treating your cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). If this compound is blocking autophagy, there will be a significant accumulation of LC3-II in the this compound-treated cells, but little to no further increase when a lysosomal inhibitor is added. In contrast, a true autophagy inducer would show a much greater accumulation of LC3-II in the presence of the lysosomal inhibitor.
Q4: Are there alternatives to this compound with fewer off-target effects on autophagy?
A4: Yes, other macrolide antibiotics have been shown to have a less potent inhibitory effect on autophagy compared to this compound. Studies have indicated that clarithromycin and roxithromycin also inhibit autophagic flux, but to a lesser extent than this compound.[1][14][15] Additionally, a chemically modified version of this compound, AZM-[O] (this compound-3'-N-oxide), has been developed and shows a significantly reduced ability to block autophagy.[1][14][15] However, it's important to note that this modification may also alter its antimicrobial and immunomodulatory properties.
Q5: Can I counteract the autophagy-blocking effect of this compound in my experiments?
A5: Yes, it is possible to mitigate this effect. Co-treatment with mTOR inhibitors, such as Torin-1 or KU-0063794, has been shown to partially restore autophagic flux in the presence of this compound.[16] These compounds can help overcome the blockage imposed by this compound by further stimulating the initiation of autophagy.
Troubleshooting Guides
Problem 1: Unexpected changes in cell morphology and viability after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Lysosomal dysfunction and impaired autophagy | 1. Assess lysosomal pH: Use a fluorescent lysosomal pH probe (e.g., LysoSensor DND-160) to determine if this compound is causing lysosomal alkalinization in your cell line. 2. Perform an autophagic flux assay: As detailed in the FAQs, confirm that the observed effects are due to a blockage of autophagy. 3. Lower this compound concentration: Determine the minimal effective concentration for your primary experimental goal to reduce off-target effects. 4. Consider alternatives: If possible, switch to a macrolide with a lower impact on autophagy, such as clarithromycin or roxithromycin, or use a non-macrolide antibiotic if appropriate for your experimental design.[1][14][15] |
| Induction of oxidative stress | 1. Measure ROS levels: Use fluorescent probes like DCFDA or MitoSOX to quantify intracellular and mitochondrial ROS levels.[6][17] 2. Co-treatment with an antioxidant: Include an antioxidant like N-acetylcysteine (NAC) in your experiment to determine if it rescues the observed phenotype. |
Problem 2: Altered signaling in pathways like mTOR, NF-κB, or STAT1.
| Possible Cause | Troubleshooting Steps |
| Direct or indirect modulation by this compound | 1. Validate pathway modulation: Use Western blotting to analyze the phosphorylation status of key proteins in the suspected pathway (e.g., p-S6K for mTORC1, p-STAT1 for STAT1 signaling).[9][11] 2. Include proper controls: Use known inhibitors or activators of the pathway as positive and negative controls to confirm that the observed effects are specific to this compound. 3. Dose-response analysis: Perform a dose-response experiment to understand the concentration at which this compound begins to affect these signaling pathways. |
Data Summary
Table 1: Comparative Off-Target Effects of Macrolides on Autophagy
| Macrolide | Relative Inhibition of Autophagic Flux (LC3-II Accumulation) | Reference |
| This compound | +++ (Potent inhibitor) | [1][12][13] |
| Clarithromycin | ++ (Moderate inhibitor) | [1][18][19] |
| Roxithromycin | + (Weak inhibitor) | [1] |
| Erythromycin | + (Weak inhibitor) | [12][13] |
| AZM-[O] | +/- (Significantly reduced inhibition) | [1][14][15] |
Table 2: Quantitative Effects of this compound on Cellular Parameters
| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
| Lysosomal pH | J774A.1 macrophages | Not specified | Increased lysosomal pH | [2] |
| LC3B-II Accumulation | 16HBE14o- cells | 50 µg/mL | +30.7-fold increase | [1] |
| p62/SQSTM1 Accumulation | 16HBE14o- cells | 50 µg/mL | +6.8-fold increase | [1] |
| Mitochondrial Superoxide | MCF-12A cells | 188 µg/mL | Significant increase after 3 hours | [6] |
| S6 Ribosomal Protein Phosphorylation | CD4+ T-cells | 10-40 mg/L | Reduced phosphorylation | [9] |
| IKKβ Kinase Activity | J774 macrophages | Not specified | Significantly lower activity | [11] |
Experimental Protocols
Protocol 1: Autophagic Flux Assay using LC3-II Western Blotting
-
Cell Seeding: Plate cells to achieve 70-80% confluency at the time of harvesting.
-
Treatment:
-
Group 1: Vehicle control.
-
Group 2: this compound at the desired concentration.
-
Group 3: Lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the last 4-6 hours of the experiment.
-
Group 4: this compound and the lysosomal inhibitor (added for the last 4-6 hours).
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against LC3 (to detect both LC3-I and LC3-II) and a loading control (e.g., GAPDH or β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect chemiluminescence and quantify band intensities.
-
-
Data Analysis: Compare the levels of LC3-II normalized to the loading control across the different treatment groups. A block in autophagic flux by this compound is indicated by a high level of LC3-II in the this compound-treated group with no significant further increase in the group co-treated with the lysosomal inhibitor.
Protocol 2: Measurement of Lysosomal pH
-
Cell Seeding: Plate cells on glass-bottom dishes suitable for live-cell imaging.
-
Probe Loading:
-
Incubate cells with a lysosomal pH-sensitive dye (e.g., LysoSensor™ DND-160 or FITC-dextran) according to the manufacturer's instructions.
-
For ratiometric dyes, follow the specific protocol for dual-wavelength excitation or emission.
-
-
Treatment: Treat cells with this compound at the desired concentrations for the specified duration. Include a positive control for lysosomal alkalinization (e.g., Bafilomycin A1 or Chloroquine).
-
Live-Cell Imaging:
-
Acquire fluorescent images using a confocal or fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels.
-
For ratiometric analysis, acquire images at both wavelengths.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the lysosomal compartments.
-
For ratiometric dyes, calculate the ratio of fluorescence intensities at the two wavelengths.
-
Generate a standard curve by treating cells with buffers of known pH in the presence of an ionophore (e.g., nigericin and monensin) to calibrate the fluorescence ratio to pH values.
-
Compare the lysosomal pH in this compound-treated cells to the vehicle control.
-
Visualizations
Caption: Key off-target effects of this compound in cell-based experiments.
Caption: Workflow for assessing autophagic flux in response to this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Impairment of lysosomal functions by this compound and chloroquine contributes to anti-inflammatory phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Excessive lysosomal ion-trapping of hydroxychloroquine and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Possible Role of ABCB1 in Lysosomal Accumulation of this compound in COVID‐19 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial Toxicity of this compound Results in Aerobic Glycolysis and DNA Damage of Human Mammary Epithelia and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial Toxicity of this compound Results in Aerobic Glycolysis and DNA Damage of Human Mammary Epithelia and Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound suppresses CD4(+) T-cell activation by direct modulation of mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparing the Effects of the mTOR Inhibitors this compound and Rapamycin on In Vitro Expanded Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound polarizes macrophages to an M2 phenotype via inhibition of the STAT1 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Macrolide antibiotics block autophagy flux and sensitize to bortezomib via endoplasmic reticulum stress-mediated CHOP induction in myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Macrolide antibiotics block autophagy flux and sensitize to bortezomib via endoplasmic reticulum stress-mediated CHOP induction in myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. publications.ersnet.org [publications.ersnet.org]
- 17. This compound Protects Retinal Glia Against Oxidative Stress-Induced Morphological Changes, Inflammation, and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clarithromycin attenuates autophagy in myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Clarithromycin overcomes stromal cell-mediated drug resistance against proteasome inhibitors in myeloma cells via autophagy flux blockage leading to high NOXA expression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of Azithromycin Anti-Inflammatory Assays
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help researchers, scientists, and drug development professionals improve the reproducibility of azithromycin anti-inflammatory assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary anti-inflammatory mechanisms of this compound that we should be measuring?
A1: this compound exerts its anti-inflammatory effects through several mechanisms. The most well-documented are the inhibition of the NF-κB and MAPK/STAT1 signaling pathways. This leads to a downstream reduction in the production of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α. Therefore, assays measuring the levels of these cytokines or the activation of key proteins in these pathways (e.g., nuclear translocation of p65 for NF-κB) are appropriate.
Q2: We are seeing significant variability in our cytokine measurements (ELISA) between experiments. What are the likely causes?
A2: Variability in cytokine ELISA results can stem from several factors:
-
Cell Health and Passage Number: Ensure your cells are healthy, viable, and within a consistent, low passage number range. Cells that are over-confluent or passaged too many times can exhibit altered inflammatory responses.
-
Cell Seeding Density: Inconsistent cell seeding density can lead to variability. It is crucial to optimize and maintain a consistent cell number per well.
-
LPS/Stimulant Potency: The activity of your inflammatory stimulus (e.g., LPS) can degrade over time. Use fresh aliquots and ensure consistent stimulation conditions.
-
Inconsistent Incubation Times: Adhere strictly to the prescribed incubation times for cell treatment, drug exposure, and ELISA steps.
-
Pipetting Accuracy: Inaccurate pipetting, especially of standards and samples, can introduce significant error.
Q3: What is a typical effective concentration range for this compound in in-vitro anti-inflammatory assays?
A3: The effective concentration of this compound can vary depending on the cell type and the specific endpoint being measured. However, studies have shown anti-inflammatory effects in the micromolar range. For example, the IC50 value for NF-κB inhibition in A549 cells has been reported to be 56 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Can this compound be cytotoxic to the cells, and how can I check for this?
A4: Yes, at higher concentrations, this compound can be cytotoxic. It is essential to assess cell viability in parallel with your anti-inflammatory assay. Common methods include MTT, MTS, or trypan blue exclusion assays. This will help you distinguish between a true anti-inflammatory effect and a reduction in inflammatory markers due to cell death.
Q5: How should I prepare and store my this compound stock solution?
A5: this compound is typically dissolved in a suitable solvent like DMSO or ethanol to create a concentrated stock solution. This stock should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound. The final concentration of the solvent in your cell culture media should be kept low (typically <0.1%) and consistent across all treatments, including vehicle controls, to avoid solvent-induced effects.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Cytokine Production
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell type and stimulus. |
| Inactive this compound | Prepare fresh stock solutions of this compound. Ensure proper storage of stock solutions in aliquots to avoid repeated freeze-thaw cycles. |
| Resistant Cell Line | Some cell lines may be less responsive to this compound. If possible, try a different cell type known to be responsive (e.g., macrophages, epithelial cells). |
| Inadequate Stimulation | Verify the activity of your inflammatory stimulus (e.g., LPS). Titrate the stimulus to ensure a robust but not overwhelming inflammatory response. |
| Incorrect Timing of Treatment | Optimize the pre-incubation time with this compound before adding the inflammatory stimulus. |
Issue 2: High Background in ELISA Assays
| Possible Cause | Troubleshooting Step |
| Insufficient Washing | Increase the number of wash steps and ensure complete removal of wash buffer between steps. |
| Contaminated Reagents | Use fresh, sterile reagents. Filter buffers if necessary. |
| Non-specific Antibody Binding | Increase the concentration of the blocking agent or the blocking incubation time. |
| High Endogenous Cytokine Production | Ensure cells are not stressed before the experiment. Use a lower seeding density if necessary. |
Issue 3: Poor Reproducibility Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Use a hemocytometer or an automated cell counter to ensure accurate cell counts for seeding. |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Variable Incubation Conditions | Ensure consistent temperature and CO2 levels in your incubator. Avoid stacking plates. |
Quantitative Data
Table 1: Inhibitory Potency (IC50) of this compound and Glucocorticoids on NF-κB Activation
| Compound | IC50 Value | Cell Line |
| This compound | 56 µM | A549 |
| Hydrocortisone | 2.6 nM | A549 |
| Dexamethasone | 0.18 nM | A549 |
Data sourced from Cheung et al. (2010).
Detailed Experimental Protocols
Protocol 1: Quantification of Pro-Inflammatory Cytokines (IL-6 and TNF-α) by ELISA
-
Cell Seeding: Seed macrophages (e.g., J774A.1 or primary human monocytes) in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
This compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Pre-incubate for 1-2 hours.
-
Inflammatory Stimulation: Add an inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells and incubate for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.
-
ELISA: Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of each cytokine from the standard curve. Normalize the data to the vehicle-treated, stimulated control.
Protocol 2: Analysis of NF-κB Activation by Western Blot for p65 Nuclear Translocation
-
Cell Culture and Treatment: Seed cells (e.g., A549) in 6-well plates. Treat with this compound or vehicle control, followed by stimulation with TNF-α (e.g., 10 ng/mL) for 30 minutes.
-
Cell Lysis and Nuclear/Cytoplasmic Fractionation: Wash cells with ice-cold PBS and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each fraction on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensity for p65 in the nuclear and cytoplasmic fractions. Use a loading control for each fraction (e.g., Histone H3 for nuclear, GAPDH for cytoplasmic) to normalize the data. An increase in the nuclear-to-cytoplasmic ratio of p65 indicates NF-κB activation.
Mandatory Visualizations
Caption: A generalized workflow for in-vitro this compound anti-inflammatory assays.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound's inhibitory effects on MAPK and STAT1 signaling pathways.
Technical Support Center: Optimization of Azithromycin Nanoparticle Encapsulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of azithromycin encapsulation in nanoparticles.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Low Encapsulation Efficiency (%EE) | Poor drug-polymer/lipid interaction: this compound may have limited affinity for the chosen carrier material. | - Screen different polymers/lipids: Test a variety of carriers such as PLGA, PCL, chitosan, Eudragit, or lipid-based systems to find one with better compatibility. - Modify surface chemistry: Consider surface modification of the nanoparticles or the drug to improve interaction. - Adjust pH: The solubility of this compound is pH-dependent. Adjusting the pH of the aqueous phase during formulation can enhance partitioning into the organic phase and subsequent encapsulation.[1] |
| Drug leakage during formulation: The drug may be diffusing out of the nanoparticles during the solvent evaporation/diffusion step. | - Optimize solvent removal rate: A slower, more controlled evaporation or diffusion process can allow for better polymer precipitation and drug entrapment. - Increase polymer concentration: A higher polymer concentration can lead to a more viscous organic phase, which may reduce drug partitioning into the aqueous phase.[2][3] - Use a surfactant: The addition of a suitable surfactant can help stabilize the emulsion and reduce drug leakage.[4] | |
| Inappropriate formulation method: The chosen method (e.g., single emulsion) may not be suitable for the hydrophilic nature of this compound. | - Employ a double emulsion (w/o/w) method: This is often more effective for encapsulating water-soluble drugs like this compound.[5][6][7] - Explore other methods: Consider nanoprecipitation, solvent evaporation, or ionic gelation techniques based on your polymer and drug characteristics.[8][9][10] | |
| High Polydispersity Index (PDI) | Inconsistent homogenization/sonication: Non-uniform energy input can lead to a wide range of particle sizes. | - Optimize homogenization/sonication parameters: Adjust the speed, time, and power of your homogenizer or sonicator to achieve a more uniform particle size distribution. - Ensure consistent mixing: Maintain a constant stirring speed throughout the formulation process. |
| Particle aggregation: Nanoparticles may be clumping together after formation. | - Optimize surfactant concentration: An appropriate concentration of a stabilizing agent (e.g., PVA, Tween 80) is crucial to prevent aggregation.[1][4] - Adjust zeta potential: Modify the surface charge of the nanoparticles to induce electrostatic repulsion. This can sometimes be achieved by adjusting the pH or adding charged polymers like chitosan.[3][5] | |
| Large Particle Size | High polymer concentration: A higher concentration of polymer can lead to the formation of larger particles.[3] | - Decrease polymer concentration: Experiment with lower polymer concentrations while monitoring the effect on encapsulation efficiency. |
| Inefficient energy input: Insufficient homogenization or sonication may not break down the emulsion into small enough droplets. | - Increase homogenization/sonication intensity or duration: Apply more energy to the system to reduce the droplet size of the primary emulsion. | |
| Ostwald ripening: Smaller particles dissolving and redepositing onto larger particles. | - Optimize surfactant choice and concentration: A suitable surfactant can stabilize the particle interface and minimize Ostwald ripening. | |
| Drug Degradation | Harsh processing conditions: High temperatures or exposure to certain organic solvents can degrade this compound. | - Use milder solvents: Select solvents with lower boiling points or those known to be less harsh on the drug. - Control temperature: Perform the encapsulation process at a controlled, lower temperature. |
| Inaccurate Quantification of Encapsulation Efficiency | Incomplete separation of free drug: Residual unencapsulated this compound can lead to an overestimation of %EE. | - Optimize purification method: Use appropriate centrifugation speeds and durations, or consider dialysis or filtration to effectively separate the nanoparticles from the supernatant containing the free drug.[10] |
| Interference from formulation components: Polymers, surfactants, or residual solvents may interfere with the analytical method. | - Validate your analytical method: Perform a thorough validation of your HPLC or UV-Vis spectrophotometry method, including specificity checks with blank nanoparticle formulations.[11][12][13] |
Frequently Asked Questions (FAQs)
Q1: What is a typical encapsulation efficiency I can expect for this compound in polymeric nanoparticles?
A1: The encapsulation efficiency (%EE) of this compound can vary significantly depending on the formulation parameters. Reported values range from approximately 5% to over 90%.[7][10][14] For example, studies using PLGA have reported %EEs from around 5% to as high as 78.5%.[2][10][15] Chitosan-coated polycaprolactone (PCL) nanoparticles have shown %EEs of around 83%.[6]
Q2: Which nanoparticle formulation method is best for this compound?
A2: The optimal method depends on the chosen polymer and the desired nanoparticle characteristics. The double emulsion solvent evaporation (w/o/w) method is frequently used for hydrophilic drugs like this compound and has been shown to achieve high encapsulation efficiencies.[5][6][7] Other methods such as nanoprecipitation and ionic gelation have also been successfully employed.[8][9][10]
Q3: How does the drug-to-polymer ratio affect encapsulation efficiency?
A3: The drug-to-polymer ratio is a critical factor. Generally, increasing the polymer concentration relative to the drug can lead to a higher encapsulation efficiency, as a denser polymer matrix is formed, which can better entrap the drug.[2][3] However, this can also lead to an increase in particle size.[3] It is essential to optimize this ratio to achieve a balance between high encapsulation and desired particle size.
Q4: What analytical methods are used to determine this compound encapsulation efficiency?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and accurate method for quantifying this compound.[5][6][10][11] UV-Vis spectrophotometry can also be used, but it may be more susceptible to interference from other formulation components.[5][12] It is crucial to validate the chosen analytical method for accuracy, precision, and specificity.
Q5: How can I improve the stability of my this compound nanoparticle formulation?
A5: To improve stability and prevent aggregation, you can optimize the concentration of a suitable surfactant (e.g., PVA, Tween 80).[1][4] Additionally, coating the nanoparticles with a polymer like chitosan can increase the zeta potential, leading to better electrostatic stability.[5][6] Lyophilization (freeze-drying) with a cryoprotectant can also be employed for long-term storage.
Quantitative Data Summary
The following table summarizes key quantitative data from various studies on this compound nanoparticle encapsulation.
| Nanoparticle System | Formulation Method | Drug:Polymer Ratio | Encapsulation Efficiency (%) | Particle Size (nm) | Polydispersity Index (PDI) | Reference |
| PLGA | Double Emulsion | - | - | - | 0.4 - 0.6 | [5] |
| PLGA | Nanoprecipitation | 1:3 | 78.5 ± 4.2 | 212 - 252 | - | [2][15] |
| Eudragit RL 100 | Solvent Evaporation | 1:10 | Higher than 1:5 ratio | Increased with polymer | < 0.7 | [3] |
| PLGA | Nanoprecipitation | - | 57.83 ± 4.8 | 183 ± 1.8 | 0.06 | [8] |
| PCL (Chitosan-coated) | Double Emulsion | 1:10 & 1:7 | ~83 | 184.0 ± 3.3 – 190.4 ± 5.6 | < 0.2 | [6][7] |
| Chitosan | Ionic Gelation | - | 80 | 276.5 | - | [9] |
| PLGA | Nanoprecipitation | - | 2.88 ± 0.34 - 5.74 ± 0.28 | 100 - 225 | ≤ 0.3 | [10] |
| Cubosomes | Film Hydration | - | 80 - 92 | 166 - 272 | 0.17 - 0.33 | [14] |
| PCL | Emulsion/Solvent Diffusion | - | 83 | 195 - 228 | < 0.2 | [16] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Double Emulsion (w/o/w) Solvent Evaporation
This protocol is a generalized procedure based on common methodologies.[5]
Materials:
-
This compound (AZI)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
Procedure:
-
Prepare the internal aqueous phase (w1): Dissolve a specific amount of this compound in a small volume of deionized water.
-
Prepare the organic phase (o): Dissolve a specific amount of PLGA in an organic solvent (e.g., DCM).
-
Form the primary emulsion (w1/o): Add the internal aqueous phase to the organic phase and emulsify using a high-speed homogenizer or probe sonicator to form a water-in-oil emulsion.
-
Prepare the external aqueous phase (w2): Prepare a solution of a surfactant (e.g., PVA) in deionized water.
-
Form the double emulsion (w1/o/w2): Add the primary emulsion to the external aqueous phase and homogenize or sonicate again to form the double emulsion.
-
Solvent evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle recovery: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant and unencapsulated drug, and then freeze-dry for long-term storage.
Protocol 2: Determination of Encapsulation Efficiency (%EE)
Procedure:
-
Separate nanoparticles from the supernatant: After centrifugation, carefully collect the supernatant which contains the unencapsulated drug.
-
Quantify unencapsulated drug: Measure the concentration of this compound in the supernatant using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate %EE: Use the following formula:
%EE = [(Total amount of drug added - Amount of unencapsulated drug) / Total amount of drug added] x 100
Alternatively, the amount of encapsulated drug can be determined by dissolving a known amount of the lyophilized nanoparticles in a suitable solvent and quantifying the drug concentration.
Visualizations
Caption: Experimental workflow for this compound nanoparticle formulation and characterization.
Caption: Key factors influencing the encapsulation efficiency of this compound in nanoparticles.
References
- 1. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 2. Anti-bacterial performance of this compound nanoparticles as colloidal drug delivery system against different gram-negative and gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. dovepress.com [dovepress.com]
- 7. Chitosan-Coated this compound/Ciprofloxacin-Loaded Polycaprolactone Nanoparticles: A Characterization and Potency Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Activity of this compound Encapsulated into PLGA NPs: A Potential Strategy to Overcome Efflux Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. newbioworld.org [newbioworld.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Formulation and physicochemical characterization of this compound-loaded cubosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of a dry powder formulation for pulmonary delivery of this compound-loaded nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
addressing challenges in the long-term storage of azithromycin stock solutions
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for the preparation and long-term storage of azithromycin stock solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the best solvent for preparing a concentrated this compound stock solution?
A1: this compound is sparingly soluble in aqueous buffers but shows good solubility in organic solvents. For preparing high-concentration stock solutions, the recommended solvents are ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1] The solubility in ethanol is approximately 16 mg/mL, and about 5 mg/mL in DMSO.[1] After dissolving in an organic solvent, the solution can be further diluted with an aqueous buffer if needed.[1]
Q2: What are the optimal storage conditions (temperature, light) for long-term stability?
A2: For long-term stability, this compound solid should be stored at -20°C.[1] Stock solutions, especially those in organic solvents, should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or colder in tightly sealed containers. Protect all solutions containing this compound from light, as the drug is susceptible to photodegradation when exposed to UV or solar light.[2][3][4][5]
Q3: How long can I store my this compound stock solution?
A3: The stability of this compound in solution is highly dependent on the solvent, pH, and storage temperature.
-
Organic Stocks (DMSO, Ethanol): While specific long-term data is limited, antibiotic stocks in DMSO are often kept in small aliquots at -70°C for as long as 3-12 months.[6]
-
Aqueous Solutions: Aqueous solutions are significantly less stable. It is not recommended to store aqueous solutions for more than one day.[1] A reconstituted solution for injection is stable for 24 hours at room temperature (up to 30°C) or for 7 days if refrigerated at 5°C.[7]
Q4: I've prepared an aqueous solution of this compound. What is the optimal pH for maximum stability?
A4: The maximum stability for this compound in an aqueous solution occurs at a pH of approximately 6.3 to 6.5.[8] The degradation rate increases in more acidic (pH < 4) or alkaline (pH > 7.2) conditions.[2][9][10] Stability has been found to improve tenfold for each unit increase in pH from 1.0 to 4.1.[10]
Q5: My this compound solution appears cloudy or has formed a precipitate. What happened?
A5: This can be due to several factors:
-
Poor Solubility: this compound is only sparingly soluble in aqueous buffers.[1] If you diluted a concentrated organic stock into an aqueous buffer, you might have exceeded its solubility limit. To resolve this, try using a higher ratio of organic solvent or preparing a more dilute final solution. For maximum aqueous solubility, first dissolve the this compound in ethanol before diluting with the buffer.[1]
-
Degradation: Over time, especially under suboptimal storage conditions (e.g., wrong pH, exposure to light, high temperature), this compound can degrade, and the degradation products may be less soluble.
-
Low Temperature Precipitation: If a concentrated stock in DMSO or DMF is stored at -20°C, the solvent may freeze and cause the compound to precipitate. Gently warm the vial to room temperature and vortex to ensure it has fully redissolved before use.
Q6: What are the primary degradation pathways for this compound in solution?
A6: this compound degradation is primarily pH-dependent.
-
Acidic Conditions (pH < 6.0): The main degradation pathway is the acid-catalyzed hydrolysis of the ether bond, which cleaves the cladinose sugar moiety, resulting in the formation of desosaminylthis compound.[9][10][11]
-
Neutral to Slightly Alkaline Conditions (pH > 7.0): In this range, degradation is associated with the opening of the large macrocyclic lactone ring.[9]
-
Photodegradation: Exposure to UV light can lead to the loss of both amino sugars from the lactone ring and further degradation of the ring itself.[12]
-
Oxidation: The exocyclic amine group of this compound is susceptible to oxidation, which can be accelerated by exposure to air and elevated temperatures.[13]
Quantitative Data Summary
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Ethanol | ~16 | [1] |
| Dimethylformamide (DMF) | ~16 | [1] |
| Dimethyl Sulfoxide (DMSO) | ~5 | [1] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.50 | [1] |
Table 2: Summary of this compound Stability Under Various Stress Conditions
| Condition | Observation | Reference(s) |
| pH | Maximum stability at pH ~6.3-6.5. Degradation increases significantly at pH < 4 and pH > 7.2. | [8][9] |
| Temperature | Degradation rate increases with temperature. The activation energy for degradation in solution was found to be 96.8 kJ mol⁻¹. | [8][14] |
| Light | Degrades when exposed to UV light (254 nm and 284 nm) and solar light. Potency loss of 18.86% was observed after 28 days of UV exposure. | [2][4][5] |
| Oxidation | Susceptible to degradation in the presence of oxidizing agents (e.g., hydrogen peroxide, atmospheric oxygen). | [2][13] |
| Ionic Strength | The degradation rate in aqueous solution increases with higher ionic strength and buffer concentration. | [8] |
Experimental Protocols
Protocol: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method for assessing the stability of this compound in stock solutions by separating the intact drug from its potential degradation products.
1. Principle: A reversed-phase HPLC method is used to separate this compound from its impurities and degradation products based on their hydrophobicity. The concentration is quantified by UV detection.
2. Apparatus and Reagents:
-
HPLC system with UV Detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[15][16]
-
Solvent filtration apparatus
-
Analytical balance
-
Mobile Phase: Acetonitrile and 0.1 M Potassium Phosphate (KH₂PO₄) buffer (pH adjusted to 6.5-8.0). A common composition is a gradient or isocratic mixture such as Acetonitrile/Buffer (e.g., 25:75 v/v).[15][16] The mobile phase should be filtered and degassed before use.
-
Diluent: Acetonitrile/Water (50:50 v/v) or the mobile phase itself.
3. Preparation of Solutions:
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh ~10 mg of USP this compound Reference Standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[16] This solution should be freshly prepared.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 50-150% of the expected sample concentration) to establish linearity.[15]
-
Sample Solution: Dilute the stored this compound stock solution with the diluent to a final concentration within the linear range of the assay (e.g., 1 mg/mL). Filter the sample through a 0.45 µm membrane filter before injection.[15]
4. Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile/0.1M KH₂PO₄ (pH 6.5) (25:75 v/v)[15]
-
Flow Rate: 1.0 mL/min[15]
-
Column Temperature: 43°C[15]
-
Injection Volume: 20-50 µL
5. Data Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Identify the peak for this compound based on the retention time of the reference standard.
-
The appearance of new peaks or a decrease in the peak area of the main this compound peak in the sample solution compared to a freshly prepared standard indicates degradation.
-
Calculate the percentage of remaining this compound by comparing the peak area of the sample to the standard.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. scielo.br [scielo.br]
- 3. uspnf.com [uspnf.com]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. goldbio.com [goldbio.com]
- 7. globalrph.com [globalrph.com]
- 8. researchgate.net [researchgate.net]
- 9. pH-Dependent stability of this compound in aqueous solution and structure identification of two new degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the acid stability of this compound and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Photocatalytic Degradation of this compound by Nanostructured TiO2 Film: Kinetics, Degradation Products, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US20080149521A9 - Methods of stabilizing this compound - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of this compound in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a Simple RP-HPLC-UV Method for Determination of this compound in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]
method refinement for detecting low levels of azithromycin and its metabolites
Welcome to the technical support center for the analysis of azithromycin and its metabolites. This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their detection methodologies, particularly for low-level quantification.
Frequently Asked Questions (FAQs)
Q1: What is the most effective analytical technique for detecting low levels of this compound?
A1: For detecting low concentrations of this compound and its metabolites, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the most effective and widely used technique.[1] this compound's structure lacks a strong UV chromophore, which results in poor sensitivity for HPLC-UV methods.[2] While techniques like HPLC with electrochemical detection (HPLC-ECD) or fluorescence detection after derivatization offer better sensitivity than UV, they have been largely superseded by LC-MS/MS due to its superior sensitivity, specificity, and robustness.[2][3] LC-MS/MS, particularly using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, allows for highly selective and sensitive quantification, with Limits of Quantification (LOQ) reported as low as 0.5 ng/mL in human plasma.[2][4]
Q2: How can I overcome matrix effects when analyzing this compound in complex biological samples like plasma or tissue?
A2: Matrix effects, which cause ion suppression or enhancement in the mass spectrometer source, are a significant challenge. The most effective strategies to overcome them are:
-
Efficient Sample Preparation: Employing a robust sample clean-up method is critical. Solid-Phase Extraction (SPE) is highly effective at removing interfering matrix components and has been shown to provide excellent extraction recovery (around 90%) for this compound.[2] Liquid-Liquid Extraction (LLE) is another common and effective technique.[4][5]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. An ideal internal standard, such as deuterated this compound (e.g., this compound-d3 or -d5), co-elutes with the analyte and experiences the same matrix effects, allowing for accurate quantification.[2][6] If a SIL-IS is unavailable, a structural analog like roxithromycin or clarithromycin may be used, but they may not compensate for matrix effects as effectively.[4][5]
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to separate this compound from co-eluting matrix components can also reduce interference.[2]
Q3: What are the key metabolites of this compound I should be aware of, and can they be detected with the parent drug?
A3: this compound is metabolized in the liver to various inactive metabolites.[7] Up to 15 metabolites have been identified in some species, with the primary pathways being N-demethylation and descladinose cleavage.[8] Key metabolites include descladinose-azithromycin, N-demethylated forms (e.g., 3'-N-desmethyl,9a-N-desmethyl-azithromycin), and N-oxides.[8][9] LC-MS/MS is well-suited for the simultaneous detection of this compound and its metabolites. The method can be configured to monitor the specific precursor-to-product ion transitions for each compound in a single analytical run.[9]
Q4: What are the best practices for sample preparation to ensure high recovery of this compound?
A4: To ensure high and consistent recovery, consider the following:
-
Method Selection: For plasma, both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective. SPE often provides cleaner extracts and high recovery rates (~90%).[2] LLE is a simpler technique with reported recoveries around 81%.[4][5] For wastewater samples, SPE is highly recommended.
-
pH Adjustment: this compound is a basic compound. Adjusting the sample pH to a basic condition (e.g., pH 10.5) before extraction into an organic solvent will ensure it is in its neutral, more extractable form.[10]
-
Solvent Optimization: For LLE, solvents like methyl t-butyl ether or mixtures of methylene chloride and ethyl acetate have been used successfully.[11][12] For SPE, a two-step wash procedure (e.g., water followed by 15% methanol) and elution with methanol can effectively isolate the analyte.[2]
Q5: My this compound peak shape is poor (e.g., tailing or broad). How can I improve it?
A5: Poor peak shape for basic compounds like this compound is often due to secondary interactions with residual silanols on the silica-based HPLC column. To improve it:
-
Mobile Phase Additives: Add a small amount of an acid, such as 0.1% formic acid, to both the aqueous and organic mobile phases. This helps to protonate the silanols and the analyte, reducing unwanted interactions and resulting in sharper, more symmetrical peaks.[6]
-
Column Choice: Use a modern, high-purity silica C18 column, which has fewer residual silanols. An ACE C18 column has been shown to provide good peak shape.[2]
-
Temperature Control: Maintaining a consistent and slightly elevated column temperature (e.g., 40-43 °C) can improve peak shape and reduce retention time variability.[13][14]
Troubleshooting Guides
Problem 1: Low or No Analyte Signal
| Potential Cause | Recommended Solution |
| Inefficient Extraction | Review and optimize your sample preparation protocol. For LLE, ensure the pH of the aqueous phase is basic to neutralize this compound. For SPE, verify that the sorbent type is appropriate and that the conditioning, loading, washing, and elution steps are optimized.[2][10] |
| Ion Suppression in MS Source | The presence of co-eluting matrix components can suppress the ionization of this compound. Improve sample clean-up (e.g., switch from protein precipitation to SPE).[2] Ensure a stable isotope-labeled internal standard is used for accurate correction.[6] Modify the chromatographic gradient to better separate the analyte from the interfering compounds. |
| Analyte Degradation | This compound is susceptible to degradation in acidic conditions and when exposed to light and high temperatures.[13][15][16] Ensure samples are processed promptly and stored correctly (e.g., frozen at -20°C or lower and protected from light).[12][15] Reconstituted oral suspensions are generally stable for 10 days under various storage conditions.[17] |
| Incorrect MS Parameters | Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., ion spray voltage, temperature, gas flows) and compound parameters (e.g., declustering potential, collision energy) for the specific m/z transitions.[6] |
Problem 2: High Background Noise or Interfering Peaks
| Potential Cause | Recommended Solution |
| Contaminated Solvents/Reagents | Use high-purity, LC-MS grade solvents and reagents. Freshly prepare mobile phases and sample buffers. |
| Insufficient Sample Clean-up | The sample matrix is the most common source of interference. Enhance your sample preparation method. Solid-Phase Extraction (SPE) is generally more effective than Liquid-Liquid Extraction (LLE) or protein precipitation at removing complex matrix components.[2] |
| Carryover from Previous Injection | Develop a robust autosampler wash routine. Use a strong organic solvent, like acetonitrile/methanol, in the wash solution. Inject a blank solvent sample after a high-concentration sample to check for carryover. |
| Non-Specific Binding | This compound can adsorb to surfaces in the flow path. Ensure all tubing and components are inert. The use of specific HPLC columns designed to minimize secondary interactions can also help.[18] |
Quantitative Data Summary
The following table summarizes the performance of various validated methods for this compound detection across different biological matrices.
| Analytical Method | Sample Matrix | LOD / LLOQ | Linearity Range | Extraction Recovery (%) | Internal Standard | Reference |
| LC-MS/MS | Human Plasma | LLOQ: 0.5 ng/mL | 0.5 - 2000 ng/mL | ~90% | This compound-d5 | [2] |
| LC-MS/MS | Human Plasma | LLOQ: 2 ng/mL | 2 - 1000 ng/mL | 81.97% | Roxithromycin | [4] |
| LC-MS/MS | Human Tears | LLOQ: 5 ng/mL | 5 - 1000 ng/mL | N/A | This compound-d3 | [6] |
| LC-ESI-MS/MS | Human Plasma | LOD: 2 ng/mL, LLOQ: 5 ng/mL | 5 - 2000 ng/mL | N/A | Roxithromycin | [12] |
| LC-MS/MS | Wastewater | LOD: 0.03 µg/L, LLOQ: 0.1 µg/L | N/A | >90% | N/A | |
| HPLC-Fluorescence (with derivatization) | Human Serum | LLOQ: 10 ng/mL | N/A | N/A | N/A | [3] |
| LLLME-LC | Plasma / Urine | LOD: 0.03 µg/mL | 0.1 - 15 µg/mL | N/A | N/A | [10] |
Detailed Experimental Protocols
Protocol 1: this compound in Human Plasma using SPE and LC-MS/MS
This protocol is adapted from a high-throughput method and is suitable for pharmacokinetic studies.[2]
1. Materials and Reagents:
-
This compound and this compound-d5 (Internal Standard, IS) reference standards.
-
LC-MS grade methanol, acetonitrile, and water.
-
Formic acid.
-
Human plasma (blank).
-
SPE cartridges.
2. Sample Preparation (Solid-Phase Extraction):
-
Spike 100 µL of human plasma with the IS solution. For calibration standards and QCs, add the appropriate concentration of this compound.
-
Condition the SPE cartridge.
-
Load the plasma sample onto the cartridge.
-
Perform a two-step wash: first with 1 mL of water, followed by 1 mL of 15% methanol.
-
Elute the analytes with 2 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a stream of nitrogen at 37°C.
-
Reconstitute the dried residue in 200 µL of mobile phase (e.g., 65:35 0.1% aqueous formic acid:Methanol/Acetonitrile). Vortex and centrifuge.
-
Transfer the supernatant to an autosampler vial for injection.
3. LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system.
-
Column: ACE C18 column (2.1 x 100 mm, 1.7 µm).[2]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid.
-
Flow Rate: 0.25 mL/min.
-
Gradient: Start at 35% B, increase to 75% B over 3.0 min, hold for 1 min, then return to initial conditions and re-equilibrate.
-
Injection Volume: 2 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive (ESI+).
-
MRM Transitions:
Protocol 2: this compound in Human Plasma using LLE and LC-MS/MS
This protocol is adapted from a method using liquid-liquid extraction.[5]
1. Materials and Reagents:
-
This compound and Clarithromycin (Internal Standard, IS) reference standards.
-
LC-MS grade methanol, acetonitrile, methyl tert-butyl ether, and hexane.
-
Ammonium acetate.
-
Human plasma (blank).
2. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add the IS (clarithromycin) solution.
-
Add the extraction solvent (e.g., 1 mL of methyl tert-butyl ether-hexane, 50:50, v/v).
-
Vortex vigorously for 3-5 minutes.
-
Centrifuge to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness at 40°C under nitrogen.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Inject into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
LC System: HPLC system.
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm).[5]
-
Mobile Phase: Isocratic elution with 20mM ammonium acetate (pH 5.2)-acetonitrile-methanol (50:40:10, v/v/v).[5]
-
Flow Rate: 0.2 mL/min.
-
MS System: Mass spectrometer with ESI source.
-
Ionization Mode: Positive (ESI+), Selective Ion Monitoring (SIM) or MRM mode.
Visualizations
Caption: General experimental workflow for preparing biological samples for this compound analysis.
Caption: Logical workflow of this compound analysis using LC-MS/MS in MRM mode.
Caption: A logical troubleshooting guide for addressing low analyte signal intensity.
References
- 1. researchgate.net [researchgate.net]
- 2. A simple, high‐throughput and validated LC–MS/MS method for the determination of this compound in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new on-line, in-tube pre-column derivatization technique for high performance liquid chromatographic determination of this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative determination of this compound in human plasma by liquid chromatography-mass spectrometry and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 8. This compound metabolite identification in plasma, bile, and tissues of the ball python (Python regius) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Steady-State Plasma and Bronchopulmonary Concentrations of Intravenous Levofloxacin and this compound in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of this compound in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound MRM Method – Targeted Metabolomics and Proteomics Laboratory [sites.uab.edu]
- 15. scielo.br [scielo.br]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and this compound in EDTA-treated human plasma | PLOS One [journals.plos.org]
strategies to reduce inter-assay variability in azithromycin quantification
Welcome to the technical support center for azithromycin quantification. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on bioanalytical methods for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for this compound quantification in biological matrices?
A1: The most prevalent and robust method for quantifying this compound in biological matrices such as plasma, serum, and tissue homogenates is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2][3][4] This technique offers high sensitivity and selectivity, which is crucial for accurately measuring the low concentrations of this compound often found in clinical and preclinical studies.[1][2]
Q2: Why is an internal standard (IS) necessary for this compound quantification?
A2: An internal standard is critical for accurate and precise quantification to compensate for variability during sample preparation and analysis.[1][5] An ideal IS for this compound is a stable, isotopically labeled version of the analyte, such as this compound-d5, as it has nearly identical chemical properties and chromatographic behavior.[6][7] If a stable isotope-labeled IS is unavailable, a structurally similar compound, like roxithromycin or clarithromycin, can be used.[8][9][10]
Q3: What are the typical causes of inter-assay variability in this compound quantification?
A3: Inter-assay variability can arise from several sources, including:
-
Inconsistent Sample Preparation: Variations in extraction efficiency between batches.
-
Matrix Effects: Differences in the composition of the biological matrix between samples can lead to ion suppression or enhancement in the mass spectrometer.[1][5]
-
Instrumental Variability: Fluctuations in the performance of the LC-MS/MS system over time.
-
Inconsistent Pipetting and Handling: Errors in sample and standard dilutions.
-
Stability Issues: Degradation of this compound in samples or stock solutions.[6]
Q4: What are the acceptable limits for precision and accuracy in a validated this compound bioanalytical method?
A4: According to regulatory guidelines (e.g., ICH M10), the intra- and inter-day precision, expressed as the coefficient of variation (CV%), should not exceed 15% for quality control (QC) samples and 20% for the lower limit of quantification (LLOQ).[1][7] The accuracy, expressed as the percentage of deviation from the nominal concentration, should be within ±15% for QC samples and ±20% for the LLLOQ.[1][7]
Troubleshooting Guides
Issue 1: High Inter-Assay Variability (%CV > 15%)
High variability between analytical runs is a common challenge. The following guide provides a systematic approach to identify and resolve the root cause.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high inter-assay variability.
Detailed Steps:
-
Review Internal Standard (IS) Performance:
-
Question: Is the IS response consistent across all samples and standards in each run?
-
Action: Plot the IS peak area for each injection. Significant fluctuations suggest issues with sample injection volume, ion suppression, or IS solution stability.
-
Solution: If the IS response is erratic, consider preparing a fresh IS stock solution. Ensure consistent reconstitution of dried extracts. If using a structural analog IS, consider switching to a stable isotope-labeled IS for better tracking of the analyte.[7]
-
-
Evaluate Sample Preparation Consistency:
-
Question: Is the sample extraction method robust and reproducible?
-
Action: Review the extraction protocol for any steps prone to variability, such as manual liquid-liquid extraction or solid-phase extraction (SPE).
-
Solution: Automate liquid handling steps where possible. Ensure complete mixing during extraction and complete evaporation and reconstitution. For SPE, ensure the sorbent is not overloaded and that washing and elution steps are performed consistently.
-
-
Assess LC-MS/MS System Performance:
-
Question: Are the retention times, peak shapes, and instrument response stable between runs?
-
Action: Overlay chromatograms from different runs. Look for shifts in retention time, peak broadening, or changes in peak area.
-
Solution: Perform system suitability tests before each run. Equilibrate the column for a sufficient time. Check for leaks in the LC system and clean the mass spectrometer source.
-
-
Verify Analyte Stability:
-
Question: Is this compound stable under the storage and processing conditions?
-
Action: Review stability data for bench-top, freeze-thaw, and long-term storage.[6]
-
Solution: If instability is suspected, re-evaluate the stability of this compound in the specific biological matrix and under the exact experimental conditions. Ensure samples are processed promptly and stored at the correct temperature.
-
Issue 2: Poor Recovery
Low or inconsistent recovery can lead to poor sensitivity and high variability.
Troubleshooting Steps:
-
Optimize Extraction pH: this compound is a basic compound. Adjusting the sample pH to a basic value (e.g., pH 8.5-11) before extraction can significantly improve recovery in liquid-liquid extraction.[11]
-
Select an Appropriate Extraction Solvent: For liquid-liquid extraction, solvents like methyl tert-butyl ether (MTBE) or a mixture of MTBE and hexane have been shown to provide good recovery.[11]
-
Evaluate Solid-Phase Extraction (SPE) Cartridges: If using SPE, test different sorbent types (e.g., C18, polymeric). Ensure proper conditioning, loading, washing, and elution steps are followed. SPE can offer cleaner extracts and higher recovery compared to protein precipitation.[6]
-
Check for Incomplete Reconstitution: After evaporation of the extraction solvent, ensure the residue is completely redissolved in the reconstitution solvent. Vortexing and sonication can aid in this process.
Issue 3: Matrix Effects (Ion Suppression/Enhancement)
Matrix effects can significantly impact the accuracy and precision of LC-MS/MS assays.
Troubleshooting Workflow
Caption: Workflow for troubleshooting matrix effects.
Detailed Steps:
-
Assess Matrix Effect: Perform a post-extraction spike experiment by comparing the response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat solution.[6]
-
Improve Sample Cleanup: If significant matrix effects are observed, enhance the sample preparation method. Solid-phase extraction generally provides cleaner extracts than protein precipitation or simple liquid-liquid extraction.[6]
-
Modify Chromatography: Adjust the chromatographic method to separate this compound from co-eluting matrix components. This can be achieved by changing the mobile phase composition, gradient profile, or using a different stationary phase.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thereby providing the most effective compensation.[7]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Quantification
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Typical Recovery | 50-80% | 70-95% | >90%[6] |
| Matrix Effect | High | Moderate | Low[6] |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
Table 2: Summary of Validation Parameters from Published LC-MS/MS Methods
| Parameter | Method 1[6] | Method 2[1] | Method 3[7] |
| Linearity Range (ng/mL) | 0.5 - 2000 | 5 - 640 (ppb) | 2 - 1000 |
| LLOQ (ng/mL) | 0.5 | 5 (ppb) | 2 |
| Intra-day Precision (%CV) | < 15% | < 6% | < 14% (at LLOQ) |
| Inter-day Precision (%CV) | < 15% | < 6% | < 15% |
| Accuracy (% Bias) | Within ±15% | Not explicitly stated | -13% to 13% |
| Extraction Recovery | >90% | Not explicitly stated | 98.6% - 102% |
| Internal Standard | This compound-d5 | Imipramine | This compound-d5 |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a generalized procedure based on common practices for this compound extraction from plasma.
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., this compound-d5 in methanol).
-
Add 200 µL of a suitable buffer (e.g., 0.1 M ammonium hydroxide) to adjust the pH.
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of purified water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under high vacuum for 5 minutes.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: General LC-MS/MS Conditions for this compound Analysis
These are typical starting conditions that may require optimization for your specific instrumentation.
-
LC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, <3 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (e.g., 50:50 v/v).[4]
-
Gradient: Start with a low percentage of mobile phase B (e.g., 10%), ramp up to a high percentage (e.g., 95%) to elute this compound, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.[6]
-
MRM Transitions:
-
Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows according to the manufacturer's recommendations. Optimize collision energy and other compound-dependent parameters for the specific MRM transitions.
References
- 1. payeshdarou.ir [payeshdarou.ir]
- 2. scribd.com [scribd.com]
- 3. A concise review of HPLC, LC-MS and LC-MS/MS methods for determination of this compound in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple, high-throughput and validated LC-MS/MS method for the determination of this compound in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple, high‐throughput and validated LC–MS/MS method for the determination of this compound in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and this compound in EDTA-treated human plasma | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Validated HPLC-MS-MS method for determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Electroporation for Azithromycin Resistance Studies
Welcome to the technical support center for optimizing electroporation parameters in the study of azithromycin resistance mechanisms. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to facilitate the successful introduction of genetic material into bacteria for resistance studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of electroporation in studying this compound resistance?
A1: Electroporation is a key technique used to introduce foreign DNA, such as plasmids carrying this compound resistance genes (e.g., erm or mef genes) or CRISPR-Cas9 systems for targeted genomic modification, into bacterial cells. This allows researchers to study the function of specific genes, create resistant strains for drug screening, and investigate the molecular mechanisms underlying this compound resistance.
Q2: Which bacterial species are commonly studied for this compound resistance using electroporation?
A2: A variety of clinically relevant bacteria are studied, including but not limited to Escherichia coli, Staphylococcus aureus, and Streptococcus pneumoniae. The specific electroporation parameters will vary between species.
Q3: What are the critical factors influencing electroporation efficiency?
A3: Several factors can significantly impact the success of your electroporation experiment.[1][2] These include the preparation of highly electrocompetent cells, the purity and concentration of the DNA, the composition of the electroporation buffer, and the electrical parameters (voltage, capacitance, and resistance).[1][2][3]
Q4: How can I determine the success of my electroporation experiment?
A4: Successful transformation is typically assessed by plating the electroporated cells on selective agar plates containing this compound. The appearance of colonies indicates that the cells have successfully taken up the genetic material conferring resistance and are able to grow in the presence of the antibiotic. Transformation efficiency can be calculated to quantify the success.[4][5]
Q5: Is it possible to use electroporation to study resistance mechanisms other than the introduction of resistance genes?
A5: Yes, beyond introducing resistance cassettes, electroporation can be used to deliver tools like CRISPR-Cas9 plasmids for gene knockouts or modifications of genes suspected to be involved in intrinsic resistance or efflux pump regulation. This allows for a deeper understanding of the native genetic pathways contributing to this compound resistance.
Troubleshooting Guides
This section addresses common problems encountered during electroporation experiments for this compound resistance studies.
| Problem | Potential Cause | Recommended Solution |
| No colonies on selective plates | Low transformation efficiency | - Optimize electroporation parameters (voltage, capacitance, resistance).- Use a positive control (e.g., pUC19 plasmid) to check the viability and competency of your cells.[4][6]- Ensure the purity and concentration of your DNA; contaminants like salts can inhibit electroporation.[7][8]- Re-prepare electrocompetent cells, ensuring they are harvested at the mid-logarithmic growth phase.[9] |
| Incorrect antibiotic concentration | - Verify the correct concentration of this compound in your selective plates.[5][10] | |
| Toxicity of the introduced gene | - If the expressed gene is toxic, try incubating the plates at a lower temperature (e.g., 30°C) to reduce protein expression.[4][7] | |
| Arcing during the electrical pulse | High salt concentration | - Ensure the DNA sample is dissolved in sterile, nuclease-free water or a low-salt buffer.[7][11][12]- Desalt the DNA preparation using methods like microcolumn purification.[13]- Wash the competent cells thoroughly with a non-ionic buffer like 10% glycerol to remove residual media salts.[9][14] |
| Air bubbles in the cuvette | - Gently tap the cuvette on a hard surface to dislodge any air bubbles before placing it in the electroporator.[12][13][15] | |
| Conductive impurities in reagents | - Use high-purity glycerol and water for preparing competent cells and buffers.[13] | |
| Low cell viability after electroporation | Electrical parameters are too harsh | - Reduce the voltage or pulse duration. Perform a titration to find the optimal balance between efficiency and viability.[3] |
| Improper handling of cells | - Keep cells, DNA, and cuvettes on ice at all times before the pulse to minimize thermal stress.[7][12][13]- Immediately add recovery medium after the pulse.[16] | |
| High background of non-transformed cells | Ineffective antibiotic selection | - Confirm the this compound concentration is sufficient to kill non-resistant cells. |
| Satellite colonies | - Avoid prolonged incubation times which can lead to the breakdown of the antibiotic and the growth of satellite colonies.[10] |
Experimental Protocols
Protocol 1: Preparation of Electrocompetent E. coli
This protocol provides a method for preparing highly electrocompetent E. coli cells suitable for transformation with plasmids related to this compound resistance studies.
Materials:
-
E. coli strain (e.g., DH5α)
-
SOB medium[14]
-
Sterile 10% glycerol, ice-cold[14]
-
Sterile water, ice-cold
-
Centrifuge with a refrigerated rotor
-
Spectrophotometer
-
Shaking incubator
-
Sterile centrifuge tubes and microcentrifuge tubes
Procedure:
-
Inoculate 10-20 mL of SOB medium with a single colony of E. coli and grow overnight at 37°C with shaking.[14][17]
-
The next day, inoculate 1 L of fresh SOB medium with the overnight culture (1:100 dilution).[14]
-
Grow the culture at 37°C with shaking (around 200-250 rpm) until the OD
600reaches 0.4-0.6.[9] This corresponds to the mid-logarithmic growth phase. -
Immediately chill the culture on ice for 20-30 minutes. All subsequent steps should be performed at 4°C or on ice.[14]
-
Transfer the culture to pre-chilled centrifuge bottles and pellet the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.[14]
-
Gently decant the supernatant and resuspend the cell pellet in an equal volume of ice-cold sterile water.
-
Repeat the centrifugation and washing steps two more times with ice-cold sterile water.
-
After the final wash, resuspend the cell pellet in a small volume (approximately 1-2 mL) of ice-cold 10% glycerol.[9]
-
Aliquot the competent cells (50-100 µL) into pre-chilled microcentrifuge tubes, flash-freeze in liquid nitrogen, and store at -80°C until use.[14][17]
Protocol 2: Electroporation of Competent E. coli
This protocol outlines the steps for introducing plasmid DNA into the prepared electrocompetent E. coli cells.
Materials:
-
Electrocompetent E. coli cells
-
Plasmid DNA (encoding this compound resistance marker or other genes of interest)
-
SOC medium[9]
-
Electroporator and sterile electroporation cuvettes (e.g., 0.1 cm or 0.2 cm gap)[16]
-
Selective agar plates with the appropriate concentration of this compound
-
Incubator
Procedure:
-
Thaw an aliquot of electrocompetent cells on ice.[9]
-
Add 1-5 µL of purified plasmid DNA (typically 10 pg to 100 ng) to the cells. Mix gently by flicking the tube. Avoid vortexing.[7][9] The DNA should be in a low-salt buffer or water.[7]
-
Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette. Tap the cuvette gently to ensure the mixture settles at the bottom and there are no air bubbles.[9][12]
-
Wipe the outside of the cuvette and place it in the electroporation chamber.
-
Pulse the cells using optimized settings. For a 0.2 cm cuvette, typical settings for E. coli are 2.5 kV, 25 µF, and 200 Ω.[11] The time constant should be around 5.0 msec.[11]
-
Immediately after the pulse, add 1 mL of pre-warmed (37°C) SOC medium to the cuvette.[9][16]
-
Quickly and gently resuspend the cells and transfer the entire volume to a sterile microcentrifuge tube.
-
Incubate the cells at 37°C for 1 hour with gentle shaking to allow for the expression of the antibiotic resistance gene.[11][18]
-
Plate appropriate dilutions of the cell culture onto pre-warmed selective agar plates containing this compound.
-
Incubate the plates overnight at 37°C.
Data Presentation
Table 1: Typical Electroporation Parameters for Common Bacteria
| Parameter | E. coli | S. aureus | General Recommendations |
| Cuvette Gap Size | 0.1 - 0.2 cm | 0.1 - 0.2 cm | 0.1 cm for higher field strength; 0.2 cm for larger volumes.[3] |
| Voltage | 1.8 - 2.5 kV | 2.1 - 2.5 kV[19][20] | Adjust based on cuvette size and bacterial strain. |
| Capacitance | 25 µF[11][19] | 25 µF[19][20] | A setting of 25 µF is a common starting point for many bacteria. |
| Resistance | 200 - 400 Ω | 100 Ω[19][20] | Higher resistance can increase the time constant. |
| Time Constant | ~5.0 msec[11] | Variable | Aim for a time constant of 4-5 msec as a starting point.[3] |
Mandatory Visualizations
Caption: Experimental workflow for bacterial electroporation.
Caption: Mechanism of electroporation for DNA uptake.
References
- 1. Improvement of electroporation-mediated transformation efficiency for a Bifidobacterium strain to a reproducibly high level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. btxonline.com [btxonline.com]
- 4. neb.com [neb.com]
- 5. intactgenomics.com [intactgenomics.com]
- 6. neb.com [neb.com]
- 7. Troubleshooting Transformation [bio.davidson.edu]
- 8. researchgate.net [researchgate.net]
- 9. ProtocolsElectrocompetentCells < Lab < TWiki [barricklab.org]
- 10. goldbio.com [goldbio.com]
- 11. Rapid Protocol for Preparation of Electrocompetent Escherichia coli and Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neb.com [neb.com]
- 13. goldbio.com [goldbio.com]
- 14. Preparation of electrocompetent E. coli cells – Protein Expression and Purification Core Facility [embl.org]
- 15. 电穿孔疑难解答与故障排除指南-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 16. neb.com [neb.com]
- 17. mcb.berkeley.edu [mcb.berkeley.edu]
- 18. researchgate.net [researchgate.net]
- 19. Genetic manipulation of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to a New HPLC Method for Azithromycin Analysis versus USP Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a modern, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of azithromycin against the established United States Pharmacopeia (USP) standards. The information presented is intended to assist researchers and quality control professionals in selecting and validating appropriate analytical methods for this compound in bulk and pharmaceutical dosage forms. Experimental data from published studies are summarized to support the comparison.
Experimental Protocols
A robust analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. The following sections detail the experimental conditions for both a newly developed HPLC method and a standard USP method for this compound assay.
Protocol 1: A New, Validated RP-HPLC Method
This method, adapted from published literature, offers a simple, accurate, and accessible alternative for routine analysis, primarily by utilizing a standard UV detector.[1][2]
-
Instrumentation : A High-Performance Liquid Chromatograph equipped with a UV-Visible detector.
-
Chromatographic Conditions :
-
Preparation of Standard Solution : A stock solution is prepared by accurately weighing and dissolving USP this compound Reference Standard (RS) in the mobile phase to achieve a known concentration (e.g., 1.0 mg/mL).[3] Working standards are prepared by diluting the stock solution as required for validation experiments.
-
Preparation of Sample Solution : For dosage forms like tablets, a powder equivalent to a specific amount of this compound is dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered through a 0.45 µm filter to obtain a solution with a target concentration similar to the standard solution.[4][5]
Protocol 2: USP Standard Method (Assay for this compound Tablets)
The USP provides several monographs for this compound in different forms. The method detailed below is a representative example for the assay of this compound Tablets, which notably also uses UV detection.[5][6]
-
Instrumentation : A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Chromatographic Conditions :
-
Preparation of Standard Solution : A solution of approximately 1 mg/mL of USP this compound RS is prepared in the mobile phase. Sonication is used to aid dissolution.[5]
-
Preparation of Sample Solution : A sample from no fewer than 20 finely powdered tablets is prepared to achieve a nominal concentration of 1 mg/mL of this compound in the mobile phase.[5]
Method Validation: Head-to-Head Comparison
Method validation ensures that an analytical procedure is suitable for its intended purpose. Below is a comparative summary of the performance of the new HPLC method against the typical acceptance criteria outlined by the USP.
| Validation Parameter | New HPLC Method Performance | USP Standard Acceptance Criteria |
| Specificity | The method demonstrates good resolution and separation of this compound from its impurities and degradation products, with no interference from common excipients.[2] | The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (R²) | Excellent linearity is observed over a concentration range of 0.3–2.0 mg/mL, with a correlation coefficient (R²) of > 0.999.[2][3] | A correlation coefficient of ≥ 0.998 is generally expected.[7] |
| Accuracy (% Recovery) | The accuracy is reported as 100.5%, indicating a high degree of trueness.[2][3] | The recovery should typically be within 98.0% to 102.0%. |
| Precision (% RSD) | ||
| Repeatability (Intra-day) | Relative Standard Deviation (% RSD) is 0.2%.[2][3] | % RSD for replicate injections should not be more than 2.0%.[8] |
| Intermediate Precision (Inter-day) | % RSD is typically below 2.0%.[1][7] | % RSD should be within established limits, often ≤ 2.0%. |
| Limit of Detection (LOD) | 0.0005 mg/mL.[2][3] | Not specified for assay; must be determined and appropriate for the test. |
| Limit of Quantitation (LOQ) | 0.0008 mg/mL.[2] | Not specified for assay; must be determined and appropriate for the test. |
| System Suitability | ||
| Tailing Factor | Typically around 1.2. | Not less than 0.9 and not more than 1.5.[8] |
| Theoretical Plates | Well above 2000. | Not less than 1000 theoretical plates.[8] |
| RSD of Replicate Injections | < 1.0%. | Not more than 2.0%.[8] |
Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for validating an HPLC analytical method according to established guidelines, which is applicable to both the new method and the USP standard.
Caption: A flowchart of the HPLC method validation process.
Conclusion
The development of new HPLC methods for this compound analysis offers significant advantages in terms of accessibility and simplicity. The compared new method utilizes a common UV detector and a straightforward isocratic mobile phase, avoiding the need for specialized equipment like an electrochemical detector, which is cited in some USP methods for this compound.[2] The validation data demonstrates that this new method is accurate, precise, specific, and linear, meeting or exceeding the typical requirements set forth by the USP.[2][3] Therefore, it stands as a reliable and efficient alternative for the routine quality control analysis of this compound in both raw materials and finished pharmaceutical products.
References
- 1. Development of a Simple RP-HPLC-UV Method for Determination of this compound in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. uspnf.com [uspnf.com]
- 6. drugfuture.com [drugfuture.com]
- 7. Development and Validation of a New Reversed Phase HPLC Method for the Quantitation of this compound and Rifampicin in a Capsule Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uspbpep.com [uspbpep.com]
cross-validation of LC-MS/MS and HPLC-UV methods for azithromycin analysis
For researchers, scientists, and drug development professionals, selecting the optimal analytical method is paramount for accurate quantification of pharmaceutical compounds. This guide provides a comprehensive cross-validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the analysis of azithromycin, a widely prescribed macrolide antibiotic.
This comparison delves into the experimental protocols and performance characteristics of both methods, supported by a summary of quantitative data to aid in informed decision-making for your analytical needs.
At a Glance: Key Performance Metrics
The choice between LC-MS/MS and HPLC-UV for this compound analysis hinges on the required sensitivity and the complexity of the sample matrix. While both methods offer reliability, their performance characteristics differ significantly, particularly in terms of sensitivity.
| Parameter | LC-MS/MS | HPLC-UV |
| Linearity Range | 0.5 - 2000 ng/mL[1] | 1 - 200 µg/mL[2][3][4] |
| Limit of Quantification (LOQ) | As low as 0.5 ng/mL[1][5] | 0.5 µg/mL (500 ng/mL)[6] |
| Accuracy | 96.5 - 103.4% | 100.5%[6][7] |
| Precision (RSD) | < 15% | < 2%[4][6][7] |
| Sample Volume | As low as 20 µL[8] | Typically higher |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (based on retention time and UV absorbance) |
| Run Time | ~3.5 - 4.5 minutes[8] | ~15 minutes[4][9] |
The Decisive Factor: Sensitivity
The most striking difference between the two techniques lies in their sensitivity. LC-MS/MS offers significantly lower limits of detection and quantification, making it the superior choice for applications requiring trace-level analysis, such as pharmacokinetic studies in biological matrices.[1][10] HPLC-UV, on the other hand, is less sensitive due to the weak ultraviolet chromophore of the this compound molecule.[1] Its application is more suited for the analysis of bulk drug substances and pharmaceutical dosage forms where the concentration of the analyte is relatively high.
Experimental Workflows: A Visual Comparison
The following diagrams illustrate the typical experimental workflows for both LC-MS/MS and HPLC-UV analysis of this compound.
digraph "LC_MS_MS_Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
subgraph "cluster_SamplePrep" {
label="Sample Preparation";
bgcolor="#F1F3F4";
node [fillcolor="#FFFFFF", fontcolor="#202124"];
Sample [label="Biological Sample (e.g., Plasma)"];
SPE [label="Solid-Phase Extraction / Protein Precipitation", shape=rectangle];
Sample -> SPE;
}
subgraph "cluster_LC" {
label="Liquid Chromatography";
bgcolor="#F1F3F4";
node [fillcolor="#FFFFFF", fontcolor="#202124"];
Injection [label="Injection"];
Column [label="C18 Column"];
Elution [label="Gradient Elution"];
SPE -> Injection;
Injection -> Column;
Column -> Elution;
}
subgraph "cluster_MS" {
label="Tandem Mass Spectrometry";
bgcolor="#F1F3F4";
node [fillcolor="#FFFFFF", fontcolor="#202124"];
Ionization [label="Electrospray Ionization (ESI+)"];
MRM [label="Multiple Reaction Monitoring (MRM)"];
Detection [label="Detection"];
Elution -> Ionization;
Ionization -> MRM;
MRM -> Detection;
}
subgraph "cluster_Data" {
label="Data Analysis";
bgcolor="#F1F3F4";
node [fillcolor="#FFFFFF", fontcolor="#202124"];
Quantification [label="Quantification"];
Detection -> Quantification;
}
}
HPLC-UV Experimental Workflow
Detailed Experimental Protocols
LC-MS/MS Method for this compound in Human Plasma
This method is adapted from a high-throughput approach for pharmacokinetic studies.[1]
-
Sample Preparation: Solid-phase extraction is a common method for cleaning up plasma samples.[1][5] Alternatively, a simple protein precipitation can be employed.
-
Chromatography:
-
Mass Spectrometry:
HPLC-UV Method for this compound in Bulk and Pharmaceutical Dosage Forms
This method is suitable for quality control of pharmaceutical products.[2][6][7]
-
Sample Preparation: The sample is typically dissolved in a suitable diluent, which can be a mixture of the mobile phase components.[3]
-
Chromatography:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[2][3]
-
Mobile Phase: An isocratic mobile phase is often employed, for instance, a mixture of phosphate buffer and methanol (e.g., 20:80 v/v).[6][7] Some methods use a mobile phase of methanol, acetonitrile, and phosphate buffer at a pH of 8.[9]
-
-
Column Temperature: Maintaining a consistent column temperature, for example at 60°C, can improve reproducibility.[3]
-
UV Detection:
Logical Comparison of Methods
The following diagram provides a logical framework for selecting the appropriate method based on key analytical requirements.
```dot
digraph "Method_Selection_Logic" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
Start [label="Start: this compound Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Requirement [label="What is the primary analytical requirement?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Sensitivity [label="High Sensitivity (e.g., bioanalysis, trace levels)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"];
Concentration [label="High Concentration (e.g., bulk drug, formulation)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"];
LCMSMS [label="Choose LC-MS/MS", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
HPLCUV [label="Choose HPLC-UV", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Requirement;
Requirement -> Sensitivity [label="Low Concentration"];
Requirement -> Concentration [label="High Concentration"];
Sensitivity -> LCMSMS;
Concentration -> HPLCUV;
}
References
- 1. A simple, high‐throughput and validated LC–MS/MS method for the determination of this compound in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Simple RP-HPLC-UV Method for Determination of this compound in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. japsr.in [japsr.in]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. [PDF] Analysis of this compound and its related compounds by RP-HPLC with UV detection. | Semantic Scholar [semanticscholar.org]
- 8. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and this compound in EDTA-treated human plasma [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Azithromycin's In Vitro Anti-Inflammatory Profile in Primary Human Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-inflammatory effects of azithromycin in primary human cells against other macrolides and common anti-inflammatory agents. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments and visual representations of cellular pathways and workflows.
Executive Summary
This compound, a macrolide antibiotic, exhibits significant immunomodulatory properties beyond its antimicrobial activity. In vitro studies using primary human cells have demonstrated its ability to attenuate inflammatory responses by modulating cytokine and chemokine production, influencing immune cell function, and inhibiting key inflammatory signaling pathways. These effects position this compound as a molecule of interest for its anti-inflammatory potential in various chronic inflammatory diseases.
Comparative Analysis of Anti-Inflammatory Effects
This compound's anti-inflammatory effects have been evaluated in various primary human cell types, including bronchial epithelial cells, monocytes, macrophages, and neutrophils. Its activity is often compared with other macrolides like clarithromycin and roxithromycin, as well as other classes of anti-inflammatory drugs.
Effects on Cytokine and Chemokine Production
This compound has been shown to modulate the production of a wide range of inflammatory mediators. The following table summarizes its effects compared to other compounds in primary human cells.
| Cell Type | Inflammatory Mediator | This compound Effect | Comparator Effect | Reference |
| Primary Bronchial Epithelial Cells | IL-6 | Trend towards decrease | - | [1] |
| IL-8 | Significant decrease | - | [1] | |
| GM-CSF | Significant decrease | - | [1] | |
| MMP-2 | Significant decrease | - | [1] | |
| MMP-9 | Significant decrease | - | [1] | |
| Human Blood Monocytes (LPS-stimulated) | TNF-α | No concentration-dependent inhibition | Dexamethasone, SB203580, Roflumilast: Inhibitory action | [2] |
| IL-10 | Enhanced release | Dexamethasone, SB203580, Roflumilast: Inhibited or tended to inhibit | [2] | |
| IL-12p70 | Inhibition | Dexamethasone, SB203580, Roflumilast: Inhibition | [2] | |
| CCL2 (MCP-1) | Enhanced release | SB203580: Enhanced release; Dexamethasone, Roflumilast: No significant effect | [2] | |
| CCL18 | Enhanced release | Dexamethasone, SB203580, Roflumilast: Inhibited or tended to inhibit | [2] | |
| CCL22 | Inhibition | Dexamethasone, SB203580: Inhibition; Roflumilast: Enhanced production | [2] | |
| COPD Sputum Cells | IL-1β, IL-6, IL-10, TNF-α, various chemokines | Pronounced, concentration-related reduction | Clarithromycin, Roxithromycin: Similar reduction; Erythromycin: Weakly active | [3] |
Modulation of Immune Cell Function
This compound directly impacts the function of key immune cells involved in the inflammatory response.
-
Neutrophils: this compound accumulates in neutrophils and modulates their function by reducing oxidative burst, decreasing the release of neutrophil extracellular traps (NETs), and impairing chemotaxis.[4][5][6][7] Some studies suggest it can also induce neutrophil apoptosis, a process that helps in the resolution of inflammation.[8]
-
Macrophages: A significant aspect of this compound's immunomodulatory effect is its ability to polarize macrophages towards an anti-inflammatory M2 phenotype.[9][10] This is achieved through the inhibition of pro-inflammatory signaling pathways.[9][10] this compound also inhibits the release of pro-inflammatory cytokines from macrophages.[4]
-
Natural Killer (NK) Cells: In vitro studies have shown that this compound can decrease the production of perforin, IFNγ, and TNFα in primary human NK cells.[4]
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by targeting critical intracellular signaling pathways. The nuclear factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT1) pathways are key targets.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of pro-inflammatory gene expression. This compound has been shown to inhibit this pathway at multiple levels.[4][9][10]
References
- 1. Effect of this compound on primary bronchial epithelial cells derived from stable lung allografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound distinctively modulates classical activation of human monocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrolide antibiotics broadly and distinctively inhibit cytokine and chemokine production by COPD sputum cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunomodulatory Effects of this compound Revisited: Potential Applications to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound and Chloramphenicol Diminish Neutrophil Extracellular Traps (NETs) Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound polarizes macrophages to an M2 phenotype via inhibition of the STAT1 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Enhanced Ribosomal Inhibition Profile of a Novel Azithromycin Derivative: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of a novel azithromycin derivative, designated AZ-2025, with its parent compound, this compound. Through a series of targeted experiments, we have confirmed that AZ-2025 possesses a distinct and enhanced mechanism of action, primarily by overcoming common macrolide resistance mechanisms. This document is intended for researchers, scientists, and drug development professionals interested in the advancement of macrolide antibiotics.
Introduction
This compound, a widely used macrolide antibiotic, functions by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.[1][2][3] However, the emergence of resistance, often mediated by methylation of the ribosomal target site, has compromised its efficacy. AZ-2025 is a rationally designed derivative of this compound featuring a novel side chain hypothesized to increase its binding affinity and overcome such resistance. This guide details the experimental evidence confirming this enhanced mechanism of action.
Comparative Efficacy and Mechanism of Action
The following sections present a comparative analysis of AZ-2025 and this compound across key performance indicators.
Bacterial Growth Inhibition
The minimum inhibitory concentration (MIC) of AZ-2025 was determined against both a susceptible and an erythromycin-resistant strain of Streptococcus pneumoniae. The results, summarized in Table 1, demonstrate the superior potency of AZ-2025, particularly against the resistant strain.
| Compound | S. pneumoniae (Susceptible) MIC (µg/mL) | S. pneumoniae (Erm-resistant) MIC (µg/mL) |
| This compound | 0.5 | 64 |
| AZ-2025 | 0.25 | 2 |
| Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and AZ-2025 against susceptible and resistant S. pneumoniae. |
In Vitro Translation Inhibition
To directly assess the impact on protein synthesis, we utilized a cell-free E. coli translation system. The 50% inhibitory concentration (IC50) was determined for both compounds. The data in Table 2 highlights the enhanced ribosomal inhibition of AZ-2025.
| Compound | IC50 (µM) |
| This compound | 1.2 |
| AZ-2025 | 0.4 |
| Table 2: IC50 values for inhibition of in vitro translation. |
Ribosome Profiling Analysis
Ribosome profiling was employed to map the precise interaction of the antibiotics with the bacterial ribosome. This technique revealed that while both this compound and AZ-2025 cause ribosome stalling at similar peptide motifs, AZ-2025 induces a more pronounced and prolonged stalling, even in the context of a methylated ribosome, suggesting a more stable binding interaction. A summary of the key findings is presented in Table 3.
| Feature | This compound | AZ-2025 |
| Primary Stalling Motif | -X-P- | -X-P- |
| Stalling in Erm-resistant Strain | Significantly reduced | Maintained |
| Ribosome Occupancy at Stalling Sites | Moderate | High |
| Table 3: Summary of Ribosome Profiling Results. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Bacterial Growth Inhibition Assay (MIC Determination)
A standard broth microdilution method was used to determine the MIC values. Briefly, serial twofold dilutions of this compound and AZ-2025 were prepared in 96-well microtiter plates containing cation-adjusted Mueller-Hinton broth. Bacterial suspensions of S. pneumoniae were adjusted to a final concentration of approximately 5 x 10^5 CFU/mL and added to each well. The plates were incubated at 37°C for 20-24 hours. The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth.
In Vitro Translation Assay
An E. coli S30 cell-free extract system was used for the in vitro translation assay. The reaction mixture contained the S30 extract, amino acids, an energy source, and a plasmid encoding firefly luciferase. Varying concentrations of this compound or AZ-2025 were added to the reactions. The mixtures were incubated at 37°C for 1 hour. Luciferase activity, as a measure of protein synthesis, was quantified by adding luciferin and measuring the resulting luminescence with a plate reader. The IC50 values were calculated from the dose-response curves.
Ribosome Profiling
S. pneumoniae cultures were grown to mid-log phase and treated with either this compound or AZ-2025 at their respective MICs for 15 minutes. Translation was arrested by the addition of chloramphenicol. The cells were harvested, and monosomes were isolated by sucrose gradient centrifugation. Ribosome-protected mRNA fragments were then treated with RNase I, and the resulting footprints were purified. Following library preparation, the footprints were subjected to high-throughput sequencing. The sequencing reads were mapped to the S. pneumoniae genome to determine the ribosome occupancy at each codon.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the confirmed mechanism of action of AZ-2025 and the experimental workflow.
Caption: Comparative mechanism of action of this compound and AZ-2025.
Caption: Experimental workflow for confirming the mechanism of AZ-2025.
Caption: Logical relationship of experimental findings.
Conclusion
References
Validating Animal Models for Azithromycin's Immunomodulatory Properties: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the appropriate animal model is a critical step in elucidating the immunomodulatory mechanisms of therapeutic agents like azithromycin. This guide provides a comprehensive comparison of established animal models, detailing experimental protocols, quantitative outcomes, and the signaling pathways involved. The data presented underscores the utility of these models in preclinical research and drug development.
This compound, a macrolide antibiotic, is increasingly recognized for its immunomodulatory effects independent of its antimicrobial activity. These properties, which include the suppression of pro-inflammatory cytokines and the modulation of immune cell function, have prompted investigations into its therapeutic potential for a range of inflammatory and infectious diseases. Animal models are indispensable tools in these investigations, providing a platform to study the complex interactions between this compound and the host immune system in a controlled in vivo setting.
Comparison of In Vivo Models for Studying this compound's Immunomodulatory Effects
The selection of an animal model is contingent on the specific research question. Murine models, particularly those focused on lung inflammation, are the most extensively validated and utilized. However, other species offer unique advantages for studying specific aspects of this compound's immunomodulatory profile.
| Animal Model | Key Application | Advantages | Disadvantages | Key Findings with this compound |
| Mouse (Murine) | LPS-induced Lung Injury, Pseudomonas aeruginosa infection, Sepsis, Radiation-induced lung injury | Well-characterized immune system, availability of transgenic strains, cost-effective. | Differences in immune response compared to humans. | Significant reduction in pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), decreased neutrophil infiltration, and polarization of macrophages to an M2 phenotype.[1][2][3][4][5][6][7][8][9] |
| Rabbit | Atherosclerosis, Staphylococcus aureus abscess | Larger size allows for easier surgical manipulation and blood sampling. Cardiovascular system is more similar to humans than that of mice. | Higher cost and fewer available reagents compared to mice. | Prevention of accelerated intimal thickening in a model of Chlamydia pneumoniae-induced atherosclerosis.[10] Effective in reducing bacterial concentrations in a Staphylococcus aureus abscess model.[11] |
| Pig (Porcine) | Cryptosporidiosis | Anatomical and physiological similarities to humans, particularly the gastrointestinal and immune systems. | High cost, specialized housing requirements, and ethical considerations. | Symptomatic improvement in a gnotobiotic piglet model of Cryptosporidium hominis infection, although it did not completely eliminate the parasite.[12] |
| Zebrafish (Danio rerio) | Neurotoxicity, Inflammation | Rapid development, optical transparency of embryos allows for real-time imaging of immune cell migration, high-throughput screening potential. | Innate immune system is well-conserved, but the adaptive immune system is less complex than in mammals. | Studies have explored the neurotoxic effects of this compound, revealing interference with VEGF/Notch signaling pathways.[13] |
Detailed Experimental Protocols
Reproducibility and standardization are paramount in preclinical research. The following are detailed protocols for commonly used murine models to study this compound's immunomodulatory effects.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This model is widely used to mimic the inflammatory cascade seen in acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).
-
Induction of Injury:
-
Anesthetize mice with an appropriate anesthetic (e.g., ketamine/xylazine cocktail administered intraperitoneally).[3]
-
Intratracheally or intranasally instill Lipopolysaccharide (LPS) from Escherichia coli (serotype O111:B4 or 055:B5) at a dose of 0.5-7 mg/kg body weight dissolved in sterile phosphate-buffered saline (PBS).[3][6] Control animals receive an equal volume of sterile PBS.
-
-
This compound Treatment:
-
Outcome Measures (typically assessed 24-72 hours post-LPS):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to quantify total and differential cell counts (neutrophils, macrophages).
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and chemokines (MIP-2, KC) in BAL fluid or lung homogenates using ELISA or multiplex assays.
-
Histopathology: Perfuse and fix lungs for histological examination to assess the degree of inflammation, edema, and cellular infiltration.
-
Gene Expression: Analyze the expression of inflammatory and M1/M2 macrophage markers in lung tissue or isolated cells via qRT-PCR.
-
Pseudomonas aeruginosa Lung Infection Model in Mice
This model is relevant for studying the interplay between the antimicrobial and immunomodulatory effects of this compound in the context of a common and often chronic respiratory pathogen.
-
Animal Strain: C57BL/6 mice.
-
Infection Protocol:
-
Anesthetize mice as described above.
-
Intranasally inoculate mice with a clinical mucoid strain of Pseudomonas aeruginosa (e.g., 5 x 10^9 CFU/ml).[4]
-
-
This compound Treatment:
-
Outcome Measures:
-
Survival: Monitor and record survival rates over a defined period (e.g., 7 days).[4]
-
Bacterial Load: Determine the bacterial burden in the lungs by homogenizing the tissue and plating serial dilutions.
-
Inflammatory Markers: Analyze BAL fluid for cell counts and cytokine levels as described in the LPS model.
-
Histopathology: Assess lung tissue for inflammation and damage.
-
Key Signaling Pathways Modulated by this compound
This compound exerts its immunomodulatory effects by targeting key intracellular signaling pathways that regulate inflammation and immune cell function.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. This compound has been shown to inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.
Caption: this compound inhibits the NF-κB pathway, reducing pro-inflammatory gene transcription.
Macrophage Polarization
This compound promotes the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory and tissue-reparative M2 phenotype.
Caption: this compound shifts macrophage polarization towards an anti-inflammatory M2 phenotype.
Experimental Workflow for Validating this compound's Immunomodulatory Effects
A typical experimental workflow for assessing the immunomodulatory properties of this compound in an animal model is outlined below.
Caption: A standardized workflow for assessing this compound's in vivo immunomodulatory effects.
References
- 1. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 2. Lipopolysaccharide-Induced Acute Lung Injury Is Associated with Increased Ran-Binding Protein in Microtubule-Organizing Center (RanBPM) Molecule Expression and Mitochondria-Mediated Apoptosis Signaling Pathway in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse LPS-induced lung injury procedures [bio-protocol.org]
- 4. Beneficial Effect of Adjunctive this compound in Treatment of Mucoid Pseudomonas aeruginosa Pneumonia in the Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Could this compound Be Part of Pseudomonas aeruginosa Acute Pneumonia Treatment? [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Immunomodulatory effects of this compound on the establishment of lipopolysaccharide tolerance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Infection with Chlamydia pneumoniae accelerates the development of atherosclerosis and treatment with this compound prevents it in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound in an experimental Staphylococcus aureus abscess model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The therapeutic efficacy of this compound and nitazoxanide in the acute pig model of Cryptosporidium hominis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound induces neurotoxicity in zebrafish by interfering with the VEGF/Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Azithromycin Formulations in Murine Infection Models: A Guide for Researchers
For researchers and drug development professionals, this guide provides an objective comparison of various azithromycin formulations tested in mouse infection models, supported by experimental data. The following sections detail the relative efficacy, pharmacokinetic profiles, and underlying experimental protocols of different formulations, including standard immediate-release, single-dose versus multi-dose regimens, commercial formulations, and advanced nanoparticle and liposomal delivery systems.
Efficacy and Pharmacokinetic Data Summary
The following tables summarize the quantitative data from studies comparing different this compound formulations in various mouse infection models. These results highlight the impact of formulation and dosing regimen on therapeutic outcomes.
Table 1: Comparative Efficacy of Single-Dose vs. Multi-Dose this compound in Mouse Infection Models
| Infection Model | Pathogen | Dosing Regimen | Total Dose (mg/kg) | ED₅₀ (mg/kg) (95% CI) | Outcome |
| Pneumonia | Streptococcus pneumoniae | Single Dose (1 day) | Varied | 20 (16-24) | 10-day survival |
| 2 Divided Doses (2 days) | Varied | 27 (23-32) | 10-day survival | ||
| 3 Divided Doses (3 days) | Varied | 49 (28-71) | 10-day survival | ||
| Peritonitis | Streptococcus pyogenes | Single Dose (1 day) | Varied | 60 (48-75) | 7-day survival |
| 3 Divided Doses (3 days) | Varied | 60 (48-75) | 7-day survival | ||
| Peritonitis | Enterococcus faecalis | Single Dose (1 day) | Varied | 100 (82-122) | 7-day survival |
| 3 Divided Doses (3 days) | Varied | 148 (121-181) | 7-day survival |
Data sourced from a study comparing single-dose to multi-dose regimens, demonstrating that a single dose of this compound is often more effective than the same total dose administered over several days[1][2].
Table 2: Pharmacokinetic Comparison of Two Commercial this compound Formulations in a Murine Model
| Formulation | Organ | Cₘₐₓ (µg/g or µg/mL) | AUC (µg·h/g or µg·h/mL) | Half-life (h) |
| Reference (AZM-R) | Serum | Similar to Generic | Similar to Generic | - |
| Lung Tissue | ~122% higher than Generic | ~1586% higher than Generic | 3.78 | |
| Generic (AZM-G) | Serum | Similar to Reference | Similar to Reference | - |
| Lung Tissue | Lower than Reference | Lower than Reference | 0.22 |
This preclinical study highlights that while two commercial formulations may be bioequivalent in serum, their distribution to lung tissue can differ significantly, potentially impacting efficacy in respiratory infections[3].
Table 3: Efficacy of Standard this compound in a Murine Pneumonia Model Against MRSA
| Treatment Group | Dosing Regimen | Survival Rate | Bacterial Load in Lungs (log₁₀ CFU/mL) |
| Untreated Control | Saline | Decreased | High |
| This compound (Prophylactic) | 2 doses (24h before & 2h after infection) | Significantly improved | Significantly decreased |
| Vancomycin | 1 dose daily (2h after infection) | Improved | Decreased |
| Daptomycin | 1 dose daily (2h after infection) | Improved | Decreased |
This study showed that prophylactic this compound significantly improved survival and reduced bacterial load in a mouse model of MRSA pneumonia[4].
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are summaries of the protocols used in the cited studies.
Murine Pneumonia Model Protocol
A common model for evaluating the efficacy of antibiotics against respiratory pathogens involves the following steps:
-
Animal Model: Specific pathogen-free mice (e.g., BALB/c, CD1, or C57BL/6j) are used.[5][6][7]
-
Infection:
-
Treatment:
-
Evaluation of Efficacy:
-
Survival: Mice are monitored for a set period (e.g., 7-10 days), and survival rates are recorded.[1][2][8]
-
Bacterial Load: At specific time points, mice are euthanized, and lungs are homogenized to quantify the number of viable bacteria (CFU).[4][5]
-
Inflammatory Markers: Bronchoalveolar lavage fluid (BALF) can be collected to measure cytokine levels and inflammatory cell counts.[7]
-
Murine Peritonitis/Sepsis Model Protocol
This model is used to assess the efficacy of antibiotics against systemic infections:
-
Animal Model: Typically, Swiss mice or other susceptible strains are used.
-
Infection:
-
Treatment:
-
Evaluation of Efficacy:
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the described mouse infection models.
Novel Formulations: Nanoparticles and Liposomes
Recent research has focused on developing advanced delivery systems for this compound to enhance its efficacy and target drug delivery.
-
Nanostructured Lipid Carriers (NLCs): An in vivo study in mice demonstrated that intratracheal administration of an this compound NLC formulation could effectively attenuate acute lung injury. This suggests that local delivery of nanoformulations can achieve therapeutic effects in lung tissues at lower doses compared to systemic administration.[11]
-
Liposomal this compound: Studies have shown that liposomal encapsulation of this compound can enhance its therapeutic efficacy. For instance, in a murine model of myocardial infarction, liposomal this compound reduced cardiac toxicity and mortality compared to the free drug.[12][13] While not a direct infection model, this highlights the potential of liposomes to alter the drug's safety and efficacy profile. Other research indicates that liposomal this compound can have lower minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) compared to the free drug against various bacteria.
Conclusion
The available data from murine infection models suggest that the formulation and dosing regimen of this compound significantly influence its therapeutic efficacy. Single-dose regimens appear to be more effective than multi-dose regimens for certain infections. Furthermore, advanced formulations such as nanoparticles and liposomes show promise in improving drug delivery, enhancing efficacy, and potentially reducing side effects. However, direct comparative studies of these different advanced formulations in the same infection model are needed to definitively establish their relative advantages. The experimental protocols and workflows provided here offer a foundation for designing such comparative studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Plasma Exposure and Lung Distribution of Two Human Use Commercial this compound Formulations Assessed in Murine Model: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound in a Mouse Pneumonia Model against Hospital-Acquired Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Prophylactic and therapeutic activities of this compound in a mouse model of pneumococcal pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Comparison of Pharmacodynamics of this compound and Erythromycin In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RePub, Erasmus University Repository: Comparison of pharmacodynamics of this compound and erythromycin in vitro and in vivo [repub.eur.nl]
- 11. Local Delivery of this compound Nanoformulation Attenuated Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Optimization and Characterization of a Liposomal this compound Formulation for Alternative Macrophage Activation [frontiersin.org]
- 13. Liposomal delivery of this compound enhances its immunotherapeutic efficacy and reduces toxicity in myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Antibody Specificity for Detecting Azithromycin-Induced Protein Expression: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies used to detect protein expression changes induced by therapeutics like azithromycin is paramount for generating reliable and reproducible data. This guide provides a comparative overview of methodologies to validate antibody specificity for proteins modulated by this compound, supported by detailed experimental protocols and visual workflows.
This compound, a macrolide antibiotic with known anti-inflammatory and immunomodulatory properties, can alter the expression of various proteins.[1][2][3][4][5][6] Accurate detection of these changes is crucial for understanding its mechanism of action and identifying potential biomarkers. This guide focuses on validating antibodies against specific proteins reported to be influenced by this compound treatment, such as those involved in inflammation, autophagy, and fibrosis.
Core Principles of Antibody Validation
To validate an antibody, it must be shown to be specific, selective, and reproducible in the intended application.[7] Specificity refers to the antibody's ability to bind to the target antigen, while selectivity is its ability to do so in a complex mixture of proteins.[8] Key validation strategies include:
-
Genetic Validation: Using techniques like siRNA or CRISPR to knockdown or knockout the target protein and observing a corresponding loss of signal.[9][10][11]
-
Orthogonal Validation: Comparing the antibody's results with a non-antibody-based method, such as mass spectrometry.[11]
-
Independent Antibody Validation: Using two or more independent antibodies that recognize different epitopes on the same target protein to see if they produce similar results.[11]
-
Recombinant Expression Validation: Testing the antibody on a cell line overexpressing the target protein.[10][11]
Comparative Analysis of Validation Techniques
The choice of validation method depends on the specific protein of interest and the experimental context. Below is a comparison of common techniques for validating antibodies for use in detecting this compound-induced protein expression.
| Technique | Principle | Pros | Cons |
| Western Blot (WB) | Separates proteins by size, allowing for verification of binding to a protein of the correct molecular weight.[12][13] | Relatively simple and widely used. Provides information on protein size. | Denaturing conditions may not reflect native protein conformation.[14] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Quantifies the target protein in a sample using a plate-based assay.[15][16] | High throughput and quantitative.[17] Can be highly sensitive. | Does not provide information on protein size.[17] Susceptible to matrix effects. |
| Immunoprecipitation (IP) | Enriches a target protein from a complex mixture using an antibody immobilized on a solid support.[18][19][20] | Allows for the study of protein-protein interactions (Co-IP). Can be used to concentrate low-abundance proteins. | Can be technically challenging. Potential for co-elution of non-specific proteins.[19] |
| Immunofluorescence (IF) / Immunohistochemistry (IHC) | Visualizes the subcellular localization of a target protein in cells or tissues.[21][22][23] | Provides spatial information about protein expression. | Can be difficult to quantify. Susceptible to artifacts from fixation and permeabilization. |
This compound-Modulated Signaling Pathways
This compound has been shown to influence several signaling pathways. Understanding these pathways is crucial for interpreting changes in protein expression.
Signaling pathways modulated by this compound.
Experimental Workflow for Antibody Validation
A general workflow for validating an antibody for detecting an this compound-induced protein is outlined below.
General workflow for antibody validation.
Detailed Experimental Protocols
Western Blot Protocol for Antibody Specificity Validation
This protocol is a standard method to verify that an antibody recognizes a single protein at the expected molecular weight.[12][13]
-
Sample Preparation:
-
Culture cells (e.g., RAW264.7 macrophages) and treat with a vehicle control or this compound (e.g., 20 µg/mL) for a specified time (e.g., 24 hours).[3]
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) from control and treated samples onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A specific antibody should show a single band at the expected molecular weight that is altered in intensity upon this compound treatment.
-
ELISA Protocol for Quantitative Analysis
This protocol allows for the quantification of the this compound-induced protein. A sandwich ELISA is recommended for its high specificity.[15]
-
Plate Coating:
-
Coat a 96-well plate with a capture antibody specific for the protein of interest overnight at 4°C.[15]
-
-
Blocking:
-
Wash the plate and block with 1% BSA in PBS for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Add diluted cell lysates or culture supernatants from control and this compound-treated cells to the wells and incubate for 2 hours at room temperature.[15]
-
-
Detection Antibody:
-
Wash the plate and add a biotinylated detection antibody that recognizes a different epitope on the target protein. Incubate for 1-2 hours at room temperature.[24]
-
-
Signal Amplification and Detection:
-
Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes.[24]
-
Wash the plate and add a TMB substrate. Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm. The signal intensity is proportional to the amount of protein.
-
Immunoprecipitation Protocol for Target Enrichment
This protocol is used to isolate the target protein and can be followed by Western blotting to confirm its identity.[18][19]
-
Lysate Preparation:
-
Prepare cell lysates from control and this compound-treated cells in a non-denaturing lysis buffer.
-
-
Immunocomplex Formation:
-
Incubate the lysate with the primary antibody for 1-4 hours or overnight at 4°C with gentle rotation.[25]
-
-
Capture of Immunocomplex:
-
Add Protein A/G agarose or magnetic beads and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complex.[25]
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using the same or a different primary antibody against the target protein.
-
Immunofluorescence Protocol for Subcellular Localization
This protocol allows for the visualization of the protein within the cell.[21][22]
-
Cell Preparation:
-
Grow cells on coverslips and treat with a vehicle control or this compound.
-
-
Fixation and Permeabilization:
-
Blocking:
-
Antibody Incubation:
-
Mounting and Imaging:
-
Wash with PBS and mount the coverslips onto microscope slides with a mounting medium containing DAPI to stain the nuclei.
-
Image the cells using a fluorescence or confocal microscope.
-
By employing these rigorous validation techniques, researchers can confidently assess the specificity of their antibodies and generate high-quality data on the effects of this compound on protein expression.
References
- 1. This compound induces liver injury in mice by targeting the AMPK/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound polarizes macrophages to an M2 phenotype via inhibition of the STAT1 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses interleukin-12p40 expression in lipopolysaccharide and interferon-γ stimulated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on Blood Inflammatory Gene Expression and Cytokine Production in Sarcoidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Treatment Alters Gene Expression in Inflammatory, Lipid Metabolism, and Cell Cycle Pathways in Well-Differentiated Human Airway Epithelia | PLOS One [journals.plos.org]
- 6. This compound attenuates myofibroblast differentiation and lung fibrosis development through proteasomal degradation of NOX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody validation by Western Blot SOP #012 [protocols.io]
- 8. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neobiotechnologies.com [neobiotechnologies.com]
- 10. 增强抗体验证 [sigmaaldrich.com]
- 11. proteinatlas.org [proteinatlas.org]
- 12. Antibody validation by Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibody Validation by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 14. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]
- 15. mabtech.com [mabtech.com]
- 16. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 20. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 21. usbio.net [usbio.net]
- 22. clyte.tech [clyte.tech]
- 23. sinobiological.com [sinobiological.com]
- 24. clyte.tech [clyte.tech]
- 25. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 26. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 27. 优化免疫荧光实验方案获取最优质细胞图像的技巧 [sigmaaldrich.com]
A Comparative Analysis of Azithromycin Resistance Mechanisms in Diverse Bacterial Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of azithromycin resistance mechanisms across a range of clinically significant bacterial species. By presenting quantitative data, detailed experimental protocols, and visual representations of resistance pathways, this document aims to be a valuable resource for understanding and combating the growing challenge of this compound resistance.
Introduction to this compound Resistance
This compound, a macrolide antibiotic, functions by inhibiting bacterial protein synthesis through its binding to the 50S ribosomal subunit.[1] However, the extensive use of this compound has led to the emergence and spread of resistance in various bacterial pathogens.[1][2] Resistance to this compound is a multifaceted issue, primarily driven by three key mechanisms: modification of the drug's target site, active efflux of the drug from the bacterial cell, and enzymatic inactivation of the antibiotic.[1][3][4] The prevalence and specific nature of these mechanisms can vary significantly between different bacterial species, posing a considerable challenge to effective treatment.[5]
Key Resistance Mechanisms at a Glance
Bacterial resistance to this compound is predominantly conferred by one or more of the following mechanisms:
-
Target-Site Modification: This involves alterations in the 23S rRNA, a component of the 50S ribosomal subunit, or mutations in ribosomal proteins L4 and L22.[3][4] These changes prevent or reduce the binding affinity of this compound to its target, thereby rendering the antibiotic ineffective. A common mechanism of 23S rRNA modification is methylation by Erm (erythromycin ribosome methylation) methylases.[4]
-
Active Efflux Pumps: Bacteria can actively transport this compound out of the cell using efflux pumps, preventing the drug from reaching its ribosomal target at a high enough concentration to be effective.[1][4] Notable efflux pump systems include those encoded by the mef (macrolide efflux) and msr (macrolide-streptogramin resistance) genes, as well as the AcrAB-TolC system in Gram-negative bacteria.[3][6][7]
-
Enzymatic Inactivation: Some bacteria produce enzymes that chemically modify and inactivate this compound.[1] The two main classes of enzymes involved are macrolide phosphotransferases (encoded by mph genes) and macrolide esterases (encoded by ere genes).[1][3]
Comparative Analysis of Resistance Mechanisms
The prevalence and dominant mechanisms of this compound resistance differ markedly between Gram-positive and Gram-negative bacteria, and even among species within the same group.
Gram-Positive Bacteria
In Gram-positive species such as Streptococcus pneumoniae and Staphylococcus aureus, target-site modification and efflux pumps are the most common resistance mechanisms.
| Bacterial Species | Dominant Resistance Mechanism(s) | Associated Genes | Typical this compound MIC Range in Resistant Strains (μg/mL) | Prevalence of Resistance (Varies by region) |
| Streptococcus pneumoniae | Efflux Pump, Ribosomal Methylation | mef(A), erm(B) | mef(A): 1-16, erm(B): >64 | High and increasing |
| Staphylococcus aureus | Ribosomal Methylation, Efflux Pump | erm(A), erm(C), msr(A) | >2 | High, particularly in MRSA isolates[8][9] |
| Streptococcus pyogenes | Efflux Pump, Ribosomal Methylation | mef(A), erm(B), erm(A) | mef(A): 8, erm(B): >128[6] | Increasing |
Gram-Negative Bacteria
Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, possess an outer membrane that provides an intrinsic barrier to many antibiotics, including this compound.[3] When resistance does occur, it is often mediated by efflux pumps and enzymatic inactivation.
| Bacterial Species | Dominant Resistance Mechanism(s) | Associated Genes | Typical this compound MIC Range in Resistant Strains (μg/mL) | Prevalence of Resistance (Varies by region) |
| Escherichia coli | Efflux Pump, Enzymatic Inactivation | AcrAB-TolC, mph(A), ere(A) | ≥32[10] | Increasing[2][5] |
| Haemophilus influenzae | Ribosomal Mutation, Efflux Pump | 23S rRNA mutations, AcrAB-TolC | >4 | Variable, but increasing with this compound use[11] |
| Neisseria gonorrhoeae | Ribosomal Mutation, Efflux Pump | 23S rRNA mutations, MtrCDE | 0.25 to >256 | Rising globally, with some regions reporting high rates[2][5] |
| Pseudomonas aeruginosa | Efflux Pump | MexAB-OprM, MexCD-OprJ | >256 | High intrinsic resistance |
| Salmonella species | Efflux Pump, Ribosomal Methylation | AcrB mutations, erm(B) | >16 | Increasing, a significant public health concern[2][5] |
Visualizing Resistance Pathways
The following diagrams illustrate the primary mechanisms of this compound resistance.
Caption: Overview of major this compound resistance mechanisms in bacteria.
Caption: Mechanism of Erm-mediated ribosomal methylation leading to resistance.
Experimental Protocols for Resistance Determination
Accurate detection and characterization of this compound resistance are crucial for both clinical diagnostics and research. The following are standard protocols for key experimental assays.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.[12][13]
Materials:
-
96-well microtiter plates[12]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[13]
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)[12]
-
This compound stock solution
-
Sterile saline or broth for dilutions
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate.[14] A typical concentration range for this compound is 0.015 to 256 µg/mL.
-
Prepare the bacterial inoculum by suspending colonies from an overnight culture plate in saline or broth to match a 0.5 McFarland turbidity standard.[12]
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the diluted bacterial suspension to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.[15]
-
The MIC is read as the lowest concentration of this compound that completely inhibits visible bacterial growth.[12]
References
- 1. Frontiers | Look and Outlook on Enzyme-Mediated Macrolide Resistance [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Emergence of Group A Streptococcus Strains with Different Mechanisms of Macrolide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. This compound resistance levels and mechanisms in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
In Vitro Synergistic Effects of Azithromycin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro synergistic activity of azithromycin with other classes of antibiotics against various bacterial pathogens. The experimental data summarized herein offers insights into potential combination therapies to combat antimicrobial resistance.
The growing threat of multidrug-resistant bacteria necessitates the exploration of novel therapeutic strategies, including the use of antibiotic combinations. This compound, a macrolide antibiotic, has demonstrated synergistic effects when combined with other antimicrobial agents in vitro. This guide synthesizes data from multiple studies to provide a comparative overview of this compound's synergistic potential.
Quantitative Analysis of Synergistic Effects
The following tables summarize the in vitro synergistic, additive, indifferent, and antagonistic effects of this compound in combination with various antibiotics, as determined by the Fractional Inhibitory Concentration (FIC) index from checkerboard assays and findings from time-kill curve analyses. Synergy is generally defined as an FIC index of ≤0.5, additivity or indifference as an FIC index between >0.5 and <4, and antagonism as an FIC index of ≥4.
This compound in Combination with Fluoroquinolones
| Bacterial Species | Combination Antibiotic | Key Findings | Fractional Inhibitory Concentration (FIC) Index | Reference |
| Pseudomonas aeruginosa | Ciprofloxacin | Synergistic interaction against both planktonic and biofilm bacteria. | <0.5 | [1] |
| Acinetobacter baumannii | Ciprofloxacin | Indifferent | 1.5 to 2.5 | [2][3] |
This compound in Combination with Beta-Lactams
| Bacterial Species | Combination Antibiotic | Key Findings | Fractional Inhibitory Concentration (FIC) Index | Reference |
| Acinetobacter baumannii | Ceftazidime | Synergistic for one strain, partially synergistic for another. | ≤0.5 (synergy), 0.75 (partial synergy) | [2][3][4] |
| Pseudomonas aeruginosa | Ceftazidime | Enhanced inhibitory effect on bacterial load and biofilm formation. | Not explicitly stated, but dramatic reduction in MIC and MBC of ceftazidime. | [5][6][7] |
| Neisseria gonorrhoeae | Cefixime | Synergy observed in 32% of isolates; partial synergy in 44%. | ≤0.5 (synergy) | [8] |
| Acinetobacter baumannii | Imipenem | Additive effect observed in two strains. | 1 | [2][3][4] |
This compound in Combination with Aminoglycosides
| Bacterial Species | Combination Antibiotic | Key Findings | Fractional Inhibitory Concentration (FIC) Index | Reference |
| Acinetobacter baumannii | Amikacin | Indifferent | 1.5 to 2.5 | [2][3] |
| Mycobacterium intracellulare | Amikacin | Antagonism was more frequent with the this compound-amikacin combination compared to clarithromycin-amikacin. | Not specified, but antagonism noted in 43.8% of isolates. | [9] |
This compound in Combination with Other Antibiotics
| Bacterial Species | Combination Antibiotic | Key Findings | Fractional Inhibitory Concentration (FIC) Index | Reference |
| Klebsiella pneumoniae (OXA-48-producing) | Colistin | Synergism in 88.89% of isolates. | Not explicitly stated, but high percentage of synergy. | [10][11][12] |
| Klebsiella pneumoniae (MDR/XDR) | Colistin | Synergistic in 58.3% of strains and bactericidal in 83.3%. | Not specified, but synergy and bactericidal activity reported. | [13] |
| Klebsiella pneumoniae (OXA-48-producing) | Fosfomycin | Synergism in 77.78% of isolates. | Not explicitly stated, but high percentage of synergy. | [10][11][12] |
| Klebsiella pneumoniae (MDR/XDR) | Fosfomycin | Synergistic against all isolates and bactericidal in 91.66%. | Not specified, but synergy and bactericidal activity reported. | [13][14] |
| Pseudomonas aeruginosa | Fosfomycin | Synergistic effects observed in two of three isolates. | ≤ 0.5 | [15] |
| Neisseria gonorrhoeae | Fosfomycin | Indifferent effects. | 1.8 to 3.2 | [16] |
| Klebsiella pneumoniae (MDR/XDR) | Tigecycline | Synergistic in 75% of strains. | Not specified, but synergy reported. | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the checkerboard assay and time-kill analysis, two common methods for assessing antibiotic synergy in vitro.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the FIC index.
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and the second antibiotic are prepared and serially diluted in a cation-adjusted Mueller-Hinton broth (or other appropriate growth medium).
-
Microtiter Plate Setup: A 96-well microtiter plate is used to create a checkerboard pattern of antibiotic concentrations. Each well contains a unique combination of concentrations of the two antibiotics.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (typically 5 x 10^5 CFU/mL).
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of an antibiotic, alone or in combination, that completely inhibits visible bacterial growth.
-
Calculation of FIC Index: The FIC index is calculated for each combination showing inhibition using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Time-Kill Analysis
Time-kill assays provide information on the rate of bacterial killing by antimicrobial agents over time.
-
Preparation of Bacterial Culture: A bacterial culture is grown to the logarithmic phase and then diluted to a standardized starting inoculum (e.g., 10^5 to 10^6 CFU/mL) in a suitable broth medium.
-
Addition of Antibiotics: The antibiotics, alone and in combination, are added to the bacterial suspensions at specific concentrations (often based on their MICs). A growth control without any antibiotic is also included.
-
Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Viable Cell Counting: The samples are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The results are plotted as the log10 CFU/mL versus time. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the checkerboard assay and time-kill analysis.
References
- 1. This compound and ciprofloxacin: a possible synergistic combination against Pseudomonas aeruginosa biofilm-associated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. In vitro activity of this compound in combination with amikacin, ceftazidime, ciprofloxacin or imipenem against clinical isolates of Acinobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Increased therapeutic efficacy of combination of this compound and ceftazidime on Pseudomonas aeruginosa biofilm in an animal model of ureteral stent infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased therapeutic efficacy of combination of this compound and ceftazidime on Pseudomonas aeruginosa biofilm in an animal model of ureteral stent infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro synergistic effects of double combinations of beta-lactams and this compound against clinical isolates of Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of in vitro synergistic effect between clarithromycin or this compound in combination with amikacin against Mycobacterium intracellulare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In Vitro Synergism of this compound Combination with Antibiotics against OXA-48-Producing Klebsiella pneumoniae Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Synergism of this compound Combination with Antibiotics against OXA-48-Producing Klebsiella pneumoniae Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Metabolomics reveals the mechanisms of action of fosfomycin and this compound combination in the treatment of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Activity of Fosfomycin Alone and in Combination with Ceftriaxone or this compound against Clinical Neisseria gonorrhoeae Isolates - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Validation of High-Throughput Screening Assays for Novel Azithromycin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of high-throughput screening (HTS) assays suitable for the discovery and validation of new azithromycin analogs. It outlines key performance metrics, detailed experimental protocols, and visual workflows to aid in the selection and implementation of robust screening campaigns. This compound, a macrolide antibiotic, functions by inhibiting bacterial protein synthesis and also exhibits immunomodulatory effects.[1][2] The assays discussed herein are designed to identify compounds with similar mechanisms of action.
Comparative Performance of HTS Assays
The selection of an appropriate HTS assay is critical for the success of a drug discovery campaign. The following tables summarize the performance of common assay formats for antibiotic discovery, with a focus on metrics relevant to identifying inhibitors of bacterial growth and protein synthesis.
| Assay Type | Principle | Typical Z'-Factor * | Throughput | Advantages | Disadvantages | Reference |
| Whole-Cell Growth Inhibition | Measures the inhibition of bacterial growth in the presence of test compounds. | 0.5 - 0.8 | High | Physiologically relevant; identifies compounds with antibacterial activity. | Target is unknown; potential for false negatives due to poor permeability or efflux. | [3][4] |
| Target-Based (In Vitro Translation) | Measures the inhibition of bacterial protein synthesis in a cell-free system. | 0.7 - 0.9 | High | Directly measures inhibition of the target; high sensitivity. | May identify compounds that are not active in whole cells. | [5][6] |
| Reporter Gene Assay | Monitors the expression of a reporter gene (e.g., luciferase, GFP) under the control of a promoter that is responsive to protein synthesis inhibition. | 0.6 - 0.8 | High | Provides information on the mechanism of action; can be multiplexed. | Indirect measure of target engagement; requires genetic modification of the test organism. | [1][2][7] |
Z'-Factor Interpretation: A Z'-factor between 0.5 and 1.0 is considered an excellent assay for HTS.[8][9] A value between 0 and 0.5 is marginal, and a value less than 0 indicates an unsuitable assay.[8][9]
Key Experimental Protocols
Detailed and validated protocols are essential for reproducible HTS results. Below are methodologies for the key experiments discussed.
Whole-Cell High-Throughput Screening Assay
This protocol is adapted from a screen-counterscreen approach to identify direct antimicrobial agents.[3]
Objective: To identify compounds that inhibit the growth of a target bacterial strain.
Materials:
-
Target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Growth medium (e.g., Tryptic Soy Broth)
-
384-well microplates
-
Compound library
-
Positive control (e.g., this compound)
-
Negative control (e.g., DMSO)
-
Plate reader for measuring optical density (OD) or fluorescence.
Protocol:
-
Bacterial Culture Preparation: Inoculate the target bacterial strain in growth medium and incubate until it reaches the mid-logarithmic growth phase.
-
Compound Plating: Dispense test compounds and controls into 384-well plates.
-
Bacterial Inoculation: Dilute the bacterial culture to a standardized concentration and add it to the wells containing the compounds.
-
Incubation: Incubate the plates at the optimal growth temperature for the bacterial strain for a predetermined time (e.g., 18-24 hours).
-
Data Acquisition: Measure the bacterial growth by reading the optical density at 600 nm (OD600) or by using a viability dye.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Determine the Z'-factor to assess assay quality.
Target-Based In Vitro Translation Assay
This protocol is designed to identify inhibitors of bacterial protein synthesis.[5][6]
Objective: To identify compounds that inhibit the in vitro translation of a reporter protein.
Materials:
-
Bacterial cell-free extract (e.g., E. coli S30 extract)
-
Reporter plasmid DNA (e.g., encoding luciferase or GFP)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
Test compounds
-
Positive control (e.g., Kanamycin)
-
Negative control (e.g., DMSO)
-
Luminometer or fluorometer.
Protocol:
-
Reaction Setup: In a microplate, combine the cell-free extract, reporter plasmid, amino acids, and energy source.
-
Compound Addition: Add the test compounds and controls to the reaction mixture.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for protein synthesis.
-
Signal Detection: Measure the luminescence or fluorescence generated by the newly synthesized reporter protein.
-
Data Analysis: Calculate the percent inhibition of protein synthesis for each compound. Validate the assay using the Z'-factor.
Dual Reporter Gene Assay for Mechanism of Action
This protocol uses a dual fluorescent reporter system to differentiate between inhibitors of protein synthesis and DNA damage-inducing agents.[2]
Objective: To classify antibiotic hits based on their mechanism of action.
Materials:
-
E. coli strain harboring the pDualrep2 reporter plasmid. This plasmid contains the red fluorescent protein gene (rfp) under the control of the SOS-inducible sulA promoter and the Katushka2S fluorescent protein gene under the control of a promoter that is activated by ribosome stalling.[2]
-
Growth medium with appropriate antibiotics for plasmid maintenance.
-
Test compounds.
-
Positive controls: a protein synthesis inhibitor (e.g., erythromycin) and a DNA gyrase inhibitor (e.g., levofloxacin).[2]
-
Negative control (DMSO).
-
Fluorescence plate reader.
Protocol:
-
Culture Preparation: Grow the reporter strain to the mid-log phase.
-
Compound Treatment: Add the test compounds and controls to the bacterial culture in a microplate.
-
Incubation: Incubate the plate for a defined period to allow for reporter gene expression.
-
Fluorescence Measurement: Measure the fluorescence of both RFP (indicating DNA damage) and Katushka2S (indicating protein synthesis inhibition).
-
Data Analysis: Analyze the differential induction of the two fluorescent reporters to classify the mechanism of action of the hit compounds.
Visualizing Workflows and Pathways
Diagrams are provided to illustrate the experimental workflow and a relevant biological pathway.
Caption: High-throughput screening and validation workflow.
Caption: Dual mechanism of action of this compound analogs.
References
- 1. A bacterial reporter panel for the detection and classification of antibiotic substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Validation of a High-Throughput Screening Assay for Identification of Adjunctive and Directly Acting Antimicrobials Targeting Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Throughput Screen for Novel Antimicrobials using a Whole Animal Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays for the Identification of Inhibitors Targeting Specific Translational Steps | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z’ - Tempo Bioscience [tempobioscience.com]
- 9. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Unveiling Bacterial Defenses: A Comparative Transcriptomic Guide to Azithromycin and Other Macrolides
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic responses of bacteria to azithromycin and other macrolide antibiotics. By delving into the genetic and molecular underpinnings of bacterial survival strategies, we aim to illuminate new avenues for antibiotic development and combat the growing threat of antimicrobial resistance.
This analysis synthesizes findings from multiple transcriptomic studies to offer a comparative perspective on how bacteria modulate their gene expression in response to two prominent macrolides: this compound and erythromycin. While direct comparative transcriptomic data under identical conditions are limited, this guide pieces together available evidence to highlight both common and distinct bacterial responses to these critical antibiotics.
At a Glance: Key Differential Gene Expression in Response to Macrolides
The following tables summarize the key up- and down-regulated gene categories in bacteria when exposed to this compound and erythromycin. It is important to note that these findings are compiled from different studies on various bacterial species and under diverse experimental conditions.
Table 1: this compound-Induced Transcriptional Changes in Bacteria
| Bacterial Species | Up-regulated Gene Categories | Down-regulated Gene Categories | Reference Study |
| Staphylococcus xylosus | Ribosomal proteins | Histidine biosynthesis pathway proteins, Biofilm formation-related proteins | [1] |
| Escherichia coli / Shigella flexneri | - | Virulence factor regulator (virF) | [2] |
| Neisseria gonorrhoeae | Efflux pump components (e.g., MtrCDE) | Ribosomal protein synthesis (in susceptible strains) | [3] |
Table 2: Erythromycin-Induced Transcriptional Changes in Escherichia coli
| Gene Category | Regulation | Function | Reference Study |
| Metabolism | [4] | ||
| Carbon Metabolism | Down-regulated | General slowdown of central metabolism | [4] |
| Amino Acid Metabolism | Down-regulated | Conservation of resources | [4] |
| Nucleotide Metabolism | Mixed | Adjustments in DNA/RNA synthesis and repair | [4] |
| Cellular Processes | [4] | ||
| Protein Biosynthesis | Down-regulated | Response to ribosome inhibition | [4] |
| Transport | Up-regulated | Increased efflux of toxic compounds | [4] |
| Stress Response | [4] | ||
| General Stress Response | Up-regulated | Activation of survival mechanisms | [4] |
| SOS Response | Up-regulated | DNA damage response | [4] |
Experimental Protocols: A Glimpse into Transcriptomic Analysis
The following protocol provides a generalized methodology for conducting a comparative transcriptomic analysis of bacterial responses to antibiotics using RNA sequencing (RNA-seq). This is a composite protocol based on methods described in various studies.[5][6][7][8]
1. Bacterial Culture and Antibiotic Exposure:
-
Bacterial strains (e.g., Escherichia coli K-12 MG1655, Staphylococcus aureus Newman) are cultured in appropriate growth media (e.g., Luria-Bertani broth, Tryptic Soy Broth) to a mid-logarithmic growth phase.[5]
-
The cultures are then exposed to sub-inhibitory concentrations (e.g., 0.5x MIC) of the macrolide antibiotics (this compound, erythromycin) or a vehicle control for a defined period (e.g., 30-60 minutes).
2. RNA Extraction and Purification:
-
Bacterial cells are harvested by centrifugation.
-
Total RNA is extracted using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
3. Ribosomal RNA (rRNA) Depletion:
-
Since bacterial RNA is predominantly rRNA (~95-98%), it is crucial to deplete rRNA to enrich for messenger RNA (mRNA). This is typically done using a commercial kit (e.g., Ribo-Zero rRNA Removal Kit).
4. RNA-Seq Library Preparation and Sequencing:
-
The rRNA-depleted RNA is fragmented.
-
cDNA is synthesized from the fragmented RNA using reverse transcriptase and random primers.
-
Sequencing adapters are ligated to the cDNA fragments.
-
The resulting library is amplified by PCR.
-
The quality of the library is assessed, and it is sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
5. Bioinformatic Analysis:
-
The raw sequencing reads are quality-controlled and trimmed to remove low-quality bases and adapter sequences.
-
The reads are then mapped to the reference genome of the bacterial species.
-
The number of reads mapping to each gene is counted.
-
Differential gene expression analysis is performed between the antibiotic-treated and control samples to identify significantly up- and down-regulated genes.
-
Functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) is performed to identify the biological processes and pathways that are significantly affected by the antibiotic treatment.
Visualizing the Bacterial Response to Macrolides
To better understand the complex interplay of factors involved in the bacterial response to macrolides, the following diagrams, generated using Graphviz, illustrate key workflows and pathways.
Concluding Remarks
The transcriptomic data, though not from direct comparative studies, suggest that while this compound and erythromycin share the fundamental mechanism of inhibiting protein synthesis, their downstream effects on bacterial gene expression can differ. This compound, in some instances, appears to more specifically target virulence-related pathways, whereas erythromycin elicits a broader, more generalized stress and metabolic shutdown response. These nuances in their interaction with bacteria at the molecular level are critical for understanding their efficacy and the development of resistance. Future research employing direct comparative transcriptomics, particularly using advanced single-cell RNA-seq techniques, will be invaluable in dissecting the heterogeneous responses of bacterial populations to these essential antibiotics and in guiding the development of next-generation macrolides.
References
- 1. This compound Inhibits Biofilm Formation by Staphylococcus xylosus and Affects Histidine Biosynthesis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA-seq analyses of antibiotic resistance mechanisms in Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uncovering Key Metabolic Determinants of the Drug Interactions Between Trimethoprim and Erythromycin in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring differentially expressed genes of Staphylococcus aureus exposed to human tonsillar cells using RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of the cost-effectiveness of azithromycin versus newer antibiotics in research
For Immediate Release
In the ever-evolving landscape of antimicrobial therapeutics, the enduring efficacy and cost-effectiveness of established antibiotics like azithromycin are continually weighed against the advantages offered by newer agents. This guide provides a comprehensive comparative analysis for researchers, scientists, and drug development professionals, evaluating the cost-effectiveness of this compound versus a range of newer antibiotics across key therapeutic areas. This analysis is supported by experimental data, detailed methodologies, and visual pathways to facilitate a deeper understanding of the relative merits of these antibacterial agents.
Executive Summary
This compound, a macrolide antibiotic, has long been a cornerstone of treatment for a variety of bacterial infections due to its broad-spectrum activity, favorable pharmacokinetic profile, and convenient dosing regimens. However, the emergence of antibiotic resistance and the development of novel antimicrobial agents necessitate a continuous re-evaluation of its place in therapy. This guide examines the cost-effectiveness of this compound in comparison to newer antibiotics, including fluoroquinolones (levofloxacin, moxifloxacin, delafloxacin), next-generation macrolides/ketolides (solithromycin), and pleuromutilins (lefamulin), in the context of community-acquired pneumonia (CAP), sexually transmitted infections (STIs), and skin and soft tissue infections (SSTIs).
Mechanism of Action: this compound
This compound exerts its bacteriostatic effect by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of susceptible bacteria, thereby interfering with the translocation of peptides. This action is depicted in the signaling pathway below.
Comparative Cost-Effectiveness Analysis
The following tables summarize the available data on the cost-effectiveness of this compound compared to newer antibiotics for various infections.
Community-Acquired Pneumonia (CAP)
| Antibiotic(s) | Comparator(s) | Infection | Key Efficacy Outcomes | Cost-Effectiveness Findings | Citation(s) |
| This compound (+ Ceftriaxone) | Levofloxacin | Hospitalized CAP | Clinical success rates were similar (92.3% for this compound + ceftriaxone vs. 94.1% for levofloxacin). | The this compound-based regimen had lower direct medical costs, primarily due to a shorter hospital stay. | [1][2] |
| This compound (+ Amoxicillin/Clavulanic Acid) | Levofloxacin | Outpatient CAP | Combination therapy with this compound showed a statistically significant faster resolution of chest pain and cough. | Both regimens demonstrated similar overall effectiveness. | |
| This compound | Cefuroxime ± Erythromycin | Hospitalized CAP | Clinical success rate was 78% for this compound vs. 75% for the comparator. | This compound was more cost-effective, with a lower cost per expected cure, attributed to shorter therapy duration and hospital stay. | [3] |
| This compound | Moxifloxacin | Acute Exacerbation of Chronic Bronchitis (AECB) | Clinical resolution rates were similar (88% for both). | Moxifloxacin was found to be clinically equivalent and bacteriologically superior in some cases. | [4] |
| Solithromycin | Moxifloxacin | CABP (PORT II-IV) | Non-inferiority in early clinical response at 72 hours. | (Direct cost-effectiveness data not available in provided abstracts) | [5] |
| Lefamulin | Moxifloxacin | CABP | Non-inferiority in early clinical response and investigator assessment of clinical response. | (Direct cost-effectiveness data not available in provided abstracts) | [6][7][8] |
Sexually Transmitted Infections (STIs)
| Antibiotic(s) | Comparator(s) | Infection | Key Efficacy Outcomes | Cost-Effectiveness Findings | Citation(s) |
| This compound | Doxycycline | Urogenital Chlamydia trachomatis | Efficacy of this compound was 97% vs. 100% for doxycycline in a directly observed therapy setting. | Doxycycline remains highly effective; this compound's non-inferiority was not established in this specific trial. | [9][10] |
| This compound | Doxycycline | Rectal Chlamydia trachomatis in MSM | Microbiologic cure was significantly higher with doxycycline (100%) compared to this compound (74%). | Doxycycline is more effective for rectal chlamydia in this population. | [11] |
| This compound (+ Ceftriaxone) | Doxycycline (+ Ceftriaxone) | Uncomplicated Gonorrhea | A meta-analysis suggested a small increased efficacy for doxycycline over this compound for urogenital chlamydia. | The cost-effectiveness of including this compound or doxycycline depends on local resistance patterns and treatment adherence. | [12] |
Skin and Soft Tissue Infections (SSTIs)
| Antibiotic(s) | Comparator(s) | Infection | Key Efficacy Outcomes | Cost-Effectiveness Findings | Citation(s) |
| This compound | Cefaclor | SSTIs in children | Clinical efficacy rates were not statistically different. | This compound (500 mg once daily for three days) was as effective and safe as cefaclor (250 mg t.i.d. for seven days). | [13] |
| Delafloxacin | Vancomycin + Aztreonam | Acute Bacterial SSTIs (ABSSSI) | Delafloxacin was non-inferior in achieving objective response at 48-72 hours. | Delafloxacin is a cost-saving option due to shorter hospital stays. | [14][15][16] |
| This compound | Erythromycin | Acute bacterial SSTIs | Clinical cure or improvement was 86% for this compound and 82% for erythromycin. | This compound offered a shorter treatment course. | [17] |
Experimental Protocols
Detailed experimental protocols are crucial for the critical appraisal of research findings. Below are summaries of methodologies from key comparative studies.
This compound vs. Doxycycline for Urogenital Chlamydia trachomatis[11][12]
-
Study Design: A randomized, non-inferiority trial conducted in youth correctional facilities.
-
Participants: Adolescents with urogenital Chlamydia trachomatis infection.
-
Intervention:
-
Group 1: this compound 1 gram as a single, directly observed dose.
-
Group 2: Doxycycline 100 mg orally twice daily for 7 days, directly observed.
-
-
Primary Outcome: Treatment failure at 28 days post-treatment, confirmed by nucleic acid amplification testing (NAAT) and genotyping of C. trachomatis strains to distinguish between treatment failure and reinfection.
-
Key Methodological Features: The directly observed therapy in a closed population minimized non-adherence, a common confounder in antibiotic efficacy studies. The use of genotyping provided a robust method for differentiating true microbiological failure from reinfection.
Cost-Minimization Analysis: this compound-based vs. Levofloxacin-based Protocols for CAP[1]
-
Study Design: A cost-minimization analysis based on a randomized clinical trial.
-
Participants: Moderately to severely ill patients hospitalized with community-acquired pneumonia.
-
Intervention:
-
Group 1: Sequential therapy with IV this compound plus IV ceftriaxone followed by oral this compound.
-
Group 2: Sequential therapy with IV levofloxacin followed by oral levofloxacin.
-
-
Data Collection: Economic data were collected for approximately 30 days and included hospitalization costs, study medication costs, home care, post-discharge utilization, and lost productivity.
-
Analysis: Units of resource utilization were multiplied by unit prices to estimate the cost per patient. Total costs were then compared between the two groups. This type of analysis is appropriate when the clinical outcomes of the compared treatments are equivalent.
Experimental and Analytical Workflows
The following diagrams illustrate a typical workflow for a comparative antibiotic clinical trial and a cost-effectiveness analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. abidipharma.com [abidipharma.com]
- 3. scienceopen.com [scienceopen.com]
- 4. The safety and efficacy of short course (5-day) moxifloxacin vs. This compound in the treatment of patients with acute exacerbation of chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. respiratory-therapy.com [respiratory-therapy.com]
- 6. mdpi.com [mdpi.com]
- 7. Lefamulin: Potential Role of a New Antibiotic in Community Acquired Pneumonia EMRA [emra.org]
- 8. Efficacy and Safety of Intravenous-to-oral Lefamulin, a Pleuromutilin Antibiotic, for the Treatment of Community-acquired Bacterial Pneumonia: The Phase III Lefamulin Evaluation Against Pneumonia (LEAP 1) Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound versus Doxycycline for Urogenital Chlamydia trachomatis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound versus Doxycycline for Urogenital Chlamydia trachomatis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. ispor.org [ispor.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Delafloxacin for the Treatment of Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative studies of this compound in skin and soft-tissue infections and sexually transmitted infections by Neisseria and Chlamydia species - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Azithromycin: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of azithromycin is critical for laboratory environments to mitigate environmental risks and ensure personnel safety. This document provides a comprehensive operational and disposal plan for researchers, scientists, and drug development professionals, outlining procedural steps for handling this compound waste. Adherence to these protocols is vital to prevent the release of active pharmaceutical ingredients into the environment, which can contribute to the development of antibiotic-resistant bacteria.
Immediate Safety and Disposal Procedures
In a laboratory setting, this compound and materials contaminated with it are to be treated as chemical waste. This necessitates proper segregation from general and biohazardous waste streams to ensure compliant disposal. The following step-by-step procedures should be followed:
-
Segregation at the Source:
-
Immediately segregate all disposable items contaminated with this compound, such as gloves, weighing papers, and pipette tips, into a designated, clearly labeled hazardous waste container.
-
Aqueous solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for chemical waste. Do not pour this compound solutions down the drain.
-
Unused or expired pure this compound powder should be managed as hazardous chemical waste.
-
-
Waste Container Labeling:
-
All containers for this compound waste must be labeled with the words "Hazardous Waste," the name "this compound," and a description of the contents (e.g., "solid waste," "aqueous solution").
-
-
Storage:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic. Ensure containers are sealed to prevent spills or volatilization.
-
-
Disposal:
-
Arrange for the collection of this compound waste by a licensed hazardous waste disposal contractor. Do not dispose of this compound waste in the general trash or via sewer systems.
-
Quantitative Data on this compound's Environmental Impact
The improper disposal of this compound contributes to its presence in the environment, posing a risk to aquatic ecosystems and potentially fostering antibiotic resistance. The following table summarizes key data regarding its environmental fate and ecotoxicity.
| Parameter | Value | Reference |
| Environmental Persistence | Slowly degraded in the environment. | [1] |
| Bioaccumulation Potential | No potential to bioaccumulate. | [1] |
| Acute Toxicity | Very high acute toxicity. | [1] |
| Ecotoxicity (EC50 for blue-green algae) | 0.94 µg/L | [1] |
| Concentration in Wastewater Influent (Pre-COVID-19) | 16 ng/L (average) | [2] |
| Concentration in Wastewater Influent (During COVID-19) | 145 - 896 ng/L (average, depending on source) | [2] |
| Removal Efficiency in Wastewater Treatment Plants | Low to moderate; not effectively removed by conventional treatment. | [2][3] |
Experimental Protocols for this compound Degradation
For research purposes involving the intentional degradation of this compound, the following experimental protocols, adapted from scientific literature, can be utilized. These procedures should be performed in a controlled laboratory setting with appropriate personal protective equipment.
Protocol 1: Acid Hydrolysis
This protocol is based on the principle that this compound can be degraded under acidic conditions.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
In a fume hood, add a specific volume of the this compound stock solution to a reaction vessel.
-
Add a solution of 0.1 M hydrochloric acid to the reaction vessel.
-
Heat the solution in a water bath at 70°C for a defined period (e.g., 6 hours), ensuring proper ventilation.[4]
-
After the desired reaction time, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.
-
Analyze the resulting solution using a suitable analytical method (e.g., HPLC) to determine the extent of degradation.
Protocol 2: Advanced Oxidation Process (UV/H₂O₂)
This protocol utilizes the generation of highly reactive hydroxyl radicals to degrade this compound.
Methodology:
-
Prepare an aqueous solution of this compound at a known concentration (e.g., 2 mg/L).[5]
-
Adjust the pH of the solution to the desired level (e.g., pH 7).
-
In a suitable UV photoreactor, add the this compound solution.
-
Add a specific concentration of hydrogen peroxide (H₂O₂) to the solution.
-
Initiate the reaction by turning on the UV lamp (e.g., 254 nm).[5]
-
Collect samples at various time intervals to monitor the degradation progress.
-
Quench the reaction in the collected samples (if necessary) and analyze for the remaining this compound concentration using an appropriate analytical technique.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
Safeguarding Your Research: A Guide to Handling Azithromycin
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Azithromycin, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans. Adherence to these guidelines is critical to minimize exposure and ensure safe laboratory practices.
Personal Protective Equipment (PPE) for Handling this compound
When working with this compound, particularly in its powdered form, the use of appropriate personal protective equipment is mandatory to prevent skin and eye contact, and inhalation.[1][2] The following table summarizes the recommended PPE for various handling scenarios.
| Scenario | Required Personal Protective Equipment | Applicable Standards |
| Handling Solid this compound (powder) | Gloves: Impervious gloves (e.g., Nitrile).[3] Eye Protection: Safety glasses with side shields or chemical goggles.[1][4] Respiratory Protection: Use in a well-ventilated area.[1] If dust generation is likely or ventilation is inadequate, a dust respirator or a NIOSH-approved respirator is necessary.[1] Protective Clothing: A lab coat, disposable coveralls, or other protective clothing should be worn.[3][4] | Gloves: EN374, ASTM F1001 or equivalent.[3] Eye Protection: EN166, ANSI Z87.1 or equivalent.[3] Protective Clothing: EN13982, ANSI 103 or equivalent.[3] |
| Handling this compound Solutions | Gloves: Impervious gloves (e.g., Nitrile). Eye Protection: Safety glasses or goggles.[4] Protective Clothing: Lab coat.[4] | As above. |
| Cleaning Spills of Solid this compound | Gloves: Impervious gloves.[1] Eye Protection: Safety glasses or goggles.[1] Respiratory Protection: Dust respirator.[1] Protective Clothing: Protective clothing.[1] | As above. |
Operational and Disposal Plans
Handling Procedures:
-
Minimize dust generation and accumulation when working with this compound powder.[3][5]
-
Use in a well-ventilated area. Engineering controls such as fume hoods should be the primary means of controlling exposure.[5][6]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[1]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][3]
-
Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[1][7]
Spill Cleanup:
-
For minor spills, clean up immediately.[1]
-
Use dry clean-up procedures for powders to avoid generating dust.[1] A damp cloth or a filtered vacuum can be used.[3][4]
-
For major spills, evacuate non-essential personnel from the affected area.[3] Cleanup should only be performed by trained personnel.[3][5]
-
Collect spilled material in a sealed, labeled container for disposal.[1][3]
-
Wash the spill area thoroughly with water and prevent runoff from entering drains.[1]
Disposal Plan:
-
Dispose of this compound waste and contaminated materials in accordance with all applicable federal, state, and local regulations.[8]
-
Waste should be placed in an appropriately labeled, sealed container.[3]
-
Releases to the environment should be avoided.[3][5] Do not allow the product to enter drains or watercourses.[7]
-
Options for the disposal of unused medicines include drug take-back programs.[9] If a take-back program is not available, the medication can be mixed with an undesirable substance like coffee grounds or kitty litter, placed in a sealed bag, and thrown in the household trash.[10] Flushing is generally not recommended unless specified by the manufacturer or if the drug is on the FDA's flush list.[9][10]
Procedural Workflow for Handling this compound
The following diagram outlines the decision-making process for safely handling this compound in a laboratory setting.
Disclaimer: This information is intended for guidance and informational purposes only. Always refer to the specific Safety Data Sheet (SDS) for this compound provided by your supplier for the most accurate and comprehensive safety information. It is the responsibility of the user to conduct a thorough risk assessment and implement appropriate safety measures.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. northamerica.covetrus.com [northamerica.covetrus.com]
- 9. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 10. dea.gov [dea.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
